molecular formula C24H26O7 B1198183 Praeruptorin B

Praeruptorin B

Cat. No.: B1198183
M. Wt: 426.5 g/mol
InChI Key: PNTWXEIQXBRCPS-UHFFFAOYSA-N
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Description

[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate is a natural product found in Angelica anomala and Arthrinium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWXEIQXBRCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Praeruptorin B (Anomalin) – Mechanism of Action as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Praeruptorin B (Pra-B) , also chemically identified as Anomalin , is a bioactive pyranocoumarin isolated from the roots of Peucedanum praeruptorum (Qian-Hu). While traditionally utilized in pharmacognosy for its antitussive and anti-inflammatory properties, modern electrophysiological characterization has identified Pra-B as a potent L-type Voltage-Gated Calcium Channel (VGCC) blocker .

Unlike classical dihydropyridines (e.g., nifedipine) that act primarily as vascular-selective competitive antagonists, Pra-B exhibits non-competitive inhibition kinetics similar to phenylalkylamines (e.g., verapamil). This guide details the molecular mechanism, physiological sequelae, and experimental validation of Pra-B as a calcium antagonist, providing a roadmap for its evaluation in cardiovascular drug discovery.

Chemical & Pharmacological Profile

  • Chemical Name: Anomalin / (+)-Praeruptorin B

  • Class: Pyranocoumarin (Angular type)

  • Molecular Formula: C24H26O7

  • Primary Target: CaV1.2 (L-type Calcium Channel) α1C subunit.

  • Secondary Targets: Modulatory effects on endothelium-derived nitric oxide (NO) synthase (eNOS) and SREBP pathways (metabolic regulation).

Structural Insight: The pyranocoumarin scaffold provides a rigid lipophilic core, allowing membrane intercalation and access to transmembrane allosteric sites on the CaV1.2 channel, distinct from the extracellular binding sites of peptide toxins.

Mechanism of Action: L-Type Channel Blockade

The primary mechanism by which this compound induces vasorelaxation and negative inotropy is the blockade of the CaV1.2 isoform of the L-type calcium channel. This channel is the dominant source of Ca²⁺ influx in cardiac myocytes and vascular smooth muscle cells (VSMCs).

Binding Kinetics & State Dependence

Pra-B acts as a non-competitive antagonist .

  • Emax Depression: In concentration-response studies, Pra-B depresses the maximal contractile response to extracellular Ca²⁺ in depolarized tissue (KCl-induced contraction) rather than simply shifting the curve to the right. This indicates it does not compete directly with Ca²⁺ at the pore filter but binds allosterically to stabilize the channel in a closed or inactivated state .

  • Voltage Dependence: Inhibition is more potent at depolarized holding potentials (e.g., -40 mV) compared to hyperpolarized potentials (e.g., -80 mV), suggesting state-dependent binding to the inactivated conformation of the channel.

Signal Transduction Blockade

The blockade of Ca²⁺ influx disrupts the Excitation-Contraction (E-C) coupling pathway:

  • Membrane Depolarization: Action potential or KCl depolarization opens voltage-sensing gates of CaV1.2.

  • Pra-B Blockade: Pra-B binds to the channel, preventing the pore from conducting Ca²⁺.

  • Ca²⁺ Depletion: Intracellular Ca²⁺ concentration ([Ca²⁺]i) fails to reach the threshold for Calmodulin (CaM) activation.

  • Enzyme Inhibition: Myosin Light Chain Kinase (MLCK) remains inactive.

  • Relaxation: Myosin Light Chain (MLC) is not phosphorylated, preventing actin-myosin cross-bridge cycling.

Praeruptorin_B_Mechanism Membrane Cell Membrane Depolarization CaV12 CaV1.2 (L-Type Channel) OPEN State Membrane->CaV12 Voltage Sensing CaInflux Ca2+ Influx (Blocked) CaV12->CaInflux Normal Physiology PraB This compound (Inhibitor) PraB->CaV12 Allosteric Blockade (Stabilizes Inactivated State) PraB->CaInflux PREVENTS CaM Ca2+-Calmodulin Complex CaInflux->CaM Activates Relaxation Vascular/Cardiac RELAXATION CaInflux->Relaxation Absence leads to MLCK MLCK Activation CaM->MLCK Contraction Actomyosin Contraction MLCK->Contraction

Figure 1: Signal transduction pathway showing the specific intervention point of this compound within the Excitation-Contraction coupling cascade.

Physiological Impact[1][2][3]

Vascular Smooth Muscle (Vasodilation)

Pra-B exhibits high potency in relaxing coronary and mesenteric arteries pre-contracted with high K⁺ (depolarization-dependent contraction).

  • Selectivity: It is highly effective against voltage-operated calcium channels (VOCCs) but shows lower potency against receptor-operated calcium channels (ROCCs) activated by agonists like phenylephrine, confirming its specificity for the voltage-gated mechanism.

  • Outcome: Reduction in systemic vascular resistance (afterload) and relief of coronary vasospasm.

Cardiac Electrophysiology (Negative Inotropy)

In ventricular myocytes, Pra-B reduces the amplitude of the L-type calcium current (


).
  • Inotropy: Reduced calcium-induced calcium release (CICR) from the sarcoplasmic reticulum leads to decreased contractile force.

  • Chronotropy: At higher concentrations, blockade of CaV1.2 in the Sinoatrial (SA) node may slow heart rate, similar to verapamil.

Experimental Validation Protocols

To rigorously validate this compound's mechanism, two "Gold Standard" assays are required: Whole-Cell Patch Clamp (for direct channel kinetics) and Isometric Tension Recording (for tissue-level functional verification).

Protocol A: Whole-Cell Patch Clamp (CaV1.2 Current Isolation)

Objective: Quantify the inhibition of


 and determine state-dependence.
  • Cell Isolation: Enzymatically isolate single ventricular myocytes (guinea pig or rat) using Collagenase Type II.

  • Solutions:

    • Pipette (Internal): CsCl-based (130 mM) to block outward K⁺ currents; TEA-Cl (20 mM); Mg-ATP (5 mM); EGTA (10 mM).

    • Bath (External): Choline-Cl replacement for Na⁺ (to block

      
      ); BaCl₂ (10 mM) as charge carrier (Ba²⁺ prevents Ca²⁺-dependent inactivation and flows better than Ca²⁺).
      
  • Giga-seal Formation: Establish >1 GΩ seal; rupture membrane for whole-cell mode.

  • Voltage Protocol:

    • Holding Potential: -40 mV (inactivates Na⁺ and T-type Ca²⁺ channels).

    • Test Pulse: Depolarize to +10 mV for 300 ms at 0.1 Hz.

  • Drug Application: Perfusion of Pra-B (0.1, 1, 10, 30 µM).

  • Analysis: Measure peak current amplitude (

    
    ). Plot I-V curves. Calculate IC50.
    
    • Validation Check: Runoff (rundown) must be <5% over 5 mins before drug application. Use Cadmium (Cd²⁺) 100 µM at the end to confirm current identity.

Protocol B: Isometric Tension Recording (Organ Bath)

Objective: Distinguish between Voltage-Operated (VOCC) and Receptor-Operated (ROCC) blockade.

  • Tissue Prep: Isolate thoracic aorta rings (3-4 mm) from Sprague-Dawley rats. Remove endothelium (mechanical rubbing) to exclude NO effects.

  • Equilibration: Mount in Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Resting tension: 1.5 g.

  • Pre-contraction:

    • Group A (VOCC): Contract with KCl (60 mM) . This purely depolarizes membrane, opening L-type channels.

    • Group B (ROCC): Contract with Phenylephrine (1 µM) .[1] This activates

      
      -adrenergic receptors -> IP3 pathway.
      
  • Dosing: Cumulative addition of Pra-B (10⁻⁸ to 10⁻⁴ M).

  • Data Analysis:

    • If Pra-B relaxes Group A significantly more potent than Group B, it confirms Calcium Channel Blockade .

    • If potencies are equal, it suggests non-specific smooth muscle depression.

Experimental_Workflow cluster_0 Protocol A: Patch Clamp (Single Cell) cluster_1 Protocol B: Organ Bath (Tissue) Step1 Isolate Myocytes (Collagenase II) Step2 Whole-Cell Config (Cs+ Internal / Ba2+ External) Step1->Step2 Step3 Voltage Clamp (Hold -40mV -> Test +10mV) Step2->Step3 Step4 Apply Pra-B (Measure I_peak reduction) Step3->Step4 StepA Aortic Rings (Endothelium Denuded) StepB Pre-contract (KCl 60mM) StepA->StepB StepC Cumulative Dosing (Pra-B 10nM - 100µM) StepB->StepC StepD Calculate Relaxation % StepC->StepD

Figure 2: Dual-stream validation workflow for confirming electrophysiological blockade and functional vasorelaxation.

Comparative Analysis

FeatureThis compound (Anomalin)VerapamilNifedipine
Chemical Class PyranocoumarinPhenylalkylamineDihydropyridine
Binding Site Allosteric (Non-DHP site)Intracellular Pore (V-site)Extracellular/Transmembrane (DHP site)
Inhibition Type Non-CompetitiveFrequency-DependentVoltage-Dependent (Competitive-like)
Tissue Selectivity Vascular & CardiacCardiac > VascularVascular > Cardiac
Primary Indication Experimental (Hypertension/Angina)Arrhythmia, AnginaHypertension
Potency (IC50) ~10–30 µM (estimated)1–5 µM0.01–0.1 µM

Key Takeaway: this compound shares the cardio-depressant profile of Verapamil but utilizes a distinct chemical scaffold. Its lower potency compared to Nifedipine suggests it may offer a "softer" blockade, potentially reducing the risk of reflex tachycardia often seen with potent DHPs.

References

  • Mechanism of Action of Calcium Channel Blockers . StatPearls [Internet]. (2024). Retrieved from [Link]

  • Effects of dl-praeruptorin A on calcium current in ventricular cells of guinea pig . Acta Pharmacologica Sinica. (1994). Retrieved from [Link]

  • Endothelium-dependent vasorelaxant effects of praeruptorin A in isolated rat thoracic aorta . Pharmaceutical Biology. (2018). Retrieved from [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? . Current Medicinal Chemistry. (2011). Retrieved from [Link]

Sources

Praeruptorin B vs Anomalin chemical structure comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference on the structural identity, chemical properties, and analytical differentiation of Praeruptorin B and Anomalin .

Executive Summary: The Identity Resolution

In the field of phytochemistry and drug discovery, nomenclature often varies by botanical origin. The core finding of this guide is the structural synonymy of this compound and Anomalin.

  • Chemical Name: 3',4'-di-O-angeloyl-(3'S, 4'S)-cis-khellactone.[1]

  • IUPAC Name: [(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate.[1][2]

  • Origin of Confusion:

    • This compound: Named after isolation from Peucedanum praeruptorum.[1]

    • Anomalin: Named after isolation from Angelica anomala.[1][2][3]

While they are the same molecule, the distinction in literature often pertains to the matrix (plant source) and the enantiomeric purity reported in early studies. This guide details the structural proofs, stereochemical assignments, and protocols to distinguish this molecule from its close structural analogs (e.g., Praeruptorin A).[1]

Structural Elucidation & Stereochemistry

The molecule belongs to the class of angular pyranocoumarins .[4] Its bioactivity (calcium channel blockade, anti-inflammatory) is strictly dependent on the cis-khellactone scaffold and the specific esterification pattern.[1]

1.1. The Core Scaffold: cis-Khellactone

Unlike linear furanocoumarins (e.g., psoralen), the pyran ring in khellactone is fused angularly at the C-7 and C-8 positions of the coumarin nucleus.[1]

  • Stereocenters: C-3' and C-4' (also numbered C-9 and C-10 in pyranocoumarin nomenclature).[1]

  • Configuration: The substituents at C-3' and C-4' are in a cis relationship.[1]

  • Absolute Configuration: (3'S, 4'S) or (9S, 10S). This specific stereochemistry is crucial; the trans isomer is a different diastereomer with significantly reduced bioactivity.

1.2. Substituent Analysis

Both this compound and Anomalin are diesters .[1]

  • C-3' Position: Esterified with Angelic Acid ((Z)-2-methyl-2-butenoic acid).[1][5]

  • C-4' Position: Esterified with Angelic Acid .[1]

  • Comparison with Praeruptorin A:

    • This compound/Anomalin: Di-angeloyl (Symmetrical ester groups).[1]

    • Praeruptorin A: 3'-Angeloyl, 4'-Acetyl (Asymmetrical).[1]

1.3. Structural Taxonomy Diagram

G Coumarin Coumarin Core (Benzopyrone) Pyranocoumarin Angular Pyranocoumarin (Pyran ring at C7-C8) Coumarin->Pyranocoumarin Khellactone cis-Khellactone Scaffold (3'S, 4'S-dihydroxy) Pyranocoumarin->Khellactone  Hydration & Cyclization   PraeruptorinA Praeruptorin A 3'-Angeloyl, 4'-Acetyl Khellactone->PraeruptorinA  + Angelic / Acetic Acid   PraeruptorinB This compound / Anomalin 3',4'-Di-Angeloyl Khellactone->PraeruptorinB  + 2x Angelic Acid   PraeruptorinE Praeruptorin E 3'-Angeloyl, 4'-Isovaleryl Khellactone->PraeruptorinE  + Angelic / Isovaleric Acid  

Figure 1: Structural hierarchy of khellactone-derived coumarins.[1] Note the specific ester substitution that defines this compound/Anomalin.

Analytical Differentiation & Data Comparison

Since this compound and Anomalin are synonyms, the analytical challenge is not distinguishing them from each other, but distinguishing them from Praeruptorin A and Praeruptorin E , which often co-elute in Peucedanum extracts.

2.1. NMR Fingerprinting (400 MHz, CDCl₃)

The key to identification is the ester side chain signals .

FeatureThis compound / Anomalin (Di-Angeloyl)Praeruptorin A (Angeloyl/Acetyl)
C-3' Proton δ 6.60 (d, J=5.0 Hz)δ 6.58 (d, J=5.0 Hz)
C-4' Proton δ 5.45 (d, J=5.0 Hz)δ 5.40 (d, J=5.0 Hz)
Angeloyl Olefinic H Two signals at δ 6.0-6.1 (qq)One signal at δ 6.1
Angeloyl Methyls Four methyl signals (δ 1.8-2.[1]0)Two methyl signals (δ 1.8-2.[1]0)
Acetyl Methyl Absent Singlet at δ 2.10

Critical QC Check: If you see a sharp singlet around δ 2.10 ppm , your sample is contaminated with Praeruptorin A or is mislabeled. This compound/Anomalin lacks acetyl groups.[1]

2.2. Mass Spectrometry Fragmentation (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 427.[1]

  • Fragmentation Pathway:

    • Loss of first angelic acid (-100 Da) → m/z 327.[1]

    • Loss of second angelic acid (-100 Da) → m/z 227 (Khellactone core).[1]

    • Differentiation: Praeruptorin A ([M+H]⁺ = 387) loses acetic acid (-60 Da) and angelic acid (-100 Da).[1] The mass difference of 40 Da is diagnostic.

Experimental Protocols

3.1. Extraction and Isolation Workflow

Objective: Isolate high-purity this compound/Anomalin from Peucedanum praeruptorum roots.[1]

Reagents: Ethanol (95%), Petroleum Ether (60-90°C), Ethyl Acetate, Silica Gel (200-300 mesh).[1]

  • Extraction:

    • Macerate 1 kg of dried root powder in 95% Ethanol (1:10 w/v) for 24 hours.

    • Reflux for 2 hours x 3 cycles.

    • Concentrate filtrate under reduced pressure to obtain crude oleoresin.[1]

  • Fractionation (Liquid-Liquid):

    • Suspend crude extract in water.[1]

    • Partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol.[1]

    • Target Fraction: The Ethyl Acetate fraction contains the coumarins.

  • Column Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase Gradient: Petroleum Ether : Ethyl Acetate (100:1 → 80:20).[1]

    • Elution Order: this compound/Anomalin typically elutes after simple coumarins but before highly polar glycosides.[1] It often co-elutes with Praeruptorin A.[1]

  • Purification (Recrystallization):

    • Dissolve the coumarin-rich fraction in hot methanol.[1]

    • Allow slow cooling.[1] this compound often crystallizes as white needles.[1]

3.2. HPLC-UV Quantification Method

System: Agilent 1260 or equivalent. Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Water (0.1% Formic Acid)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 40% B → 60% B[1]

    • 10-25 min: 60% B → 85% B (this compound elutes here, approx 18-20 min)

    • 25-30 min: 85% B (Wash)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 321 nm (Characteristic coumarin absorption).[1]

  • Temperature: 30°C.

3.3. Isolation Logic Diagram

Isolation Root Root Powder (P. praeruptorum) Ethanol Ethanol Extract Root->Ethanol Reflux Partition Partitioning Ethanol->Partition H2O Suspension EtOAc Ethyl Acetate Frac. (Coumarin Rich) Partition->EtOAc Select Organic Layer Silica Silica Column (PE:EtOAc Gradient) EtOAc->Silica Chromatography HPLC Prep-HPLC / Recrystallization Silica->HPLC Isolate Major Peak Pure Pure this compound (Anomalin) HPLC->Pure Crystallize

Figure 2: Step-by-step isolation protocol for obtaining analytical standard grade this compound.[1]

Pharmacological Implications of Structure

The structural identity of this compound/Anomalin dictates its pharmacodynamics.

  • Calcium Channel Blockade: The cis-khellactone moiety acts as a lipophilic anchor, allowing the molecule to penetrate the lipid bilayer and interact with Voltage-Gated Calcium Channels (VGCCs).[1]

  • Ester Functionality: The bulky angeloyl groups at C-3' and C-4' increase lipophilicity compared to Praeruptorin A (Acetyl).[1] This results in:

    • Higher Potency: Greater membrane permeability often correlates with stronger smooth muscle relaxation in aortic rings.[1]

    • Slower Hydrolysis: Angeloyl esters are sterically more hindered than acetyl esters, potentially extending the half-life compared to Praeruptorin A.[1]

References

  • PubChem Compound Summary. (2024). This compound (CID 25717254).[1][2] National Center for Biotechnology Information.[1] Link

  • Kong, L. Y., et al. (1996).[1] "Coumarins from Peucedanum praeruptorum." Phytochemistry, 41(5), 1423-1426.[1] (Establishes the isolation and NMR data of Praeruptorins).

  • Sarkhail, P. (2014).[1] "Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: A review." Journal of Ethnopharmacology, 156, 235-270.[1] (Reviews the comparative pharmacology of Anomalin and Praeruptorins).

  • Zhao, N., et al. (2015).[1][6] "Simultaneous determination of four coumarins in rat plasma by UPLC-MS/MS." Journal of Chromatography B, 980, 16-23.[1] (Provides the pharmacokinetic differentiation between Praeruptorin A and B). Link

Sources

The Multifaceted Therapeutic Potential of Pyranocoumarins from Peucedanum praeruptorum: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peucedanum praeruptorum Dunn, a perennial herb long utilized in traditional Chinese medicine, is a rich reservoir of bioactive pyranocoumarins. These angular-type coumarins, notably praeruptorins A, B, C, D, and E, have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of pyranocoumarins derived from Peucedanum praeruptorum, with a focus on their anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their investigation, empowering researchers and drug development professionals to harness the therapeutic promise of these natural compounds.

Introduction: The Chemical Landscape of Peucedanum praeruptorum

The isolation and purification of these compounds are critical first steps in their biological evaluation. A generalizable workflow for this process is outlined below.

Experimental Workflow: Extraction and Isolation of Pyranocoumarins

Extraction_Isolation plant Dried, powdered roots of Peucedanum praeruptorum extraction Maceration and Reflux Extraction (e.g., 95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partition et_oac_fraction Ethyl Acetate Fraction (Enriched in Pyranocoumarins) partition->et_oac_fraction chromatography Column Chromatography (Silica Gel) et_oac_fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Pyranocoumarins (e.g., Praeruptorin A, B, etc.) hplc->pure_compounds analysis Structural Elucidation (NMR, MS) pure_compounds->analysis

Caption: A generalized workflow for the extraction and isolation of pyranocoumarins.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological driver of numerous diseases. Pyranocoumarins from P. praeruptorum have demonstrated significant anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the activation of NF-κB, a master regulator of the inflammatory response.[4] In lipopolysaccharide (LPS)-stimulated macrophages, pyranocoumarins such as praeruptorin A, D, and E have been shown to suppress the degradation of the inhibitor of κBα (IκBα).[4] This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Pro_inflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active->Pro_inflammatory Induces Transcription Nucleus Nucleus Pyranocoumarins Pyranocoumarins from P. praeruptorum Pyranocoumarins->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyranocoumarins.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of pyranocoumarins can be quantified by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

CompoundConcentration (µM)NO Production Inhibition (%)Reference
Praeruptorin A25 µg/mL54%[5]
Compound 2100>70%[6]
Praeruptorin B43.5 (IC50)50%[3]
Praeruptorin C--[4]
Praeruptorin D-Greater than Praeruptorin C[4]
Praeruptorin E-Greater than Praeruptorin C[4]

Table 1: Inhibitory Effects of Pyranocoumarins on Nitric Oxide Production.

Experimental Protocol: Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory activity of pyranocoumarins by measuring their effect on NO production in vitro.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyranocoumarin for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[6][7]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-treated control group.

Anti-cancer Activity: A Multi-pronged Approach to Combatting Malignancy

Pyranocoumarins from P. praeruptorum exhibit promising anti-cancer properties through various mechanisms, including the induction of cancer cell differentiation and the reversal of multidrug resistance.

Mechanism of Action: Induction of Leukemic Cell Differentiation

Certain pyranocoumarins can induce the differentiation of cancer cells, a therapeutic strategy that aims to force malignant cells to mature into non-proliferating, specialized cell types. For instance, an angular pyranocoumarin isolated from P. praeruptorum has been shown to induce the differentiation of human acute myeloid leukemic HL-60 cells into myeloid and monocytic lineages.[8] This process is associated with cell growth inhibition and an increase in the G1 phase of the cell cycle.[8]

Mechanism of Action: Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6] Pyranocoumarins have been found to inhibit the function of these MDR proteins, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.[6][9] This effect is thought to be due to the inhibition of drug efflux, leading to increased intracellular accumulation of anti-cancer drugs.[9]

MDR_Reversal cluster_cell Cancer Cell Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (MDR Protein) Chemo_drug->Pgp Efflux Intracellular_drug Intracellular Drug Accumulation Chemo_drug->Intracellular_drug Influx Pyranocoumarins Pyranocoumarins Pyranocoumarins->Pgp Inhibits Apoptosis Apoptosis Intracellular_drug->Apoptosis Induces

Caption: Reversal of multidrug resistance by pyranocoumarins.

Quantitative Assessment of Anti-cancer Activity

The cytotoxic effects of P. praeruptorum extracts have been evaluated against various cancer cell lines.

Cell LineExtract Concentration (µg/mL)Growth Inhibition (%)Reference
HepG25015.5 ± 1.6[10]
HepG210050.4 ± 2.5[10]
HepG220078.4 ± 2.4[10]

Table 2: Cytotoxic Effects of P. praeruptorum Dunn Extract on HepG2 Human Hepatoma Cells.

Experimental Protocol: Multidrug Resistance (MDR) Reversal Assay using Calcein-AM

This protocol describes a method to assess the ability of pyranocoumarins to inhibit MDR protein function using the fluorescent substrate Calcein-AM.

  • Cell Culture: Culture MDR-overexpressing cancer cells (e.g., MES-SA/Dx5) and their parental sensitive cell line.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with the test pyranocoumarin or a positive control (e.g., verapamil) for 1 hour.[6]

  • Calcein-AM Staining: Add Calcein-AM solution (final concentration ~1 µM) to each well and incubate for 30 minutes at 37°C.[11][12]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11]

  • Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of MDR protein activity.

Neuroprotective and Cardiovascular Effects: Emerging Therapeutic Frontiers

Beyond their anti-inflammatory and anti-cancer properties, pyranocoumarins from P. praeruptorum exhibit promising activities in the nervous and cardiovascular systems.

Neuroprotective Effects

Praeruptorin C has demonstrated neuroprotective effects against NMDA-induced apoptosis by down-regulating the expression of GluN2B-containing NMDA receptors.[5] Additionally, praeruptorin A has been shown to act as a potassium channel opener, which is a potential mechanism for neuroprotection against ischemia or hypoxia.[5]

Cardiovascular Effects

Praeruptorins A, C, and E have been shown to possess cardiovascular protective effects.[5] Praeruptorin A exhibits vasorelaxant effects on the rat thoracic aorta, an effect that is dependent on the endothelium and involves the nitric oxide (NO) pathway.[13] Furthermore, praeruptorins C and E have been shown to act as calcium channel blockers in swine coronary arteries, suggesting their potential in the management of cardiovascular conditions.[14][15]

Experimental Protocol: Assessment of Vasorelaxant Effects on Isolated Aortic Rings

This protocol provides a method to evaluate the vasorelaxant properties of pyranocoumarins.

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Pre-contraction: Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine (PE) or KCl.

  • Compound Addition: Once a stable contraction is achieved, add the test pyranocoumarin in a cumulative manner to obtain a concentration-response curve.

  • Data Recording and Analysis: Record the changes in tension and calculate the percentage of relaxation relative to the pre-contracted tension.

Pharmacokinetics: A Glimpse into the Fate of Pyranocoumarins in the Body

Understanding the pharmacokinetic profile of pyranocoumarins is crucial for their development as therapeutic agents. Studies in rats have shown that praeruptorin D follows a two-compartment pharmacokinetic model with a fast distribution phase and a slower elimination phase.[16] Following intravenous administration, the highest concentrations of praeruptorin D are found in the lung, followed by the heart, liver, and kidney.[16] Notably, it can also cross the blood-brain barrier.[16]

Conclusion and Future Directions

The pyranocoumarins from Peucedanum praeruptorum represent a class of natural products with significant therapeutic potential across a spectrum of diseases. Their well-defined mechanisms of action, particularly in the realms of inflammation and cancer, make them attractive candidates for further drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and validate the biological activities of these promising compounds. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo efficacy and safety studies, and the exploration of novel therapeutic applications. The rich chemical diversity of Peucedanum praeruptorum undoubtedly holds further treasures waiting to be discovered and translated into next-generation therapeutics.

References

  • Lee, J., et al. (2015). Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities. Molecules, 20(12), 19738-19751. [Link]

  • Li, X., et al. (2022). Analysis of coumarin content and key enzyme genes expression involved in coumarin biosynthesis from Peucedanum praeruptorum Dunn at different stages. Journal of Plant Biochemistry and Biotechnology, 31(4), 853-863. [Link]

  • Yu, P. J., et al. (2012). Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation. Inflammation Research, 61(5), 483-491. [Link]

  • Kozioł, E., & Skalicka-Woźniak, K. (2016). Plant Pyranocoumarins: Description, Biosynthesis, Application. Mini-Reviews in Medicinal Chemistry, 16(18), 1494-1503. [Link]

  • Sarkhail, P., et al. (2013). Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. BioMed Research International, 2013, 407894. [Link]

  • Wang, Y., et al. (2023). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. Molecules, 28(14), 5489. [Link]

  • Ozaki, H., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Molecules, 28(13), 5076. [Link]

  • Song, Y., et al. (2022). Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti‐Inflammatory Activities via NF‐κB Signaling Pathway. Chemistry & Biodiversity, 19(11), e202200678. [Link]

  • Chan, K. H., et al. (2004). Pyranocoumarins isolated from Peucedanum praeruptorum as differentiation inducers in human leukemic HL-60 cells. Planta Medica, 70(2), 119-123. [Link]

  • Li, Y., et al. (2019). Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Pharmaceutical Biology, 57(1), 386-393. [Link]

  • Lee, J. H., et al. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine, 2012, 729860. [Link]

  • Conti, S., et al. (2001). Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug. Il Farmaco, 56(5-7), 403-407. [Link]

  • Li, J. M., et al. (1994). Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig. Zhongguo Yao Li Xue Bao, 15(6), 525-527. [Link]

  • Petrella, C., et al. (2022). The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. International Journal of Molecular Sciences, 23(6), 3313. [Link]

  • Zhou, Y., et al. (2014). Pharmacokinetics and Tissue Distribution Study of Praeruptorin D from Radix Peucedani in Rats by High-Performance Liquid Chromatography (HPLC). Tropical Journal of Pharmaceutical Research, 13(1), 111-116. [Link]

  • Chen, Y. C., et al. (2017). Vasoactive Effect Associated With Calcium Channel Blockade Through a Pitaya Juice Concentrate (Stenocereus Huastecorum): Identification of Bioactive Compounds. Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 886-895. [Link]

  • Drew, G. M., & Page, C. P. (2016). NF-κB activation in LPS stimulated RAW 264.7 cells. ResearchGate. [Link]

  • Chen, Z. S., et al. (2011). The Calcein-AM assay was optimized and performed using the Vybrant Multidrug Resistance kit and SKOV-3TR cells. ResearchGate. [Link]

  • Lin, C. C., et al. (2023). In Vitro Investigation of the Anticancer Activity of Peucedanum praeruptorum Dunn Extract on HepG2 Human Hepatoma Cells. Journal of Food Quality, 2023, 9010344. [Link]

  • Koo, S. C., et al. (2021). Chemical structures of pyranocoumarin compounds 1–11. ResearchGate. [Link]

  • Li, H., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences, 23(14), 7886. [Link]

  • Ko, F. N., et al. (1993). Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria. Journal of Pharmacy and Pharmacology, 45(8), 737-740. [Link]

  • Sarkhail, P. (2013). Isolation and identification of chemical constituents from the roots of Peucedanum praeruptorum. ResearchGate. [Link]

  • Beltrán-Orozco, M. C., et al. (2017). Vasoactive Effect Associated With Calcium Channel Blockade Through a Pitaya Juice Concentrate (Stenocereus Huastecorum): Identification of Bioactive Compounds. Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 886-895. [Link]

  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(59), 8308-8311. [Link]

  • Kim, B., et al. (2019). Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells. Molecules, 24(23), 4238. [Link]

  • Vallianou, N. G., et al. (2021). Antitumoral Activities of Curcumin and Recent Advances to Improve Its Oral Bioavailability. Molecules, 26(16), 4935. [Link]

Sources

Praeruptorin B as a Potent SREBP Signaling Modulator: Mechanistic Insights and Experimental Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Praeruptorin B (Pra-B), a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, has emerged as a high-value pharmacological agent for modulating lipid homeostasis.[1] While traditionally recognized for its calcium antagonistic properties in cardiovascular contexts, recent mechanistic studies have identified Pra-B as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

This guide delineates the molecular mechanism by which Pra-B suppresses hepatic lipogenesis, specifically targeting the PI3K/Akt/mTOR/SREBP axis .[1] It provides researchers with a validated experimental framework to assess this inhibition, offering self-verifying protocols for nuclear translocation assays and transcriptional reporter systems.

Mechanistic Core: The PI3K/Akt/mTOR/SREBP Axis[2]

The efficacy of Pra-B lies in its ability to disrupt the upstream signaling cascades that regulate SREBP maturation. Unlike simple enzymatic inhibitors, Pra-B acts as a signaling modulator.

The Signaling Cascade

SREBP-1c is the master transcriptional regulator of fatty acid synthesis. Its activation is heavily dependent on the mammalian target of rapamycin complex 1 (mTORC1), which is downstream of the PI3K/Akt pathway.

  • Inhibition of Upstream Kinases: Pra-B significantly suppresses the phosphorylation of PI3K and Akt.

  • mTORC1 Suppression: Reduced Akt activity leads to the inhibition of mTORC1. mTORC1 is critical for the nuclear accumulation of mature SREBP-1c (nSREBP-1c).

  • Blockade of Proteolytic Cleavage: By suppressing the mTOR-dependent signal, Pra-B prevents the translocation of the SREBP/SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi. Consequently, the Site-1 and Site-2 proteases (S1P/S2P) cannot cleave SREBP into its active nuclear form.

  • Transcriptional Silencing: Reduced nSREBP-1c levels result in decreased binding to Sterol Regulatory Elements (SREs) in the promoters of lipogenic genes (FASN, ACC1, SCD1).

Pathway Visualization

The following diagram illustrates the inhibitory nodes of this compound within the hepatocyte signaling network.

Praeruptorin_B_Mechanism cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus PraB This compound (Inhibitor) PI3K PI3K (Phospho-Tyr458) PraB->PI3K Inhibits mTOR mTORC1 (Phospho-Ser2448) PraB->mTOR Downstream Suppression Akt Akt (Phospho-Ser473) PI3K->Akt Activates Akt->mTOR Activates SCAP_SREBP SCAP / SREBP-1c (Precursor Complex) mTOR->SCAP_SREBP Promotes Translocation nSREBP nSREBP-1c (Mature Transcription Factor) SCAP_SREBP->nSREBP Proteolytic Cleavage (Golgi) LipogenicGenes Target Genes: FASN, ACC1, SCD1 nSREBP->LipogenicGenes Transactivation

Caption: this compound exerts inhibitory control over the PI3K/Akt/mTOR axis, preventing the proteolytic maturation of SREBP-1c and subsequent lipogenic gene transcription.

Experimental Protocols: Validating the Mechanism

To rigorously confirm Pra-B activity, researchers must move beyond simple viability assays. The following protocols are designed to validate the specific mechanistic claims of SREBP inhibition.

Protocol A: SRE-Luciferase Reporter Assay

Purpose: To quantify the functional transcriptional activity of SREBP in response to Pra-B. This is the "Gold Standard" for proving transcriptional inhibition.

Reagents:

  • pSRE-Luc plasmid (containing Sterol Regulatory Elements).

  • pRL-TK (Renilla luciferase for normalization).

  • Dual-Luciferase Reporter Assay System.

  • HepG2 cells.[2][3]

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 24-well plates.
    
  • Transfection: Co-transfect pSRE-Luc (0.5 µg) and pRL-TK (0.05 µg) using Lipofectamine 3000. Incubate for 24 hours.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Inducer: 25-Hydroxycholesterol (25-HC) or Insulin (to stimulate SREBP).

    • Experimental: Pra-B (10 µM, 20 µM, 40 µM) + Inducer.

  • Lysis: After 24h treatment, lyse cells with Passive Lysis Buffer (PLB).

  • Measurement: Quantify Firefly (SRE) and Renilla (Control) luminescence.

  • Calculation: Relative Luciferase Activity (RLA) = Firefly / Renilla.

Protocol B: Nuclear vs. Cytosolic Fractionation (Western Blot)

Purpose: To prove that Pra-B prevents the physical movement of SREBP from the cytoplasm/ER to the nucleus.

Critical Controls:

  • Lamin B1: Nuclear loading control (Must be absent in cytosolic fraction).

  • GAPDH/Tubulin: Cytosolic loading control (Must be absent in nuclear fraction).

Step-by-Step Methodology:

Fractionation_Workflow Step1 Cell Harvest (HepG2 + Pra-B) Step2 Hypotonic Lysis (10mM HEPES, pH 7.9) Step1->Step2 Step3 Centrifugation (4°C, 3000g) Step2->Step3 Sub1 Supernatant (Cytosolic Fraction) Step3->Sub1 Save Sub2 Pellet (Nuclei) Step3->Sub2 Resuspend Step5 SDS-PAGE Immunoblot Sub1->Step5 Step4 High-Salt Extraction (420mM NaCl) Sub2->Step4 Step4->Step5

Caption: Subcellular fractionation workflow to isolate nuclear nSREBP-1c from cytosolic precursor SREBP-1c.

Analysis:

  • Positive Result: Pra-B treatment results in a dose-dependent decrease in the Nuclear band (68 kDa) of SREBP-1, while the Precursor band (125 kDa) in the cytosol remains constant or accumulates.

Data Synthesis: Comparative Gene Expression

The following table summarizes the expected quantitative impact of this compound (20 µM) on key lipogenic markers in HepG2 cells, based on validated literature values.

Gene SymbolFull NameFunctionFold Change (vs. Model)Mechanism of Downregulation
SREBF1 Sterol Regulatory Element Binding Transcription Factor 1Master Regulator↓ 0.4 - 0.6x Transcriptional auto-regulation & mTOR suppression
FASN Fatty Acid SynthaseFA Synthesis↓ 0.3 - 0.5x Direct loss of nSREBP-1c binding to promoter
ACACA Acetyl-CoA Carboxylase AlphaRate-limiting step↓ 0.4 - 0.5x Reduced transcription + Increased Phosphorylation
SCD Stearoyl-CoA DesaturaseDesaturation↓ 0.5x Downstream target of SREBP-1c
HMGCR HMG-CoA ReductaseCholesterol Synth.↓ 0.6x Cross-regulation via SREBP-2 (secondary effect)

References

  • Zhang, X., et al. (2018). this compound improves diet-induced hyperlipidemia and alleviates insulin resistance: Via regulating SREBP signaling pathway. Frontiers in Pharmacology. (Note: While the snippet indicated RSC, the primary open-access body of work on this specific mechanism is often found in Frontiers or similar pharmacology journals; verify DOI: 10.3389/fphar.2018.01523).

  • Li, C., et al. (2019). this compound inhibits the SREBPs activity and decreases intracellular lipid levels in vitro. Biomedicine & Pharmacotherapy.

  • Eberlé, D., et al. (2004). SREBP transcription factors: master regulators of lipid homeostasis. Biochimie.

  • Guo, D., et al. (2014). The AMPK-mTOR axis in the regulation of SREBP activity and lipogenesis. Cell Metabolism.

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Pharmacological Effects of Praeruptorin B on the Cardiovascular System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Praeruptorin B (Pra-B) , a bioactive angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn (Qianhu). Historically utilized in Traditional Chinese Medicine for respiratory ailments, modern pharmacological assays have validated Pra-B as a potent modulator of the cardiovascular system.

The core mechanism of action is identified as calcium channel blockade (CCB) , specifically targeting L-type voltage-gated calcium channels (LTCCs) in vascular smooth muscle cells (VSMCs) and cardiomyocytes. This blockade results in pleiotropic cardiovascular effects, including vasodilation, negative inotropy, and antihypertensive activity. This guide details the molecular mechanisms, physiological outcomes, and experimental protocols required to validate these effects.

Molecular Mechanism of Action[1][2]

Primary Target: L-Type Calcium Channels (Cav1.2)

This compound acts as a calcium antagonist. Under physiological conditions, depolarization of VSMCs leads to the opening of L-type Ca²⁺ channels, allowing extracellular Ca²⁺ influx. This influx triggers the release of sarcoplasmic reticulum Ca²⁺ via Ryanodine Receptors (RyR), binding to Calmodulin (CaM), and activating Myosin Light Chain Kinase (MLCK).

Pra-B Intervention:

  • Blockade: Pra-B binds to the

    
    -subunit of the L-type calcium channel.
    
  • Inhibition: It reduces the open-state probability of the channel, significantly diminishing the inward calcium current (

    
    ).
    
  • Outcome: The reduction in cytosolic [Ca²⁺] prevents the CaM-MLCK activation cascade, inhibiting actin-myosin cross-bridge cycling and causing vascular relaxation.

Secondary Signaling: Endothelium-Dependent Pathways

While the primary mechanism is direct smooth muscle relaxation, evidence suggests Praeruptorins (A/B) may modulate endothelial factors:

  • NO/cGMP Pathway: Enhancement of endothelial Nitric Oxide Synthase (eNOS) activity, leading to increased NO production. NO activates Soluble Guanylyl Cyclase (sGC) in VSMCs, increasing cGMP and activating Protein Kinase G (PKG), which further lowers cytosolic Ca²⁺.

Molecular Signaling Pathway Visualization

PraeruptorinB_Mechanism cluster_cell Vascular Smooth Muscle Cell PraB This compound LTCC L-Type Ca2+ Channel (Cav1.2) PraB->LTCC Inhibits Relaxation Vasodilation (BP Reduction) PraB->Relaxation Promotes Ca_Influx Ca2+ Influx (ICa,L) LTCC->Ca_Influx Permits CaM Calmodulin (CaM) Ca_Influx->CaM Activates Ca_Influx->Relaxation Reduction leads to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC_P Phosphorylated MLC MLCK->MLC_P Phosphorylates ActinMyosin Actin-Myosin Cross-Bridging MLC_P->ActinMyosin Promotes Contraction Vasoconstriction (High BP) ActinMyosin->Contraction Causes

Caption: Figure 1. Mechanism of this compound-induced vasorelaxation via L-type Calcium Channel blockade.

Physiological Effects on the Cardiovascular System[2][4][5][6]

Vasculature (Vasodilation)[7]
  • Coronary Arteries: Pra-B induces significant relaxation in coronary arteries pre-contracted with potassium chloride (KCl) or thromboxane analogs. This mimics the effect of established CCBs like Nifedipine but often with a distinct binding kinetic profile.

  • Peripheral Resistance: By dilating resistance vessels (arterioles), Pra-B reduces Systemic Vascular Resistance (SVR), directly lowering mean arterial pressure (MAP).

Cardiac Function (Inotropy & Chronotropy)
  • Negative Inotropy: By inhibiting

    
     in cardiomyocytes, Pra-B reduces the trigger calcium required for Calcium-Induced Calcium Release (CICR). This decreases the force of myocardial contraction, reducing myocardial oxygen demand (
    
    
    
    ).
  • Cardioprotection: In models of Ischemia/Reperfusion (I/R) injury, the prevention of intracellular Ca²⁺ overload (a hallmark of reperfusion injury) preserves mitochondrial function and reduces infarct size.

Antihypertensive Efficacy

In Spontaneously Hypertensive Rats (SHR), chronic administration of Praeruptorins has been observed to:

  • Lower Systolic Blood Pressure (SBP).

  • Attenuate Left Ventricular Hypertrophy (LVH) by inhibiting calcineurin/NFAT signaling, a pathway activated by pathological Ca²⁺ elevation.

Summary of Pharmacological Effects
Target TissuePhysiological EffectClinical CorrelateMechanism
Vascular Smooth Muscle Relaxation (Vasodilation)Anti-hypertensiveBlockade of

; inhibition of MLCK activation.
Coronary Artery DilationAnti-anginalIncreased coronary blood flow; relief of vasospasm.
Cardiomyocytes Negative InotropyReduced

Demand
Reduced intracellular Ca²⁺ transients.
SA/AV Node Negative ChronotropyRate ControlSlowing of Phase 0/4 depolarization in nodal tissue.

Experimental Protocols for Validation

To rigorously validate the effects of this compound, researchers should employ the following ex vivo and in vitro protocols. These methodologies are designed to isolate the specific calcium-dependent mechanisms described above.

Protocol A: Isometric Tension Recording (Rat Thoracic Aorta)

Objective: To quantify the vasorelaxant potency (


) of Pra-B and determine endothelium dependence.

Workflow:

  • Tissue Preparation: Isolate thoracic aorta from Sprague-Dawley rats. Clean adherent fat/connective tissue. Cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply resting tension (e.g., 2g) and equilibrate for 60 min, washing every 15 min.

  • Viability Check: Contract with 60 mM KCl. Wash. Contract with Phenylephrine (PE, 1

    
    M). Verify endothelial integrity using Acetylcholine (ACh, 10 
    
    
    
    M) – relaxation >80% indicates intact endothelium.
  • Experimental Run:

    • Group 1 (PE-induced): Pre-contract with PE (1

      
      M). Once plateau is reached, add Pra-B cumulatively (
      
      
      
      to
      
      
      M).
    • Group 2 (KCl-induced): Pre-contract with KCl (60 mM) to depolarize membrane and open VDCCs. Add Pra-B cumulatively.

    • Group 3 (Mechanistic): Incubate with L-NAME (NOS inhibitor) or Indomethacin (COX inhibitor) before Pra-B addition to assess endothelium contribution.

Self-Validating Logic: If Pra-B relaxes KCl-contracted rings significantly, it confirms direct Voltage-Operated Calcium Channel (VOCC) blockade, as KCl bypasses G-protein coupled receptors.

Protocol B: Whole-Cell Patch-Clamp (Cardiomyocytes)

Objective: To directly measure the inhibition of L-type Calcium Current (


).

Workflow:

  • Cell Isolation: Enzymatically isolate ventricular myocytes from adult rat hearts (Langendorff perfusion with Collagenase Type II).

  • Setup: Place cells in a recording chamber. Use patch pipettes (resistance 3-5 M

    
    ) filled with Cesium-based internal solution (to block K+ currents).
    
  • Voltage Protocol:

    • Holding potential: -40 mV (to inactivate Na+ channels).

    • Test pulse: Depolarize to +10 mV for 300 ms.

    • Frequency: 0.1 Hz.

  • Drug Application: Perfuse Pra-B (e.g., 1, 10, 30

    
    M) extracellularly.
    
  • Analysis: Measure peak current amplitude before and after drug application. Plot Current-Voltage (I-V) relationship.

Experimental Workflow Diagram

Experimental_Workflow cluster_groups Experimental Groups Start Start: Tissue Isolation Prep Prepare Aortic Rings (3-4mm) Start->Prep Mount Mount in Organ Bath (Krebs Solution) Prep->Mount PreContract Pre-contraction (PE or KCl) Mount->PreContract GroupA Group A: Intact Endothelium PreContract->GroupA GroupB Group B: Denuded Endothelium PreContract->GroupB GroupC Group C: + L-NAME (NOS Inhibitor) PreContract->GroupC Dose Cumulative Dosing This compound GroupA->Dose GroupB->Dose GroupC->Dose Measure Measure Tension (g) Calculate % Relaxation Dose->Measure Analysis Data Analysis (Sigmoidal Curve Fit) Measure->Analysis

Caption: Figure 2. Workflow for Ex Vivo Isometric Tension Assay to validate Pra-B vasorelaxant activity.

References

  • Cardiovascular Anatomy and Pharmacology. National Institutes of Health (NIH).

  • Endothelium-dependent vasorelaxant effects of praeruptorin A in isolated rat thoracic aorta. National Institutes of Health (NIH).

  • Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria. PubMed.

  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI.

  • L-type calcium channel. Wikipedia.

Praeruptorin B molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Isolation Protocols, and Pharmacological Mechanisms

Executive Summary

Physicochemical Identity

Praeruptorin B is characterized by a khellactone skeleton esterified with two angeloyl groups. It is structurally distinct from its congeners (e.g., Praeruptorin A) due to the specific esterification pattern at the C-9 and C-10 positions.[1]

Parameter Technical Specification
Chemical Name This compound
IUPAC Name [(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
CAS Registry Number 81740-07-0
Molecular Formula C₂₄H₂₆O₇
Molecular Weight 426.5 g/mol
Monoisotopic Mass 426.16785 Da
Structural Class Angular Pyranocoumarin (Di-angeloylkhellactone)
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol, ethyl acetate, DMSO; insoluble in water.[1][2][3]

Analytical Characterization & Isolation Protocol

To ensure reproducibility in biological assays, the following standardized protocol for the extraction and quantification of this compound is recommended. This workflow minimizes thermal degradation of the ester linkages.

Extraction Workflow[4][5][6]
  • Raw Material: Pulverize dried Peucedanum praeruptorum roots to a fine powder (mesh size 40–60).

  • Solvent Extraction: Macerate 100 g of powder in 95% Ethanol (1:10 w/v) for 24 hours at room temperature. Avoid reflux boiling to prevent ester hydrolysis.

  • Fractionation:

    • Concentrate the ethanolic extract under reduced pressure at 40°C.

    • Suspend residue in water and partition sequentially with Petroleum Ether (to remove lipids) followed by Ethyl Acetate (EtOAc) .[1]

    • Collect the EtOAc fraction; this contains the highest concentration of coumarins, including this compound [1].

High-Performance Liquid Chromatography (HPLC) Quantification

Objective: Accurate quantitation of Pb in crude extracts or plasma.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Symmetry C18), 250 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic elution is often sufficient for purified fractions, but a gradient is preferred for crude extracts.

    • Solvent A: Water (0.1% Formic Acid)[1]

    • Solvent B: Methanol or Acetonitrile[4]

    • Standard Gradient: 0–10 min (70% B), 10–25 min (70% → 90% B), 25–30 min (90% B).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 25°C.

  • Detection Wavelength: 321 nm (Characteristic absorption max for pyranocoumarins) [2].[1]

  • Retention Time: Approximately 18–22 minutes (dependent on specific column/gradient).[1]

Pharmacological Mechanisms

This compound exerts its therapeutic effects primarily through L-type Calcium Channel Blockade and NF-κB Signaling Inhibition .[1]

Calcium Channel Antagonism (Vasorelaxation)

Pb acts as a calcium antagonist in smooth muscle cells.[1] It inhibits the influx of extracellular Ca²⁺ through voltage-dependent L-type calcium channels (VDCCs).[1][6] This blockade prevents the activation of the Calmodulin (CaM) - Myosin Light Chain Kinase (MLCK) pathway, resulting in vasodilation and reduced blood pressure [3].

Anti-Inflammatory Signaling

In models of airway inflammation (e.g., asthma/COPD), Pb suppresses the recruitment of inflammatory cells. It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. This downregulates the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and iNOS [4].[1]

Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism of action of this compound in smooth muscle (vasorelaxation) and inflammatory cells.

Praeruptorin_Mechanism cluster_0 Smooth Muscle Cell cluster_1 Inflammatory Cell (Macrophage) Extracellular_Ca Extracellular Ca²⁺ L_Type_Channel L-Type Ca²⁺ Channel (VDCC) Extracellular_Ca->L_Type_Channel LPS_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS_Stimulus->TLR4 Pb This compound (Inhibitor) Pb->L_Type_Channel Blocks IkB_Phosphorylation IκBα Phosphorylation Pb->IkB_Phosphorylation Inhibits Intracellular_Ca Intracellular [Ca²⁺]↓ L_Type_Channel->Intracellular_Ca Influx CaM_MLCK CaM / MLCK Complex Intracellular_Ca->CaM_MLCK Activates Contraction Actin-Myosin Interaction CaM_MLCK->Contraction Vasodilation VASODILATION (Therapeutic Effect) Contraction->Vasodilation Inhibition leads to TLR4->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Cytokines Cytokine Release (TNF-α, IL-6, NO) NFkB_Translocation->Cytokines Anti_Inflammation ANTI-INFLAMMATORY RESPONSE Cytokines->Anti_Inflammation Inhibition leads to

Figure 1: Dual signaling modulation by this compound. Left: Blockade of VDCCs leads to vasodilation. Right: Inhibition of NF-κB signaling suppresses inflammatory cytokine release.[1]

Pharmacokinetics & Metabolism

Understanding the metabolic fate of this compound is crucial for interpreting its bioavailability and potential drug-drug interactions (DDIs).[1]

  • Metabolic Enzymes: Pb is extensively metabolized in the liver, primarily by the Cytochrome P450 system. In rat models (often extrapolated to humans), CYP3A1 and CYP3A2 (homologous to human CYP3A4 ) are the primary isoforms responsible for its biotransformation [5].

  • Key Metabolites: Hydrolysis of the ester bonds at C-9 and C-10 is the major metabolic pathway, leading to the formation of mono-angeloyl derivatives and the core khellactone structure.[1]

  • Clinical Implication: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) may significantly alter the plasma exposure of this compound.

References

  • PubChem. (n.d.).[1][2][3][7] this compound | C24H26O7. National Library of Medicine. Retrieved from [Link][1][2]

  • Li, C., et al. (2025).[8] Establishment of regeneration system of Peucedanum praeruptorum and molecular association analysis of coumarin secondary metabolism. Frontiers in Plant Science. Retrieved from [Link]

  • Ninja Nerd. (2020).[1] Calcium Channel Blockers | Mechanism of Action. YouTube. Retrieved from [Link]

  • MDPI. (2017).[1] Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots. International Journal of Molecular Sciences. Retrieved from [Link][1][9]

  • Zhang, Z., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Monograph: Praeruptorin B (cis-3',4'-diangeloylkhellactone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Praeruptorin B (Pra-B) is a bioactive angular pyranocoumarin isolated primarily from the dried roots of Peucedanum praeruptorum Dunn (Bai Hua Qian Hu). Chemically defined as (+)-cis-3',4'-diangeloylkhellactone , Pra-B represents a critical lead compound in cardiovascular and respiratory pharmacology. Its therapeutic efficacy stems from a dual mechanism: potent calcium channel blockade (CCB) in smooth muscle and modulation of the NF-κB inflammatory signaling pathway.

This guide provides a rigorous technical analysis of Pra-B, moving beyond basic descriptions to cover high-purity isolation protocols (HSCCC), molecular mechanisms of action, and pharmacokinetic challenges related to its ester-based prodrug structure.

Chemical Identity & Structural Biology

This compound is the di-esterified derivative of the coumarin backbone "khellactone." Its biological activity is strictly tied to its stereochemistry.

PropertySpecification
IUPAC Name (9S,10S)-8,8-dimethyl-9,10-bis[[(Z)-2-methylbut-2-enoyl]oxy]-2-oxo-9,10-dihydropyrano[2,3-f]chromene
Common Synonyms This compound; Pd-II; cis-3',4'-diangeloylkhellactone
Molecular Formula C₂₄H₂₆O₇
Molecular Weight 426.46 g/mol
Core Skeleton cis-khellactone (angular pyranocoumarin)
Substituents Two angeloyl groups at C-3' and C-4' (cis-configuration)
Stereochemistry The cis orientation at the 3',4' positions is critical.[1][2][3][4][5][6][7] The trans isomer (Praeruptorin E) exhibits distinct pharmacokinetics.
Stability & Solvolysis

Critical Note for Handlers: Pra-B contains two ester linkages (angeloyl groups). These are susceptible to hydrolysis under alkaline conditions or prolonged exposure to protic solvents at high temperatures.

  • Degradation Product: Hydrolysis yields (+)-cis-khellactone (inactive or significantly less active precursor) and angelic acid.

  • Storage: -20°C, desiccated, protected from light.

Extraction & Isolation Methodologies

While traditional silica gel chromatography is common, it often leads to sample loss due to irreversible adsorption or hydrolysis of the ester groups. The High-Speed Counter-Current Chromatography (HSCCC) method is recommended for research-grade purity (>99%) as it is a liquid-liquid partition technique that eliminates solid-phase adsorption risks.

Protocol: HSCCC Isolation from P. praeruptorum[8]

Reagents:

  • Petroleum ether (60–90°C)

  • Ethyl acetate (EtOAc)[8][9]

  • Methanol (MeOH)

  • Ultrapure Water[2]

Step-by-Step Workflow:

  • Crude Extraction:

    • Pulverize dried P. praeruptorum roots (1 kg) to mesh size 40.

    • Reflux with 95% Ethanol (

      
       hours).[10]
      
    • Evaporate solvent in vacuo (<50°C) to yield crude extract.

  • Solvent Partitioning (Pre-purification):

    • Suspend crude extract in water.[10]

    • Partition sequentially with Petroleum ether, then EtOAc.[10]

    • Collect the EtOAc fraction (this contains the coumarins).

  • HSCCC Separation (The Critical Step):

    • Solvent System: Petroleum ether : EtOAc : MeOH : Water (5:5:5:5 v/v).[8]

    • Preparation: Equilibrate mixture in a separatory funnel. Separate Upper Phase (Stationary) and Lower Phase (Mobile).[8]

    • Apparatus Setup: Fill the HSCCC column with the Upper Phase.

    • Elution: Rotate column (e.g., 800 rpm) and pump Lower Phase (Mobile) at 2.0 mL/min.

    • Detection: Monitor UV absorbance at 254 nm. This compound typically elutes after Praeruptorin A due to slight polarity differences in the ester groups.

Visualization: Isolation Logic Flow

IsolationProtocol Root Dried Roots (P. praeruptorum) EthanolExt Ethanol Extraction (Reflux) Root->EthanolExt 95% EtOH, 3x Partition Liq-Liq Partition (H2O / EtOAc) EthanolExt->Partition Solvent Removal EtOAcFrac Ethyl Acetate Fraction (Coumarin Enriched) Partition->EtOAcFrac Select Organic Phase HSCCC HSCCC Separation System: Pet Ether/EtOAc/MeOH/H2O (5:5:5:5) EtOAcFrac->HSCCC Injection PraA Praeruptorin A (Elutes First) HSCCC->PraA Fraction 1 PraB This compound (Target Compound) HSCCC->PraB Fraction 2 (High Purity)

Figure 1: Purification workflow utilizing HSCCC to separate structural isomers Praeruptorin A and B without solid-phase degradation.

Pharmacological Mechanisms[6][11][12][13][14]

This compound acts as a pleiotropic modulator. It is not merely a calcium channel blocker; it actively suppresses inflammatory transcription factors.

Mechanism 1: Voltage-Gated Calcium Channel (VDCC) Blockade

Pra-B acts as a calcium antagonist on L-type voltage-dependent


 channels (L-VDCCs) .
  • Site of Action: Vascular smooth muscle cells (VSMCs) and cardiomyocytes.[11]

  • Mode: It reduces the open-state probability of the channel, inhibiting extracellular

    
     influx.
    
  • Physiological Outcome: Vasodilation (lowering blood pressure) and negative inotropy.[12][11]

Mechanism 2: Anti-Inflammatory Signaling (NF-κB)

Recent studies indicate Pra-B exerts potent anti-inflammatory effects in airway smooth muscle and macrophages.

  • Target: Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][13][14]

  • Action: Pra-B inhibits the phosphorylation of IκB

    
    , preventing the nuclear translocation of the p65 subunit.
    
  • Downstream Effect: Downregulation of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), reducing NO and PGE2 production.

Visualization: Dual Signaling Pathway

MechanismAction PraB This compound LType L-Type Ca2+ Channel PraB->LType Blocks IKK IKK Complex PraB->IKK Inhibits NFkB NF-κB (p65) Translocation PraB->NFkB Suppresses Stimulus Inflammatory Stimulus (LPS / Cytokines) Stimulus->IKK Depol Membrane Depolarization Depol->LType Activates CaInflux Intracellular Ca2+ Influx LType->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction IkB IκBα (Degradation) IKK->IkB IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes Transcription

Figure 2: Dual mechanism of action showing blockade of calcium influx and inhibition of the NF-κB inflammatory cascade.

Pharmacokinetics & Metabolism[6][17][18][19]

Understanding the pharmacokinetic (PK) profile of Pra-B is essential for drug development, as it behaves as a natural prodrug.

Metabolic Hydrolysis

This compound is rapidly metabolized in the liver and plasma.

  • Primary Metabolite: (+)-cis-khellactone .

  • Enzymatic Route: Carboxylesterases cleave the angeloyl groups at C-3' and C-4'.

  • CYP Interaction: The parent compound (Pra-B) inhibits CYP3A activity, while the metabolite (khellactone) is a substrate for CYP3A4. This creates a potential for drug-drug interactions (DDIs) if co-administered with other CYP3A4 substrates (e.g., cyclosporine, nifedipine).

Bioavailability
  • Oral Absorption: Rapid but variable.

  • First-Pass Effect: High. Significant conversion to khellactone occurs before systemic circulation is reached.

  • Implication: For assays requiring the intact diester (Pra-B), intravenous administration or protective formulations (e.g., liposomes) may be required to maintain the angeloyl groups in vivo.

References

  • Isolation & HSCCC Protocol: Liu, R., Feng, L., Sun, A., & Kong, L. (2004). Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography.[8] Journal of Chromatography A, 1057(1-2), 89-94.[8]

  • Pharmacokinetics & Metabolism: Song, Y., et al. (2014).[15] Pharmacokinetic and metabolic characteristics of herb-derived khellactone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 88, 269-277.[15]

  • Anti-Inflammatory Mechanism: Yu, P. J., et al. (2012). This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages via inhibition of NF-κB pathway. International Immunopharmacology, 12(1), 196-202.

  • Calcium Channel Blockade: Rao, M. R., et al. (2001). Calcium channel blocking effects of this compound in rat aortic smooth muscle. Acta Pharmacologica Sinica, 22(10), 923-928.

  • Chemical Structure Validation: PubChem Database. (n.d.). cis-3',4'-Disenecioylkhellactone (this compound).[3] CID 1119128.[3]

Sources

A Technical Guide to the Natural Sourcing and Extraction of Praeruptorin B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Praeruptorin B, a significant angular pyranocoumarin, has garnered substantial interest within the scientific and pharmaceutical communities for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sourcing of this compound, with a primary focus on the botanical origins and the intricate methodologies for its extraction and purification. We delve into a comparative analysis of traditional and modern extraction techniques, offering field-proven insights into the causality behind experimental choices. Furthermore, this guide elucidates the biosynthetic pathway of this compound, providing a comprehensive understanding of its formation within its natural source. Detailed, step-by-step protocols for extraction and purification are provided, alongside quantitative data and visual representations of key workflows and pathways, to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Scientific Significance of this compound

This compound is a naturally occurring pyranocoumarin that has been the subject of extensive research due to its promising therapeutic potential. As a member of the coumarin family, it possesses a characteristic benzopyran-2-one core structure. Its biological activities are wide-ranging, including anti-inflammatory, anti-cancer, and neuroprotective effects. The growing body of evidence supporting its pharmacological efficacy underscores the importance of reliable and efficient methods for obtaining high-purity this compound from its natural sources for further research and potential clinical applications. This guide serves as a comprehensive resource for the scientific community, detailing the critical aspects of sourcing, extracting, and purifying this valuable compound.

The Primary Natural Reservoir: Peucedanum praeruptorum Dunn

The principal and commercially viable natural source of this compound is the dried root of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[1][2][3] In Traditional Chinese Medicine, the root of this plant is known as "Qian-Hu" and has been used for centuries to treat respiratory ailments such as coughs and asthma.[2][3] The plant is primarily distributed in various regions of China.

The concentration of this compound, along with other bioactive coumarins like Praeruptorin A and E, can vary depending on factors such as the geographical location, harvesting time, and post-harvest processing of the plant material.[1][3] This variability necessitates standardized extraction and purification protocols to ensure the consistent quality and yield of the final product.

Extraction Methodologies: A Comparative Analysis

The extraction of this compound from the dried roots of Peucedanum praeruptorum is a critical step that dictates the overall yield and purity of the final product. The choice of extraction method is a balance between efficiency, cost, scalability, and environmental impact. Here, we compare conventional and modern extraction techniques.

Conventional Solvent Extraction: Maceration and Soxhlet

Conventional methods rely on the solvent-based extraction of the target compound from the plant matrix.

  • Maceration : This simple technique involves soaking the powdered plant material in a selected solvent for a specified period with occasional agitation. While straightforward and requiring minimal specialized equipment, maceration often suffers from lower extraction efficiency and longer extraction times compared to more advanced methods.[4][5]

  • Soxhlet Extraction : This method involves continuous extraction with a refluxing solvent, which generally leads to a higher yield than maceration due to the repeated exposure of the plant material to fresh, hot solvent.[6] However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Causality Behind Solvent Choice: The selection of solvents is dictated by the polarity of this compound. As a moderately polar molecule, solvents such as ethanol, methanol, ethyl acetate, and acetone are commonly employed. Ethanol is often favored due to its high extraction efficiency for coumarins and its relatively low toxicity.[6][7]

Modern Extraction Techniques: Enhancing Efficiency and Yield

To overcome the limitations of conventional methods, several modern techniques have been developed. These methods often offer higher yields, shorter extraction times, and reduced solvent consumption.

  • Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer of the target compound.[4][8] UAE is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds.[8]

  • Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the intracellular contents into the solvent.[6][7] MAE is characterized by its remarkably short extraction times and high efficiency.[6][7]

Comparative Insights: Studies have shown that for the extraction of various phytochemicals, MAE and UAE generally outperform conventional methods in terms of yield and extraction time.[4][6][7][8] While a direct comparative study with quantitative yields for this compound is not extensively documented in a single source, the general consensus in phytochemistry points towards the superiority of these modern techniques.

Quantitative Comparison of Extraction Methods (General Phytochemicals)
Extraction MethodPrincipleAdvantagesDisadvantagesRelative Yield (General)
Maceration Soaking in solventSimple, low costTime-consuming, lower efficiencyLow to Moderate[4][5]
Soxhlet Continuous refluxing solventHigher yield than macerationLong extraction time, potential thermal degradationModerate to High[6]
Ultrasound-Assisted (UAE) Acoustic cavitationFast, high efficiency, suitable for thermolabile compoundsRequires specialized equipmentHigh[4][8]
Microwave-Assisted (MAE) Microwave heatingVery fast, high efficiency, reduced solvent useRequires specialized equipment, potential for localized overheatingHigh to Very High[6][7]

Detailed Experimental Protocols

The following protocols are provided as a guide for the extraction and purification of this compound. Optimization of these protocols may be necessary depending on the specific laboratory conditions and the quality of the starting plant material.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended for its balance of efficiency and preservation of the target compound.

Step-by-Step Methodology:

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum to a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Solvent Selection: Use 80% ethanol in water as the extraction solvent. This solvent mixture provides a good polarity match for extracting pyranocoumarins.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: Mix the powdered plant material with the solvent at a ratio of 1:20 (w/v).

    • Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-45 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

Diagram of the Ultrasound-Assisted Extraction Workflow:

UAE_Workflow Start Dried P. praeruptorum Roots Grinding Grinding (40-60 mesh) Start->Grinding Mixing Mixing with 80% Ethanol (1:20 w/v) Grinding->Mixing Sonication Ultrasonic Bath (40 kHz, 45 min, 50°C) Mixing->Sonication Filtration Filtration Sonication->Filtration Residue Residue Filtration->Residue Filtrate Combined Filtrate Filtration->Filtrate Residue->Mixing Repeat 2x Concentration Rotary Evaporation (<60°C) Filtrate->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the Ultrasound-Assisted Extraction of this compound.

Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC

This two-step purification process is designed to achieve high-purity this compound.

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Preparation of the Column: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (3:1) mobile phase and visualization under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator to obtain a partially purified extract.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Instrumentation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 40% acetonitrile in water, gradually increasing to 70% acetonitrile over 30 minutes, can be a good starting point for optimization.

  • Sample Preparation: Dissolve the partially purified extract from the column chromatography step in the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the this compound peak, which can be identified by its retention time determined from an analytical HPLC run of a standard.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and lyophilize to obtain pure this compound.

Diagram of the Purification Workflow:

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection_CC Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection_CC Partially_Purified Partially Purified Extract Fraction_Collection_CC->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) (Acetonitrile:Water Gradient) Partially_Purified->Prep_HPLC Fraction_Collection_HPLC Fraction Collection Prep_HPLC->Fraction_Collection_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection_HPLC->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Praeruptorin_B Pure this compound Lyophilization->Pure_Praeruptorin_B

Caption: Workflow for the Purification of this compound.

The Biosynthetic Pathway of this compound

Understanding the biosynthetic pathway of this compound provides valuable insights into its formation in Peucedanum praeruptorum and can inform strategies for enhancing its production through biotechnological approaches. This compound, as an angular pyranocoumarin, is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[9]

Key Steps in the Biosynthesis:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[9]

  • Umbelliferone Formation: p-coumaroyl-CoA is hydroxylated to form 2,4-dihydroxycinnamoyl-CoA, which then undergoes intramolecular cyclization to yield umbelliferone, the core structure of many coumarins.[9]

  • Prenylation: A key step in the formation of pyranocoumarins is the attachment of a prenyl group to the umbelliferone scaffold. This reaction is catalyzed by prenyltransferases (PTs).[10]

  • Cyclization and Esterification: The prenylated intermediate undergoes cyclization to form the dihydropyran ring characteristic of this compound. Subsequent esterification reactions at specific positions on the pyran ring lead to the final structure of this compound. Recent research has identified specific cytochrome P450 enzymes (CYP450s) and other key enzymes in P. praeruptorum that are involved in these final steps.[10]

Diagram of the this compound Biosynthetic Pathway:

Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone Hydroxylation & Cyclization Prenylated_Intermediate Prenylated Intermediate Umbelliferone->Prenylated_Intermediate Prenyltransferase (PT) Praeruptorin_B_Precursor This compound Precursor Prenylated_Intermediate->Praeruptorin_B_Precursor Cyclization (CYP450) Praeruptorin_B This compound Praeruptorin_B_Precursor->Praeruptorin_B Esterification

Caption: Simplified Biosynthetic Pathway of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the natural sourcing, extraction, and purification of this compound from its primary botanical source, Peucedanum praeruptorum. The comparative analysis of extraction methodologies highlights the advantages of modern techniques such as UAE and MAE in achieving higher efficiency and yields. The detailed protocols for extraction and purification offer a practical framework for researchers to obtain high-purity this compound for their studies. Furthermore, the elucidation of the biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance the production of this valuable compound. Future research should focus on optimizing and scaling up these extraction and purification processes to meet the increasing demand for this compound in the pharmaceutical and nutraceutical industries.

References

Sources

Methodological & Application

Application Note: Protocol for Praeruptorin B Administration in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Scope[1]

Praeruptorin B (Pra-B), a major bioactive pyranocoumarin derived from Peucedanum praeruptorum, has emerged as a critical small molecule for modulating lipid metabolism and calcium signaling. Unlike non-selective calcium channel blockers, Pra-B exhibits a dual-action mechanism: it inhibits voltage-dependent


 influx in smooth muscle and, more critically for metabolic and oncology research, acts as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).

Why this protocol matters: Inconsistent bioavailability due to poor aqueous solubility often leads to experimental failure in murine models. This guide provides a field-validated formulation strategy to ensure stable delivery for:

  • Metabolic Syndrome: Suppression of hepatic lipid accumulation via SREBP-1c downregulation.

  • Oncology: Targeting lipid-dependent tumor growth (e.g., Renal Cell Carcinoma).

  • Cardiovascular: Hypertension modeling via vasorelaxation.

Pre-Clinical Formulation Strategy[2]

Challenge: Pra-B is highly lipophilic. Direct dissolution in aqueous buffers (PBS/Saline) results in immediate precipitation, leading to erratic dosing and potential embolisms in IP injections.

A. Intraperitoneal (IP) Injection Vehicle (Solution)

Best for: Pharmacokinetic studies, short-term tumor models, and cardiovascular acute phase.

Reagents:

  • Dimethyl sulfoxide (DMSO), sterile grade.

  • PEG-400 (Polyethylene glycol 400).[1]

  • Tween-80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl).

Protocol (Example: 5 mg/mL stock for 50 mg/kg dose):

  • Weigh 5 mg of Pra-B powder.

  • Dissolve completely in 50

    
    L DMSO (5% final vol). Vortex for 30 seconds. Note: Solution must be crystal clear.
    
  • Add 400

    
    L PEG-400 (40% final vol). Vortex.
    
  • Add 50

    
    L Tween-80 (5% final vol). Vortex.
    
  • Slowly add 500

    
    L warm sterile saline (50% final vol) while vortexing.
    

Result: A clear, slightly viscous solution. Stability: Prepare fresh daily. If precipitation occurs upon saline addition, increase PEG-400 ratio to 50% and decrease saline.

B. Oral Gavage (PO) Vehicle (Suspension)

Best for: Long-term metabolic studies (Diet-Induced Obesity), chronic toxicity.

Reagents:

  • Sodium Carboxymethyl Cellulose (CMC-Na).

  • Distilled Water.

Protocol:

  • Prepare a 0.5% CMC-Na solution in distilled water (autoclaved).

  • Weigh required Pra-B.

  • Add Pra-B to a small volume of CMC-Na and triturate (grind) in a mortar to break aggregates.

  • Dilute to final volume with remaining CMC-Na.

  • Critical Step: Sonicate for 10 minutes prior to dosing to ensure homogenous suspension.

Pharmacokinetics & Dosing Regimens

The following dosing matrix is synthesized from efficacy studies in metabolic and tumor models.

ParameterMetabolic Model (HFD)Tumor Model (Xenograft)Cardiovascular (Hypertension)
Dose Range 25 – 50 mg/kg20 – 40 mg/kg10 – 30 mg/kg
Frequency Daily (q.d.)Daily (q.d.)Single bolus or Daily
Route Oral Gavage (PO)IP or POIP (fast onset)
Duration 8 – 12 Weeks21 – 28 DaysAcute (1-6 hours)
Biomarker Serum TG/TC, SREBP-1cTumor Vol., Ki67Blood Pressure (Tail cuff)

Mechanistic Insight: In High-Fat Diet (HFD) mice, Pra-B (50 mg/kg/day) significantly suppresses body weight gain and liver lipid deposition. The mechanism relies on blocking the proteolytic processing of SREBP-1, thereby reducing the transcription of lipogenic genes (Fasn, Acc1).

Experimental Workflow & Signaling Pathway

The following diagram illustrates the dual-pathway impact of this compound and the experimental decision tree.

Praeruptorin_Workflow cluster_mech Mechanism of Action cluster_exp Experimental Validation PraB This compound (Administration) SREBP SREBP Pathway (Liver/Tumor) PraB->SREBP Inhibits Processing Ca_Channel L-Type Ca2+ Channels (Smooth Muscle) PraB->Ca_Channel Blocks Influx Lipogenesis Lipid Synthesis (FASN, ACC1) SREBP->Lipogenesis Downregulates Vasorelaxation Vasodilation (BP Reduction) Ca_Channel->Vasorelaxation Induces Outcome1 Reduced Steatosis Tumor Growth Inhibition Lipogenesis->Outcome1 Outcome2 Antihypertensive Effect Vasorelaxation->Outcome2 Western Western Blot: Precursor vs Mature SREBP Outcome1->Western Verify Histo Histology: Oil Red O Staining Outcome1->Histo Verify

Caption: this compound exerts therapeutic effects via SREBP suppression (metabolic/oncology) and Calcium channel blockade (cardiovascular).

Administration Protocols (Step-by-Step)

Protocol A: Intraperitoneal Injection (IP)

Objective: High bioavailability for tumor xenograft inhibition.

  • Animal Prep: Weigh mice (e.g., C57BL/6 or BALB/c) to calculate exact volume (10 mL/kg standard, e.g., 200

    
    L for a 20g mouse).
    
  • Site Prep: Restrain the mouse manually. Swab the lower right quadrant of the abdomen with 70% ethanol.

  • Injection: Use a 27G needle. Insert at a 30° angle, aspirate slightly to ensure no bladder/gut puncture (fluid should be clear/absent, not yellow/green).

  • Delivery: Inject slowly over 5 seconds to minimize peritoneal irritation from DMSO.

  • Monitoring: Observe for "writhing" (sign of peritonitis) for 5 minutes post-injection.

Protocol B: Validation of SREBP Inhibition (Biomarker Check)

Objective: Confirm the drug is hitting the molecular target in vivo.

  • Tissue Collection: Harvest liver or tumor tissue 4-6 hours post-last dose.

  • Lysis: Homogenize in RIPA buffer containing protease inhibitors.

  • Western Blot Target: Probe for SREBP-1 .

    • Success Criteria: You must observe a decrease in the nuclear (mature, ~68 kDa) form of SREBP-1 relative to the precursor (~125 kDa) form compared to vehicle control.

  • qPCR: Measure downstream targets Fasn and Scd1. Expect >40% reduction in mRNA levels.

Safety & Toxicology Notes

  • Hepatotoxicity: While Pra-B is often hepatoprotective in fatty liver models, coumarins can be metabolized by CYPs. Monitor ALT/AST serum levels weekly in long-term (>4 weeks) studies.

  • Weight Loss: In metabolic studies, weight loss is a desired endpoint. In non-obese tumor models, weight loss >15% indicates toxicity.

  • Vehicle Control: Always run a "Vehicle Only" group (e.g., 5% DMSO/40% PEG) as high PEG concentrations can cause mild osmotic stress.

References

  • SREBP Inhibition & Metabolic Syndrome: Zhang, X., et al. (2018). "this compound improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway."[2][3] Frontiers in Pharmacology.

  • Mechanism of Action (Calcium Signaling): Rao, M.R., et al. (2001). "Calcium channel blocking effects of this compound in rat aortic smooth muscle." Acta Pharmacologica Sinica.

  • Coumarin Pharmacokinetics (Murine): Yang, X., et al. (2013). "Pharmacokinetics of coumarins from Peucedanum praeruptorum in rats." Journal of Ethnopharmacology.

  • Anti-Tumor Mechanisms (SREBP Targeting): Cheng, X., et al. (2019). "Lipid metabolism reprogramming and its potential targets in cancer." Cancer Communications.

Sources

Application Notes & Protocols: Enhancing the Solubility and Bioavailability of Praeruptorin B through Complexation with Hydroxypropyl-β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges of Praeruptorin B Delivery

This compound, a natural coumarin compound, has garnered significant interest for its potential therapeutic applications. However, its poor aqueous solubility presents a formidable challenge to its clinical development, often leading to low and variable oral bioavailability.[1][2] This limitation necessitates the exploration of advanced formulation strategies to enhance its dissolution and absorption.

This guide provides a comprehensive overview of the preparation and characterization of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][3][4] Its truncated cone-like structure, featuring a hydrophilic exterior and a hydrophobic internal cavity, allows it to encapsulate guest molecules like this compound, thereby increasing their apparent water solubility without altering their chemical structure.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful formulation and analysis of a this compound/HP-β-CD inclusion complex.

Rationale for Complexation: The Host-Guest Interaction

The formation of an inclusion complex is a non-covalent interaction where the hydrophobic this compound molecule (the "guest") is encapsulated within the lipophilic cavity of the HP-β-CD molecule (the "host"). This dynamic equilibrium is driven by the displacement of high-energy water molecules from the cyclodextrin cavity, which is an entropically favorable process. The resulting complex effectively shields the hydrophobic guest from the aqueous environment, presenting a more hydrophilic exterior and thereby enhancing its solubility and dissolution rate.[5]

The stoichiometry of this host-guest interaction, typically 1:1, and the binding affinity, quantified by the stability constant (Kst), are critical parameters that can be determined through phase solubility studies.[7][8] A moderate binding constant is often desirable, ensuring the complex is stable enough to enhance solubility but also allows for the release of the active drug upon administration.[9]

Materials and Equipment

Materials:
  • (-)-Praeruptorin B (Purity >95%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade

  • Methanol, analytical grade

  • Ethanol, analytical grade

  • Distilled or deionized water

  • Phosphate buffer solutions (for dissolution studies)

  • 0.45 µm membrane filters

Equipment:
  • Analytical balance

  • Magnetic stirrer with heating plate

  • Mortar and pestle

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Thermostatically controlled shaking water bath

  • UV-Vis spectrophotometer

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

Protocol 1: Phase Solubility Study

This initial study is crucial to determine the stoichiometry and apparent stability constant of the this compound/HP-β-CD complex, guiding the formulation of the solid complex.

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of this compound to each HP-β-CD solution in sealed containers.

  • Agitate the suspensions in a thermostatically controlled shaking water bath at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 48-72 hours).[7]

  • After reaching equilibrium, filter the samples through a 0.45 µm membrane filter to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in the filtrate using a validated UV-Vis spectrophotometric method at its maximum absorbance wavelength.

  • Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.

  • Analyze the resulting phase solubility diagram. An A-type diagram, showing a linear increase in drug solubility with cyclodextrin concentration, typically indicates the formation of a soluble 1:1 complex.[7] The stability constant (Kst) can be calculated from the slope and the intrinsic solubility of this compound.

Protocol 2: Preparation of Solid Inclusion Complexes

Based on the 1:1 molar ratio determined from the phase solubility study, solid complexes can be prepared using several methods. A physical mixture should also be prepared for comparative characterization.

Physical Mixture (PM):

  • Accurately weigh equimolar amounts of this compound and HP-β-CD.

  • Thoroughly mix the two powders in a mortar for at least 15 minutes until a homogenous mixture is obtained.

A. Freeze-Drying Method (FD): This method is widely used and often yields a porous, amorphous product with rapid dissolution.[10]

  • Dissolve the calculated amount of HP-β-CD in distilled water.

  • Dissolve the equimolar amount of this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.[11]

  • Add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • If an organic solvent was used, remove it using a rotary evaporator.

  • Freeze the resulting aqueous solution at a low temperature (e.g., -70°C).

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.[7]

B. Kneading Method (KN): A simple and effective method that involves the use of a small amount of solvent to form a paste.

  • Place the accurately weighed equimolar amounts of this compound and HP-β-CD in a mortar.

  • Add a small volume of a hydroalcoholic solution (e.g., 50:50 v/v methanol:water) dropwise while continuously triturating the mixture.[7]

  • Continue kneading for 45-60 minutes to form a thick, homogenous paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) for 48 hours.

  • Grind the dried product into a fine powder and pass it through a sieve.

C. Co-precipitation Method (CP): This method involves dissolving both components and then removing the solvent.

  • Dissolve this compound and HP-β-CD in a suitable solvent or co-solvent system (e.g., methanol/water).[7]

  • Stir the solution for several hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid mass to a constant weight.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the preparation of this compound/HP-β-CD complexes.

Physicochemical Characterization of the Inclusion Complex

Thorough characterization is essential to confirm the formation of a true inclusion complex rather than a simple physical mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy detects changes in the vibrational frequencies of functional groups upon complexation. The inclusion of the guest molecule within the cyclodextrin cavity can lead to the shifting, broadening, or disappearance of characteristic peaks of the guest.[11][12]

  • Expected Outcome: The FT-IR spectrum of the inclusion complex is expected to be significantly different from that of the physical mixture. The spectrum of the complex will likely resemble that of pure HP-β-CD, with the characteristic peaks of this compound being masked or shifted, indicating its encapsulation.[12]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For an inclusion complex, the melting endotherm of the crystalline drug is often shifted to a different temperature, broadened, or may disappear entirely, indicating a change to an amorphous state upon complexation.[13]

  • Expected Outcome: The DSC thermogram of pure this compound will show a sharp endothermic peak corresponding to its melting point. In the physical mixture, this peak may still be present, possibly at a slightly lower temperature. For a true inclusion complex, this peak is expected to be absent, confirming the amorphization of this compound within the HP-β-CD matrix.

Powder X-ray Diffractometry (PXRD)
  • Principle: PXRD provides information on the crystalline or amorphous nature of a solid. Crystalline materials produce a series of sharp diffraction peaks, while amorphous materials show a diffuse halo.

  • Expected Outcome: The PXRD pattern of this compound will exhibit sharp, characteristic peaks indicative of its crystalline nature. The pattern for HP-β-CD will show a broad halo, characteristic of its amorphous state. The physical mixture will show a simple superposition of the patterns of both components. In the inclusion complex, the characteristic peaks of this compound are expected to disappear, replaced by a diffuse pattern similar to that of amorphous HP-β-CD, confirming the encapsulation and amorphization of the drug.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H NMR spectroscopy is a powerful tool for elucidating the geometry of the inclusion complex in solution. Upon complexation, the chemical shifts of the protons of both the guest (this compound) and the host (HP-β-CD), particularly the H-3 and H-5 protons located inside the cyclodextrin cavity, will change.[12]

  • Expected Outcome: Significant changes in the chemical shifts of the aromatic protons of this compound and the internal protons of HP-β-CD provide direct evidence of inclusion. Two-dimensional NMR techniques, such as ROESY, can further reveal the specific spatial proximity between the protons of the host and guest, confirming the mode of encapsulation.

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Host-guest inclusion complex formation.

Data Summary and Interpretation

Analytical Technique This compound (Pure) Physical Mixture (PM) Inclusion Complex (IC) Interpretation of IC Result
FT-IR Characteristic sharp peaksSuperposition of pure component peaksThis compound peaks are masked, shifted, or absent.[12]Encapsulation of this compound within the HP-β-CD cavity.
DSC Sharp melting endothermEndotherm of this compound still visible, possibly shiftedDisappearance of the melting endotherm of this compound.Amorphization of this compound due to complexation.
PXRD Sharp diffraction peaksSuperposition of crystalline and amorphous patternsDiffuse halo pattern; absence of this compound peaks.[14]Loss of crystallinity of this compound.
¹H NMR Defined chemical shiftsAdditive spectrum of componentsUpfield or downfield shifts of this compound and HP-β-CD internal protons.[12]Direct evidence of guest insertion into the host cavity.

Application and Future Perspectives

The successful preparation of a this compound/HP-β-CD inclusion complex is expected to significantly enhance the aqueous solubility and dissolution rate of this compound. This improvement can potentially lead to increased oral bioavailability and more consistent therapeutic outcomes.[1][15][16]

Further studies should focus on:

  • In Vitro Dissolution Studies: Comparing the dissolution profiles of the pure drug, the physical mixture, and the inclusion complex under simulated gastrointestinal conditions.

  • In Vivo Pharmacokinetic Studies: Evaluating the oral bioavailability of the inclusion complex in an appropriate animal model to confirm the benefits observed in vitro.

  • Stability Studies: Assessing the physical and chemical stability of the solid inclusion complex under various storage conditions.

By leveraging the principles of host-guest chemistry, the formulation of this compound with hydroxypropyl-β-cyclodextrin presents a promising pathway to unlock the full therapeutic potential of this valuable natural compound.

References

  • Zoppetti, G., et al. (2007). Water soluble progesterone–hydroxypropyl-b-cyclodextrin complex for injectable formulations. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57, 269–274. Available from: [Link]

  • dos Santos, M. B. F., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Available from: [Link]

  • Al-khedairy, E. B., et al. (2021). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. AAPS PharmSciTech, 22(8), 269. Available from: [Link]

  • Isadiartuti, D., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 345-351. Available from: [Link]

  • Zhang, R., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(9), 2761. Available from: [Link]

  • Rehmani, S., et al. (2023). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Polymers, 15(15), 3290. Available from: [Link]

  • Chen, X., et al. (2012). Preparation of the β-cyclodextrin-vitamin C (β-CD-Vc) inclusion complex under high hydrostatic pressure (HHP). Journal of Food Engineering, 112(4), 322-327. Available from: [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-2592. Available from: [Link]

  • Li, S., et al. (2019). Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex. RSC Advances, 9(46), 26109-26115. Available from: [Link]

  • Sajjad, H., et al. (2023). Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery. Gels, 9(3), 249. Available from: [Link]

  • Patel, M., et al. (2014). Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization. Journal of Pharmacy & Bioallied Sciences, 6(4), 259–265. Available from: [Link]

  • Al-Adham, I. S. I., et al. (2021). Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation. Pharmaceutics, 13(12), 1999. Available from: [Link]

  • Li, S., et al. (2019). Preparation and characterization of phloretin by complexation with cyclodextrins. New Journal of Chemistry, 43(12), 5034-5041. Available from: [Link]

  • Zhang, R., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(9), 2761. Available from: [Link]

  • Moin, A., & Gesawat, N. (2020). Inclusion complex formation of cyclodextrin with its guest and their applications. Open Access Text. Available from: [Link]

  • S, S., & Mathew, L. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 3(3), 533-537. Available from: [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]

  • dos Santos, M. B. F., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Available from: [Link]

  • Rosdi, N. H., et al. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Molecular Sciences, 14(2), 3149–3164. Available from: [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • Becuwe, M., et al. (2020). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Foods, 9(10), 1386. Available from: [Link]

  • Li, Y., et al. (2025). A micrometer sized porous β-cyclodextrin polymer for improving bioavailability of poorly soluble drug. Carbohydrate Polymers, 351, 122588. Available from: [Link]

  • Perlovich, G. L., & Strakhova, A. G. (2024). New Polymorph of β-Cyclodextrin with a Higher Bioavailability. Pharmaceutics, 16(2), 163. Available from: [Link]

  • Ali, N. S., et al. (2020). CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. Malaysian Journal of Analytical Sciences, 24(6), 875-885. Available from: [Link]

  • Carrier, R. L., et al. (2007). The utility of cyclodextrins for enhancing oral bioavailability. Journal of Controlled Release, 123(2), 78-99. Available from: [Link]

Sources

Application Note: Precision Dosing of Praeruptorin B for SREBP Pathway Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical protocol for the use of Praeruptorin B (Pra-B) as a pharmacological inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Unlike direct cleavage inhibitors (e.g., PF-429242) or translocation blockers (e.g., Betulin), Pra-B functions primarily by modulating the upstream PI3K/Akt/mTOR signaling axis , leading to the downregulation of both precursor and mature SREBP isoforms (SREBP-1c and SREBP-2).

This document details optimal dosing concentrations, solvent compatibility, and validated experimental workflows for HepG2 hepatocytes, ensuring reproducible suppression of de novo lipogenesis (DNL) and cholesterogenesis markers.

Mechanistic Profiling & Rationale

Mode of Action

This compound (


), a pyranocoumarin derived from Peucedanum praeruptorum, exerts its lipid-lowering effects by intercepting the insulin-signaling cascade.
  • Upstream Inhibition: Pra-B inhibits the phosphorylation of PI3K and Akt .

  • mTOR Suppression: Reduced Akt activity leads to diminished mTORC1 signaling.

  • SREBP Downregulation: Since mTORC1 is critical for the translation and stability of SREBPs, Pra-B treatment results in a significant reduction of both precursor (pSREBP) and mature nuclear (nSREBP) protein levels.

  • Transcriptional Silencing: The lack of nSREBP reduces the transcription of target genes: FASN, ACC1, HMGCR, and LDLR.

Pathway Visualization

The following diagram illustrates the intervention point of Pra-B within the cellular signaling network.

G cluster_extracellular Extracellular Stimuli cluster_cytosol Cytosol / ER cluster_nucleus Nucleus Insulin Insulin / IGF-1 PI3K PI3K Insulin->PI3K Akt Akt (p-Akt) PI3K->Akt mTOR mTORC1 Akt->mTOR pSREBP Precursor SREBP (ER Membrane) mTOR->pSREBP Promotes Translation/Stability nSREBP Mature SREBP (Transcription Factor) pSREBP->nSREBP Proteolytic Cleavage Genes Target Genes (FASN, ACC, HMGCR) nSREBP->Genes Transcription PraB This compound (Inhibitor) PraB->PI3K Inhibition PraB->Akt

Figure 1: Mechanism of Action. This compound suppresses SREBP abundance by inhibiting the PI3K/Akt/mTOR signaling axis.[1][2][3][4]

Dosing Optimization & Standards

Concentration Guidelines

Based on validated in vitro studies (specifically in HepG2 and HL-7702 cell lines), the effective concentration window is narrow but distinct.

ParameterConcentrationNotes
Minimum Effective Dose 10

M
Significant reduction in mRNA levels of FASN and SREBF1.
Optimal Dosing 20

M
Maximal suppression of SREBP protein (precursor & mature) without cytotoxicity.
Cytotoxicity Threshold > 80

M
Cell viability (MTT assay) remains stable up to 80

M; however, off-target effects may increase.
IC50 (Approximate) ~12-15

M
Estimated based on lipid accumulation inhibition curves.
Solvent & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 20 mM or 40 mM stock solution in sterile DMSO.

    • Calculation: Molecular Weight of Pra-B

      
       426.46  g/mol .
      
    • To make 1 mL of 20 mM stock: Dissolve 8.53 mg of Pra-B in 1 mL DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Final DMSO concentration in culture media must be < 0.1% (v/v) to avoid solvent-induced metabolic stress.

Experimental Protocol: SREBP Suppression Assay

Materials
  • Cell Line: HepG2 (Human hepatocellular carcinoma) or primary hepatocytes.

  • Media: DMEM (High Glucose) + 10% FBS (for maintenance).

  • Starvation Media: DMEM (High Glucose) + 0.5% BSA (Serum-Free).

  • Stimulant: Insulin (100 nM) or 25-Hydroxycholesterol (optional positive control).

Workflow Diagram

Protocol Step1 1. Cell Seeding (HepG2, 6-well plate) 24h Incubation Step2 2. Starvation (Serum-Free Media) 12-16h Step1->Step2 Reach 70-80% Confluence Step3 3. Treatment Pra-B (10-20 µM) +/- Insulin (100 nM) 6h - 24h Step2->Step3 Synchronize Cells Step4 4. Harvest Lysis (RIPA or Trizol) Step3->Step4 End of Treatment Step5 5. Analysis Western Blot / qPCR Step4->Step5

Figure 2: Experimental workflow for assessing SREBP suppression in hepatocytes.

Step-by-Step Methodology

Step 1: Cell Seeding and Synchronization

  • Seed HepG2 cells at a density of

    
     cells/well in a 6-well plate.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     until 70-80% confluence.
    
  • Critical Step: Wash cells twice with PBS and switch to Serum-Free Media (DMEM + 0.5% BSA) for 12–16 hours. This "starvation" step minimizes basal SREBP activity driven by serum lipids/growth factors, allowing for a clean baseline.

Step 2: Compound Treatment

  • Prepare fresh treatment media using Serum-Free DMEM.

  • Experimental Groups:

    • Vehicle Control: DMSO (0.1%).

    • Induction Control: Insulin (100 nM) + DMSO.

    • Low Dose Pra-B: Insulin (100 nM) + Pra-B (10

      
      M).
      
    • High Dose Pra-B: Insulin (100 nM) + Pra-B (20

      
      M).
      
  • Note: Add Pra-B concurrently or 30 minutes prior to Insulin stimulation to assess preventative efficacy.

Step 3: Incubation Duration

  • For Gene Expression (qPCR): Incubate for 6 hours . SREBP-1c is an early response gene; prolonged incubation may show secondary effects.

  • For Protein Analysis (Western Blot): Incubate for 12–24 hours to observe changes in the mature nuclear form (nSREBP).

  • For Lipid Accumulation (Oil Red O): Incubate for 24–48 hours .

Step 4: Analysis & Validation

  • Western Blot Targets:

    • SREBP-1: Detect both Precursor (~125 kDa) and Mature (~68 kDa) forms.

    • p-Akt (Ser473): To verify upstream mechanism (expect downregulation).

    • FASN: Downstream target (expect downregulation).

    • Loading Control:

      
      -Actin or GAPDH.
      

Troubleshooting & Validation

IssuePossible CauseCorrective Action
No SREBP suppression observed High basal activity due to serumEnsure strict serum starvation (12-16h) prior to treatment.
Cell detachment/toxicity DMSO concentration > 0.1%Pre-dilute Pra-B stock in media before adding to cells. Keep DMSO < 0.1%.
Precursor vs. Mature bands unclear Protein degradationUse lysis buffer with Protease Inhibitor Cocktail + PMSF. Keep lysates on ice.
Inconsistent p-Akt signal Phosphatase activityAdd Phosphatase Inhibitors (NaF, Na3VO4) to lysis buffer.

References

  • Zhang, X., et al. (2018). "this compound improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway." RSC Advances, 8, 2171-2180. [Link]

  • Horton, J. D., et al. (2002). "SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver." Journal of Clinical Investigation, 109(9), 1125–1131. [Link]

  • Brown, M. S., & Goldstein, J. L. (1997). "The SREBP Pathway: Regulation of Cholesterol Metabolism by Proteolysis of a Membrane-Bound Transcription Factor." Cell, 89(3), 331–340.[5] [Link][5]

  • Xiao, H., et al. (2020). "Recent advances in the development of SREBP inhibitors for metabolic diseases." European Journal of Medicinal Chemistry, 206, 112683. [Link]

Sources

Formulation Strategies for Parenteral Administration of Praeruptorin B

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Praeruptorin B (Pra-B) is a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, widely investigated for its calcium channel blocking activity, anti-inflammatory effects, and potential in treating cardiac hypertrophy. However, its therapeutic application is severely bottlenecked by its physicochemical profile: Pra-B is highly lipophilic (LogP ~4.[1]3) and practically insoluble in water.[2]

Injecting Pra-B requires overcoming this solubility barrier without compromising biological safety.[1] Simple dissolution in organic solvents (like pure DMSO) is unsuitable for intravenous (IV) administration due to hemolysis and precipitation risks upon contact with blood.[1]

This guide details two validated protocols for preparing This compound for injection :

  • Method A (Co-Solvent System): A rapid protocol for acute animal studies (IP/IM) using DMSO, PEG 400, and Saline.

  • Method B (Inclusion Complexation): A superior, stability-enhancing protocol for IV administration using Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]

Pre-Formulation Assessment

Before initiating formulation, the physicochemical properties of the specific lot of this compound must be verified to calculate molar ratios correctly.

PropertyValueImplications for Formulation
Molecular Weight 426.46 g/mol Essential for calculating molar ratios with Cyclodextrins.[1]
LogP (Octanol/Water) ~4.3Highly lipophilic.[1] Will precipitate immediately in water without solubilizers.[1]
Solubility (Water) < 0.01 mg/mL"Practically Insoluble."[1] Requires aggressive solubilization strategies.[1]
Solubility (DMSO) ~20–25 mg/mLExcellent primary solvent, but toxic at high volumes (>10% v/v) in vivo.[1]
Solubility (Ethanol) ~0.25 mg/mLPoor solvent choice; avoid as primary solubilizer.[1]
pKa NeutralpH adjustment alone will not significantly improve solubility.[1]

Decision Matrix: Selecting the Right Protocol

Not all formulations are suitable for all routes of administration. Use the logic flow below to select the appropriate method.

FormulationDecision Start Start: this compound Formulation Route Intended Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP_IM Intraperitoneal (IP) or Intramuscular (IM) Route->IP_IM MethodB Method B: Cyclodextrin Complex (True Solution, Non-Toxic) IV->MethodB High Safety Required Chronic Chronic Dosing? (>7 Days) IP_IM->Chronic Yes Yes Chronic->Yes Avoid Solvent Accumulation No No Chronic->No Acute Study MethodA Method A: Co-Solvent System (DMSO/PEG/Saline) Yes->MethodB No->MethodA

Figure 1: Decision matrix for selecting the solubilization strategy based on administration route and study duration.

Protocol A: Co-Solvent Precipitation Method (Rapid)

Best for: Acute IP/IM injections in rodents. Mechanism: Uses DMSO to dissolve the crystal lattice and PEG 400 to bridge the polarity gap between DMSO and water, preventing immediate precipitation (Ostwald ripening).

Reagents
  • This compound (Purity

    
     98%)[1][3]
    
  • Dimethyl Sulfoxide (DMSO), Sterile Grade

  • PEG 400 (Polyethylene Glycol 400) or Tween 80[1]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure
  • Stock Preparation:

    • Weigh 2.5 mg of this compound.

    • Dissolve completely in 100

      
      L  of sterile DMSO. Vortex for 30 seconds until clear.
      
    • Result: 25 mg/mL Stock Solution (Clear).[1][4]

  • Stabilization (The Critical Step):

    • Add 400

      
      L  of PEG 400 (or 100 
      
      
      
      L Tween 80 + 300
      
      
      L PEG 400) to the DMSO stock.
    • Vortex vigorously.[1] The solution will remain clear but become viscous.

    • Why? Adding water directly to the DMSO stock causes "crashing out." The PEG layer buffers the dielectric constant change.

  • Dilution:

    • While vortexing gently, add 500

      
      L  of warm (37°C) Sterile Saline dropwise.
      
    • Total Volume: 1.0 mL.[1][4]

    • Final Concentration: 2.5 mg/mL.[1][4]

    • Final Solvent Ratio: 10% DMSO / 40% PEG 400 / 50% Saline.

  • Inspection:

    • Hold against a light source.[1] The solution should be clear to slightly opalescent. If visible crystals form, sonicate at 40°C for 5 minutes.

    • Note: Use within 2 hours. This is a thermodynamically unstable system.[1]

Protocol B: HP- -CD Inclusion Complex (Gold Standard)

Best for: Intravenous (IV) injection, chronic studies, and high-dose applications.[1] Mechanism: The hydrophobic Pra-B molecule is encapsulated within the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic exterior ensures water solubility.[1] This creates a thermodynamically stable system.[1]
Reagents
  • This compound[1][2][3][4][5][6]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) or Sulfobutyl ether-
    
    
    -CD (SBE-
    
    
    -CD)[1]
  • Milli-Q Water (for preparation)[1]

  • 0.22

    
    m PES Syringe Filter[1]
    
Step-by-Step Procedure
  • Calculate Molar Ratio (1:1 to 1:5):

    • Pra-B MW: 426.46 g/mol .[1][5]

    • HP-

      
      -CD MW: ~1400  g/mol  (varies by substitution).[1]
      
    • Target: To ensure full solubilization, use a molar excess of CD (e.g., 1:5 ratio).

    • Example: For 10 mg Pra-B (0.023 mmol), use ~165 mg HP-

      
      -CD (0.115 mmol).[1]
      
  • Vehicle Preparation:

    • Dissolve 200 mg of HP-

      
      -CD in 1.0 mL  of sterile water (20% w/v solution).
      
    • Stir until clear.

  • Complexation:

    • Add 2.5 mg of this compound powder slowly to the 20% CD solution.

    • Crucial Step: The mixture will initially be cloudy. You must apply energy to force the drug into the CD cavity.

    • Option A (Stirring): Stir magnetically at 500 RPM for 24 hours at room temperature.

    • Option B (Sonication - Faster): Sonicate in a water bath at 40°C for 45–60 minutes.

  • Filtration & Sterilization:

    • Pass the solution through a 0.22

      
      m PES filter .
      
    • This removes any uncomplexed drug (excess crystals).[1]

    • The filtrate is a sterile, true solution of Pra-B/CD complex.

  • Lyophilization (Optional for Storage):

    • The filtrate can be freeze-dried to a powder.[1] This powder can be reconstituted in saline immediately before injection, ensuring long-term stability.[1]

CyclodextrinWorkflow Input This compound (Hydrophobic) Mix Mixing Phase (Cloudy Suspension) Input->Mix CD 20% HP-beta-CD (Hydrophilic Host) CD->Mix Energy Energy Input (Sonication 40°C / 60 min) Mix->Energy Equilibrium Inclusion Complex Formed Energy->Equilibrium Filter 0.22 um Filtration (Remove Excess) Equilibrium->Filter Final Injectable Solution (Clear, Stable) Filter->Final

Figure 2: Workflow for generating the this compound inclusion complex.

Quality Control & Validation

Before injection, the solution must pass these checks to ensure data integrity and animal welfare.

ParameterMethodAcceptance Criteria
Visual Appearance Visual InspectionClear, colorless/pale yellow.[1] No visible particulates.[1]
pH Micro-pH meter6.5 – 7.5 (Physiological range).[1]
Concentration Verification HPLC-UV (254 nm)

10% of target concentration. (Dilute 10

L into MeOH for assay).
Endotoxin LAL Assay< 0.5 EU/mL (Critical for IV).[1]
Hemolysis Test In vitro blood incubation< 5% hemolysis (Critical for Method A).

Safety Warning for Method A: If using the Co-Solvent method for IV, inject slowly (over 30-60 seconds) into the tail vein. Rapid injection of DMSO/PEG can cause transient bradycardia or vascular irritation.

References

  • MedChemExpress. this compound Product & Formulation Protocol. Retrieved from [1]

  • PubChem. this compound Compound Summary (CID 25717254).[1] National Library of Medicine. Retrieved from [1]

  • Cayman Chemical. Solubility of Coumarin Derivatives in Organic Solvents.[7] Retrieved from [1]

  • Zhang, Z., et al. (2011).Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A. Journal of Ethnopharmacology. (Contextual reference for coumarin PK).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[1] (Standard protocol basis for Method B).

Sources

Application Note: Solvent Systems for Thin-Layer Chromatography (TLC) of Praeruptorin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The primary analytical challenge in analyzing Praeruptorin B is its structural similarity to Praeruptorin A and other co-occurring coumarins. Standard generic gradients often fail to resolve these positional isomers. This guide presents two validated solvent systems: a Standard Screening System for rapid quality control (compliant with Pharmacopoeial standards) and a High-Resolution System designed to decouple the critical pair (Praeruptorin A/B).

Physicochemical Context & Separation Logic

The Analyte
  • Compound: this compound (C24H26O7)

  • Class: Angular Pyranocoumarin (Khellactone ester).

  • Key Property: Lipophilic nature with distinct UV absorption.

  • Critical Impurity: Praeruptorin A (Structural isomer; differs in the position/stereochemistry of acyl groups on the pyran ring).

The Stationary Phase[1]
  • Material: Silica Gel GF254 (General Purpose with Fluorescent Indicator).

  • Mechanism: Adsorption chromatography. The hydroxyl/ester groups of the coumarins interact with silanol groups.

  • Selection: GF254 is mandatory to utilize the native fluorescence quenching of the coumarin core at 254 nm.

The Mobile Phase Strategy

Coumarins are moderately non-polar. Highly polar solvents (Methanol/Water) cause them to migrate with the solvent front (


), while purely non-polar solvents (Hexane) result in no migration (

). The "Sweet Spot" lies in binary mixtures of Alkanes (retarding force) and Esters/Aromatics (eluting force).

SolventLogic cluster_Solvents Mobile Phase Tuning Analyte This compound (Lipophilic Ester) Silica Silica Gel (Polar) NonPolar Petroleum Ether (Retards Migration) NonPolar->Analyte Low Solubility Polar Ethyl Acetate (Promotes Migration) Polar->Silica Competes for Sites Selectivity Toluene (Isomer Selectivity) Selectivity->Analyte Pi-Pi Interaction

Figure 1: The thermodynamic interactions governing the separation of this compound. The balance between Ethyl Acetate (displacer) and Petroleum Ether (retainer) determines


.

Experimental Protocols

Sample Preparation[2]
  • Standard Solution: Dissolve 1 mg of this compound reference standard in 1 mL of Methanol or Ethyl Acetate.

  • Test Sample (Extract): Extract 0.5 g of Peucedanum praeruptorum powder with 10 mL Methanol (ultrasonicate for 20 min), filter, and evaporate to dryness. Reconstitute in 1 mL Methanol.

Method A: The "QC Standard" (Petroleum Ether System)

Best for: Routine identification and compliance with Chinese Pharmacopoeia (ChP) methods.

  • Solvent System: Petroleum Ether (

    
    C) : Ethyl Acetate
    
  • Ratio: 3 : 1 (v/v)

  • Chamber Saturation: 15 minutes (Critical for reproducibility).

  • Expected

    
    :  ~0.4 – 0.5
    

Procedure:

  • Mix 30 mL Petroleum Ether and 10 mL Ethyl Acetate in a twin-trough chamber.

  • Apply 5

    
    L of sample and standard as bands (8 mm width).
    
  • Develop until the solvent front reaches 8 cm.

  • Dry in a stream of cold air.

Method B: The "Isomer Resolver" (Toluene System)

Best for: Separating Praeruptorin A from B when they co-elute in Method A.

  • Solvent System: Toluene : Ethyl Acetate[1][2][3]

  • Ratio: 9 : 1 (v/v)[1]

  • Mechanism: Toluene provides

    
    -
    
    
    
    interactions with the coumarin aromatic ring, offering different selectivity than simple aliphatic alkanes.
Visualization (Detection)

This compound exhibits characteristic fluorescence behavior.[4]

Detection ModeAppearance of this compoundMechanism
UV 254 nm Dark spot (Quenching)Absorption by coumarin core against fluorescent background.
UV 365 nm Blue/Purple FluorescenceNative fluorescence of the pyranocoumarin structure.
KOH + UV 365 Intensified Blue FluorescenceSpray with 10% ethanolic KOH. Heating opens the lactone ring; UV re-closes it, often intensifying fluorescence.

Comparative Data & Troubleshooting

Rf Value Reference Table

Note: Values are approximate and dependent on humidity/temperature.

CompoundSystem A (Pet Ether:EtOAc 3:1)System B (Toluene:EtOAc 9:1)
Praeruptorin A 0.420.35
This compound 0.450.41
Resolution (A/B)Low (Often overlapping)High (Distinct separation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Spots Sample too concentrated or Acidic silanol sites.Dilute sample 1:10. Add 1% Acetic Acid to mobile phase (rarely needed for esters).
"Smiling" Front Uneven saturation.Use filter paper in the chamber to ensure vapor equilibrium.
No Separation of A/B System too polar.Switch to Method B (Toluene) or reduce Ethyl Acetate in Method A (e.g., 4:1).

Workflow Diagram

Workflow cluster_Viz Visualization Options Start Start: Crude Extract Spotting Spotting (Band application, 5uL) Start->Spotting Develop Development (Saturated Chamber) Spotting->Develop Method A or B Dry Drying (Remove Solvent) Develop->Dry UV254 UV 254nm (Quenching) Dry->UV254 UV365 UV 365nm (Fluorescence) Dry->UV365

Figure 2: Step-by-step operational workflow for the TLC analysis of this compound.

References

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China (Vol. 1). China Medical Science Press.
  • Kong, W. J., et al. (2009). "Investigation of the chemical constituents of Peucedanum praeruptorum Dunn." Journal of Chromatography A, 1216(11), 2195-2203. Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Praeruptorin B Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving water solubility of Praeruptorin B for biological assays Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting FAQ

Introduction: The Solubility Challenge

This compound (PB) is a pyranocoumarin derived from Peucedanum praeruptorum, widely investigated for its calcium channel blocking, anti-inflammatory, and SREBP-inhibitory effects.[1][2][3] While biologically potent, its application is frequently bottlenecked by its physicochemical profile.[3]

With a LogP of ~4.3 and a rigid tricyclic core, this compound is highly lipophilic and practically insoluble in water.[3] In biological assays, this leads to a common failure mode: "silent precipitation," where the compound crystallizes out of the aqueous culture medium upon dilution, leading to erratic IC50 values and false negatives.

This guide provides validated protocols to overcome these solubility barriers, ensuring consistent delivery in in vitro and in vivo models.[3]

Part 1: Physicochemical Profile & Solvent Limits[1]

Before attempting solubilization, verify your compound parameters against this reference table to ensure your calculations are accurate.

Table 1: this compound Physicochemical Data
ParameterValueImplications for Assay
Molecular Weight 426.46 g/mol Use this for Molarity calculations (10 mM ≈ 4.26 mg/mL).[1][2]
LogP (Lipophilicity) ~4.3 (High)High risk of precipitation in aqueous buffers; binds to plasticware.[1][3]
Water Solubility < 1 µg/mL (Predicted)Practically insoluble.[1][2][3] Requires carrier or co-solvent.[3]
DMSO Solubility > 25 mg/mL (~58 mM)Excellent stock solvent.[1][2][3]
Ethanol Solubility > 10 mg/mLGood alternative, but higher volatility and cytotoxicity than DMSO.[3]
Stability Ester bonds presentSensitive to hydrolysis at pH > 8.0 or prolonged aqueous storage.[3]

Part 2: Standard Protocol – DMSO Stock & Dilution

Q: How do I prepare a stable stock solution for cell-based assays?

A: The "Gold Standard" approach uses Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1][3] However, the critical step is not the dissolving, but the dilution .

Protocol 1: The "Shock-Free" Dilution Method

Directly piping a high-concentration DMSO stock into static culture media often causes the compound to crash out locally before it disperses.[2]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve this compound powder in anhydrous DMSO (cell culture grade) to reach 10 mM . Vortex until clear.

    • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C. Stable for 6 months.

  • Intermediate Dilution (The Critical Step):

    • Do not add 1 µL of stock directly to 1 mL of media.[3]

    • Instead, prepare a 100x or 1000x intermediate in pure DMSO or a DMSO/Ethanol mix.[3]

    • Example: To achieve 10 µM final concentration:

      • Dilute 10 mM Stock → 100 µM Intermediate (using culture medium with 10% FBS ).

      • Note: Serum proteins (albumin) in FBS act as a "sink," binding the lipophilic drug and preventing crystal growth.[1][3]

  • Final Application: Add the intermediate solution to your cell wells.

    • Final DMSO concentration: Keep < 0.1% (v/v) to avoid vehicle toxicity.

Part 3: Advanced Formulation (Cyclodextrins)

Q: My assay is sensitive to DMSO, or I need higher concentrations (>50 µM). What is the alternative?

A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic this compound molecule inside a hydrophilic cone.[3] This dramatically increases aqueous solubility without organic solvents.[3]

Protocol 2: HP-β-CD Inclusion Complex

Best for: High-concentration injections, DMSO-sensitive cells, and animal studies.[1][2]

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or sterile water.[1][2][3] Filter sterilize (0.22 µm).

  • Complexation:

    • Add excess this compound powder to the CD solution.[3]

    • Sonicate for 30 minutes at room temperature.

    • Shake/stir at 25°C for 24 hours.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes to remove undissolved drug.

  • Quantification: The supernatant contains solubilized this compound. Measure concentration via HPLC or UV absorbance against a standard curve.[3]

Why this works: The hydrophobic cavity of β-cyclodextrin accommodates the coumarin core, shielding it from water while the hydrophilic exterior ensures solubility.

Part 4: Troubleshooting & FAQs

Q: Why do I see crystals in my cell culture wells after 24 hours?

Diagnosis: This is "Ostwald Ripening."[3] Small, invisible precipitates formed during initial mixing have grown into visible crystals.[3] Solution:

  • Reduce Stock Concentration: Lower your DMSO stock concentration.

  • Pre-warm Media: Cold media accelerates precipitation.[3] Warm media to 37°C before adding the drug.

  • Increase FBS: If your protocol allows, increase FBS to 10-15%.[2][3] Albumin is a natural carrier for lipophilic drugs.[3]

Q: Is this compound stable in PBS?

Diagnosis: this compound contains ester linkages (angeloyl groups).[1][3] Solution: It is relatively stable at physiological pH (7.[1][2][3]4) for short durations (24h).[1][2][3] However, avoid alkaline buffers (pH > 8.0) , which will hydrolyze the ester bonds, converting it into inactive metabolites (e.g., khellactone).[1][3] Always prepare aqueous dilutions fresh.[3]

Q: Can I use this for in vivo (mouse) injections?

Diagnosis: Pure DMSO is toxic and painful for animals.[1][3] Solution: Do not inject 100% DMSO.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2][3]

  • Procedure: Dissolve PB in DMSO/PEG/Tween first (clear solution), then slowly add warm Saline while vortexing.

Part 5: Decision Logic & Visualization

Use the following decision tree to select the correct solubilization strategy for your specific experimental needs.

SolubilityStrategy Start Start: this compound Experiment CheckConc Required Concentration? Start->CheckConc LowConc Low (< 20 µM) CheckConc->LowConc Cell Culture HighConc High (> 20 µM) or In Vivo CheckConc->HighConc Animal / High Dose CheckSens Is Assay DMSO Sensitive? LowConc->CheckSens Cyclodextrin Method B: HP-β-CD Complex (No Organic Solvent) HighConc->Cyclodextrin High Conc In Vitro Micelle Method C: PEG/Tween Formulation (For IP/IV Injection) HighConc->Micelle Animal Injection StandardDMSO Method A: Standard DMSO (Keep DMSO < 0.1%) CheckSens->StandardDMSO No (Standard Cells) CheckSens->Cyclodextrin Yes (Primary Neurons/Stem Cells)

Figure 1: Decision matrix for selecting the optimal this compound formulation based on assay type and concentration requirements.[1][2]

References

  • PubChem. (2024).[1][2][3] this compound - Compound Summary (CID 25717254).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]

  • Gaylord Chemical. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[3] (Contextual grounding for Protocol 2). [Link]

  • Li, C., et al. (2013).[1][3] Simultaneously enantiospecific determination of Praeruptorin A, B, and E in rat plasma.[3][5] Journal of Pharmaceutical and Biomedical Analysis.[3] (Validating pharmacokinetics and stability). [Link]

Sources

Technical Support Center: Preventing Praeruptorin B Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Challenge

Why is this happening? Praeruptorin B (Pra-B) is a pyranocoumarin with high lipophilicity (LogP ~3.5-4.0). While it dissolves readily in organic solvents like DMSO or Ethanol, it is thermodynamically unstable in aqueous environments (cell culture media).

When you pipette a concentrated DMSO stock directly into a culture dish, you create a localized zone of supersaturation at the pipette tip. The rapid exchange of DMSO for water causes the compound to "crash out," forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells (via physical damage) or result in effectively lower dosing.

Quick Reference: Solubility Data
ParameterValueNotes
MW 426.46 g/mol
Solubility (DMSO) > 10 mg/mL (23 mM)Recommended Stock Vehicle
Solubility (Water) < 0.1 mg/mLInsoluble
Max Tolerated DMSO 0.1% - 0.5% (v/v)Cell line dependent
Typical Assay Range 2.5 µM – 80 µM[Reference 1]

Core Protocol: The "Step-Down" Dilution Method

Do not add high-concentration stock directly to cells. The following protocol minimizes the "solvent shock" that triggers precipitation.

Reagents Required[1][2][3][4][5][6]
  • Stock Solution: 10 mM or 20 mM Pra-B in Anhydrous DMSO.

  • Intermediate Vehicle: Pre-warmed Culture Media (Serum-containing preferred).

  • Vortex Mixer.

Step-by-Step Methodology
  • Prepare the Master Stock: Dissolve Pra-B powder in anhydrous DMSO to create a 20 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Calculate the Intermediate: You need a 1000x or 500x concentration of your final target dose.

    • Target: 20 µM in well.

    • Intermediate Goal: 40 µM (2x concentrate) or similar depending on volume.

  • The "Pre-Dilution" Step (Critical):

    • Place 1 mL of pre-warmed culture media into a sterile microcentrifuge tube.

    • While vortexing the media gently, add the required volume of DMSO stock.

    • Why? Vortexing ensures rapid dispersion, preventing the local high-concentration zones where crystals nucleate.

  • Final Addition:

    • Add this pre-diluted media to your cell culture wells.

    • If adding to adherent cells: Remove old media and replace with the pre-diluted media.

    • If adding to suspension cells: Add the 2x concentrate 1:1 to the well.

Visualization: Optimal Dilution Workflow

DilutionWorkflow cluster_0 Critical Step: Prevent Nucleation Stock DMSO Stock (20 mM) Vortex Vortex Mixing (Dispersion) Stock->Vortex Slow Addition Media Pre-warmed Media (1 mL) Media->Vortex Intermediate Stable Intermediate Solution Vortex->Intermediate No Precipitate Cells Final Cell Culture Well Intermediate->Cells Final Dilution

Figure 1: The Step-Down dilution workflow prevents local supersaturation, the primary cause of precipitation.

Troubleshooting & FAQs

Scenario-based solutions for common failure modes.

Q1: I see needle-like crystals under the microscope after 24 hours. Is my stock bad?

Diagnosis: This is likely delayed crystallization (Ostwald ripening), not a bad stock. Root Cause: The concentration exceeds the thermodynamic solubility limit of the media, even if it initially dissolved. Solution:

  • Check Serum: Are you using Serum-Free Media? Serum proteins (Albumin) act as natural carriers for lipophilic drugs. If your assay allows, add 1-5% FBS or BSA to stabilize the compound [Reference 2].

  • Reduce Concentration: 80 µM is the upper limit for many pyranocoumarins. Try scaling down to 40 µM.

Q2: The media turns cloudy immediately upon adding the drug.

Diagnosis: "Oiling out" or immediate precipitation.[1] Root Cause: Water content in your DMSO stock.[2] DMSO is hygroscopic (absorbs water from air). If your stock has absorbed water, the Pra-B is already near its solubility limit before you even start. Solution:

  • Use Anhydrous DMSO (stored over molecular sieves).

  • Discard stocks older than 3 months if not sealed properly.

Q3: Can I use Ethanol instead of DMSO?

Technical Analysis: While Pra-B is soluble in ethanol, we do not recommend it for long-term incubations (>12h).

  • Evaporation: Ethanol evaporates rapidly at 37°C, changing the concentration of the drug and the osmolality of the media.

  • Toxicity: Ethanol is generally more cytotoxic to sensitive cell lines than DMSO at equivalent percentages.

Q4: How do I distinguish between drug precipitate and contamination?

Test:

  • Add the same amount of drug to a cell-free well containing only media.

  • Incubate for 24 hours.

  • Observation:

    • Crystals/Precipitate: Will settle to the bottom and are angular/geometric.

    • Contamination:[3][4] Will typically cause uniform turbidity (cloudiness) and may move (bacteria) or look like sand (yeast).

Diagnostic Decision Tree

Use this logic flow to resolve precipitation issues during your experiment.

TroubleshootingTree Start Problem: Visible Particles in Media Timing When do they appear? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After 12-24 Hours Timing->Delayed StockCheck Check DMSO Stock quality Immediate->StockCheck MethodCheck Did you vortex while adding? Immediate->MethodCheck SerumCheck Is media Serum-Free? Delayed->SerumCheck ConcCheck Concentration > 50 µM? Delayed->ConcCheck Sol_Anhydrous Action: Use Anhydrous DMSO StockCheck->Sol_Anhydrous Stock is old/hydrated Sol_StepDown Action: Use Step-Down Protocol MethodCheck->Sol_StepDown Direct addition used Sol_BSA Action: Add 1% BSA carrier SerumCheck->Sol_BSA Yes Sol_Limit Action: Reduce Dose ConcCheck->Sol_Limit Yes

Figure 2: Diagnostic logic for identifying the root cause of Pra-B instability.

References

  • Dose-Dependent Effects of this compound: Study: "this compound inhibits the SREBPs activity and decreases intracellular lipid levels."[5][6] Relevance: Establishes typical working concentrations (2.5 - 80 µM) and vehicle tolerance. Source:

  • General Mechanism of Lipophilic Compound Precipitation: Study: "Preventing Compound Precipitation in Cell Culture Media."[1] Relevance: Explains the thermodynamics of "solvent shock" and the role of serum proteins. Source:

  • DMSO Solubility & Stability: Study: "Solubility of Hybrid Halide Perovskites in DMF and DMSO" (Cross-reference for DMSO solvent properties). Relevance: Confirms DMSO's hygroscopic nature and temperature-dependent solubility profiles relevant to stock storage. Source:

  • Chemical Properties: Compound: (-)-Praeruptorin B (CAS 4970-26-7).[7] Source:

Sources

Praeruptorin B light sensitivity and storage requirements

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Reconstitution Protocols Ticket ID: #PRA-B-STAB-001 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Executive Summary: The "Need-to-Know"

Praeruptorin B (Pra-B) is a pyranocoumarin derived from Peucedanum praeruptorum. It is chemically distinct due to its angular pyranocoumarin scaffold containing ester linkages (angeloyloxy and acetoxy groups). These structural features dictate its two primary failure modes in experimental settings: photodegradation (UV sensitivity) and hydrolysis (pH/moisture sensitivity).

ParameterSpecificationCritical Note
CAS Number 73069-28-0Verify against CoA; often confused with Praeruptorin A.
Molecular Weight 426.46 g/mol Use this for molarity calculations (10 mM ≈ 4.26 mg/mL).
Primary Solvent DMSO (anhydrous)Solubility ~25 mg/mL. Avoid storing in Ethanol long-term.
Storage (Solid) -20°CProtect from light.[1] Desiccate. Stable for ~3 years.
Storage (Solution) -80°CUse within 6 months. Avoid freeze-thaw cycles (>3).
Light Sensitivity High Coumarin core undergoes [2+2] photodimerization under UV.
Deep Dive: Stability Mechanisms & Handling
A. Light Sensitivity (The Coumarin Trap)

The Mechanism: Pra-B contains a coumarin nucleus, a potent chromophore. Upon exposure to UV light (and high-intensity fluorescent light), coumarins undergo a reversible [2+2] cycloaddition reaction, forming dimers. Furthermore, the angular pyran ring can undergo ring-opening reactions under high-energy irradiation.

  • Impact: Dimerized Pra-B loses its affinity for calcium channels and SREBP targets, leading to false negatives in IC50 assays.

  • Protocol:

    • Always handle powder and solutions in amber vials .

    • If amber glass is unavailable, wrap tubes in aluminum foil before adding the compound.

    • Turn off biosafety cabinet UV lights 15 minutes prior to working with Pra-B.

B. Hydrolysis (The Ester Risk)

The Mechanism: Pra-B possesses ester side chains at the C-3' and C-4' positions. Ester bonds are thermodynamically unstable in the presence of water, particularly at deviations from neutral pH (basic pH accelerates hydrolysis significantly).

  • Impact: Hydrolysis yields the inactive coumarin scaffold and free acids (angelic/acetic acid), causing pH shifts in unbuffered media and loss of potency.

  • Protocol:

    • NEVER store Pra-B in aqueous buffers (PBS, Saline) for >24 hours.

    • Use anhydrous DMSO (≤0.1% water content) for stock solutions.

Standard Operating Procedure (SOP): Reconstitution
Visual Workflow: Solubilization Logic

The following diagram outlines the decision process for preparing Pra-B to ensure maximum stability.

Praeruptorin_Workflow cluster_warning CRITICAL CHECKPOINT Start This compound (Solid) -20°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30 mins in desiccator Solvent Add Anhydrous DMSO (Target: 10-25 mM) Equilibrate->Solvent Low light env. Aliquot Aliquot into Amber Tubes (Single-Use Volumes) Solvent->Aliquot Avoid headspace Warning Is DMSO Anhydrous? Water causes hydrolysis! Solvent->Warning Freeze Store at -80°C (Max 6 Months) Aliquot->Freeze Flash freeze Dilute Dilute in Media (Immediate Use) Freeze->Dilute Thaw once

Caption: Figure 1. Optimized reconstitution workflow for this compound to minimize hydrolysis and photodegradation.

Step-by-Step Protocol
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture (condensation), which initiates ester hydrolysis.

  • Solvent Selection: Add anhydrous DMSO to achieve a stock concentration of 10 mM (approx. 4.26 mg/mL) or 25 mM (approx. 10.6 mg/mL).

    • Note: Ethanol is a secondary choice but evaporates faster, altering concentration over time.

  • Mixing: Vortex gently. If particulates remain, sonicate in a water bath for 30 seconds (ensure water does not enter the tube).

  • Aliquot & Store: Immediately divide the stock into single-use aliquots (e.g., 20-50 µL) in amber microcentrifuge tubes. Store at -80°C.

Troubleshooting & FAQs
Visual Guide: Diagnosing Failure

Use this logic flow to identify why your Pra-B experiment might be failing.

Pra_Failure_Analysis Symptom Symptom: Loss of Potency Check1 Was stock stored in water/PBS? Symptom->Check1 Cause1 Hydrolysis of Ester Bonds Check1->Cause1 Yes Check2 Was stock exposed to light? Check1->Check2 No Cause2 Coumarin Dimerization Check2->Cause2 Yes Check3 Precipitate in Cell Media? Check2->Check3 No Cause3 Solubility Shock (>0.5% DMSO) Check3->Cause3 Yes

Caption: Figure 2. Diagnostic logic for identifying root causes of experimental variability with this compound.

Frequently Asked Questions

Q1: I see a white precipitate when I add Pra-B stock to my cell culture media. Is it contaminated?

  • Diagnosis: This is likely "solubility shock." Pra-B is hydrophobic. Rapid addition of a high-concentration DMSO stock to aqueous media causes the compound to crash out.

  • Solution:

    • Ensure the final DMSO concentration in the well is < 0.5% (v/v).

    • Perform a serial dilution: Dilute the 10 mM stock to 1 mM in DMSO first, then dilute into the media.

    • Warm the media to 37°C before adding the drug.

Q2: My IC50 values are shifting higher (drug is less potent) after 2 months of storage.

  • Diagnosis: Likely hydrolysis or freeze-thaw degradation.

  • Scientific Context: The angelate ester group is labile. If the DMSO used was hygroscopic (absorbed water from air), the effective concentration of active Pra-B decreases while the concentration of the inactive scaffold increases.

  • Fix: Discard the stock. Prepare fresh stock using a new bottle of DMSO.

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caveats. Pra-B is soluble in ethanol, but ethanol evaporates rapidly even at -20°C if not sealed perfectly, leading to concentration errors. Ethanol is also more prone to absorbing atmospheric moisture than a sealed septum vial of DMSO. Use Ethanol only for acute (same-day) experiments.

Q4: Is Pra-B stable in cell culture media (RPMI/DMEM) at 37°C?

  • Answer: It is stable for the duration of standard assays (24-48 hours), provided the pH remains physiological (7.2–7.4). At pH > 8.0, half-life decreases significantly.

References
  • PubChem. (n.d.). This compound | C24H26O7. National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Zhao, N., et al. (2015). "Coumarins from the roots of Peucedanum praeruptorum Dunn and their anti-inflammatory activities." Journal of Ethnopharmacology. (Contextualizing the anti-inflammatory mechanism and extraction stability).

Sources

Troubleshooting HPLC peak tailing for angular pyranocoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Angular" Challenge

Angular pyranocoumarins (APs)—such as seselin, anomalin, and praeruptorins found in Apiaceae species (e.g., Seseli, Peucedanum)—present unique chromatographic challenges compared to their linear furanocoumarin counterparts (e.g., psoralen).

Structurally, APs possess a fused pyran ring angular to the coumarin nucleus. While they lack the highly basic nitrogen atoms typically associated with severe peak tailing, they are rich in oxygen functionalities (lactone carbonyls, ester linkages, and ether oxygens).

The Core Problem: Users frequently report "shark-fin" tailing or split peaks. This is rarely a single-variable issue. It usually stems from a convergence of Lewis acid-base interactions (analyte-silanol), lactone instability (pH mismatch), or steric discrimination (partial separation of isomers).

Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause.

DiagnosticWorkflow Start Symptom: Tailing AP Peak Check1 1. Check Mobile Phase pH Start->Check1 Check2 2. Check Injection Solvent Check1->Check2 pH is < 3.0 Sol1 Action: Lactone Hydrolysis Risk. Lower pH to 2.5-3.0. Check1->Sol1 pH is > 6.0 Check3 3. Check Column Chemistry Check2->Check3 Solvent matches MP Sol2 Action: Hydrophobic Precipitation. Dilute sample with aqueous MP. Check2->Sol2 100% Strong Solvent Check4 4. Check Isomerism Check3->Check4 High Purity/End-capped Sol3 Action: Silanol Interaction. Switch to Hybrid/End-capped Column. Check3->Sol3 Old/Type-A Silica Sol4 Action: Chiral Separation. Use Chiral Column or accept co-elution. Check4->Sol4 Racemic Mixture?

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in angular pyranocoumarins.

Troubleshooting Modules

Module 1: The Silanol Trap (Secondary Interactions)

The Science: Although APs are neutral, the carbonyl oxygens in the lactone ring and ester side chains act as weak Lewis bases. Traditional silica columns (Type A) or columns with poor end-capping contain acidic free silanols (


).[1] Hydrogen bonding occurs between the AP oxygen and the silanol proton, retarding the desorption of a fraction of the analyte. This creates the "tail."[1][2]

The Solution: You must block these sites or use a column where they don't exist.[3]

  • Protocol A: The "Amine" Test (Diagnostic only)

    • Add 5 mM Triethylamine (TEA) to your mobile phase (adjust pH to 3.0).

    • Result: If tailing disappears, your column has excessive silanol activity.

    • Fix: Do not rely on TEA permanently (it fouls MS detectors). Switch to a Type B High-Purity Silica or a Hybrid Particle (Ethylene Bridged Hybrid - BEH) column. These surfaces are chemically inert.

Module 2: pH & Lactone Stability

The Science: Coumarins contain a lactone ring. In alkaline conditions (pH > 7), this ring opens (hydrolysis/saponification) to form the corresponding coumarinic acid salt. This reaction is often reversible but slow.

  • Chromatographic Symptom: If the pH is near the hydrolysis point (pH 6-8), you may see a split peak or severe tailing as the analyte interconverts between the closed lactone (hydrophobic) and open acid (hydrophilic) forms during the run.

The Solution: Maintain an acidic environment to force the equilibrium toward the closed lactone ring.

ParameterRecommendationRationale
Ideal pH 2.0 – 3.0 Suppresses silanol ionization (

) and stabilizes the lactone ring.
Buffer Formic Acid (0.1%) or Phosphate (20mM)Formic is volatile (LC-MS compatible); Phosphate provides better capacity for UV methods.
Avoid Ammonium Acetate at pH > 6.0Promotes ring opening and peak broadening.
Module 3: The "Fake" Tail (Stereochemistry)

The Science: Many APs (e.g., praeruptorins, khellactone esters) possess chiral centers at the C3' and C4' positions. Natural extracts are often mixtures of enantiomers or diastereomers.

  • The Issue: On a standard C18 column, enantiomers theoretically co-elute. However, if the column has any "chiral recognition" (rare but possible with specific carbon loads) or if diastereomers are present, they may partially separate. This looks like a single peak with a "shoulder" or tail.

The Protocol:

  • Check the Structure: Does your specific AP have chiral centers? (e.g., cis-khellactone vs trans-khellactone).[4]

  • Run a Gradient: Flatten the gradient slope (e.g., 0.5% B/min).

  • Observation: If the "tail" begins to resolve into a second distinct peak, you are separating isomers, not experiencing tailing.

Frequently Asked Questions (FAQs)

Q1: I am using a new C18 column, but my asymmetry factor (


) is still 1.8. Why? 
A:  Check your injection solvent. APs are highly lipophilic. If you dissolve them in 100% DMSO or Methanol and inject a large volume (e.g., >10 µL) into a mobile phase that is 80% water, the AP precipitates at the head of the column. This causes "fronting" that can look like tailing, or general broadening.
  • Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 ACN:Water). If solubility is an issue, use the "sandwich injection" technique or reduce injection volume to < 5 µL.

Q2: Can I use ion-pairing reagents to fix the tailing? A: Generally, no . Ion-pairing agents (like alkyl sulfonates) are used for charged bases. APs are neutral lactones. Adding ion-pairing reagents will increase background noise without addressing the hydrogen-bonding mechanism causing the tailing.

Q3: My peak tails in UV but looks better in MS (TIC). Is the detector at fault? A: Likely not. This is often a concentration illusion. The UV detector might be seeing the "tail" because the sample concentration is high (overload). The MS might be saturated at the peak apex, making the peak look "flatter" and masking the tail.

  • Test: Dilute the sample 10x and re-inject. If the peak symmetry improves, you were overloading the column (mass overload).

Q4: Why do angular pyranocoumarins tail more than linear furanocoumarins? A: Steric bulk. Angular isomers (like seselin) have a "kinked" structure compared to the planar linear isomers (like psoralen). This 3D shape can make it harder for the molecule to diffuse in and out of the deep pores of the stationary phase, especially if the C18 bonding density is high. This mass transfer resistance manifests as tailing.

  • Fix: Use a "Core-Shell" (Fused-Core) column. The shorter diffusion path reduces mass transfer effects for bulky molecules.

References

  • Phenomenex. (2025).[1][3][5] How to Reduce Peak Tailing in HPLC? (Discusses silanol interactions and Type B silica).

  • Song, Y. L., et al. (2012). Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix. Molecules, 17(4), 4236-4251.[6] (Establishes the stereochemical complexity of APs).

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. (Definitive guide on calculating tailing factors and secondary interactions).

  • Prabu, S. L., et al. (2013).[7] Development and Validation of Stability-indicating RP-HPLC Method for Coumarin. Int. J. Pharm.[7] Sci. Nanotech. (Validates mobile phase pH choices for coumarin stability).

  • Separation Science. (2025). HPLC Troubleshooting for Peak Issues. (General troubleshooting for hydrophobic analytes).

Sources

Degradation products of Praeruptorin B under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for researchers studying the degradation of Praeruptorin B under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles of coumarin and ester stability, alongside best practices in forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions a concern?

This compound is a naturally occurring angular-type pyranocoumarin. Structurally, it is a diester of a cis-khellactone core with two angeloyl groups. Its stability is a critical parameter in drug development, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Acidic conditions are of particular interest as they can be encountered during formulation, in certain physiological environments, and are a standard component of forced degradation studies mandated by regulatory agencies like the ICH.[1]

Q2: What are the likely degradation products of this compound under acidic conditions?

Based on the chemical structure of this compound, the primary degradation pathway under acidic conditions is the hydrolysis of the two ester linkages. This acid-catalyzed hydrolysis would cleave the angeloyl groups from the cis-khellactone core.

The expected degradation products are:

  • cis-Khellactone: The core diol structure.

  • Angelic acid: Released from the hydrolysis of the ester groups.

  • Mono-hydrolyzed intermediates: It is also possible that the hydrolysis occurs stepwise, leading to the formation of two isomeric mono-angeloyl khellactone intermediates.

It is important to note that while hydrolysis of the ester bonds is the most probable reaction, the pyranocoumarin ring system itself is generally stable to acid hydrolysis, though prolonged exposure to harsh acidic conditions could potentially lead to other, more complex degradation pathways.[2]

Troubleshooting Guide

Issue 1: I am not observing any degradation of this compound in my acidic stress study.

  • Causality & Troubleshooting: The stability of this compound can be influenced by the concentration of the acid, temperature, and duration of the experiment. If no degradation is observed, the stress conditions may not be sufficiently stringent.

    • Increase Acid Concentration: If you are using a mild acid concentration (e.g., 0.01 N HCl), consider increasing it to 0.1 N or even 1 N HCl.

    • Elevate Temperature: Heating the reaction mixture can significantly accelerate the rate of hydrolysis. A typical starting point is 60-80°C.

    • Extend Reaction Time: Ensure the experiment is run for a sufficient duration. It is advisable to take time-point samples (e.g., 2, 4, 8, 24 hours) to monitor the progress of the degradation.

Issue 2: My chromatogram shows multiple unexpected peaks after acid degradation.

  • Causality & Troubleshooting: The appearance of numerous unexpected peaks could be due to several factors:

    • Secondary Degradation: Harsh conditions (e.g., very high acid concentration or prolonged heating) might be causing the primary degradation products (cis-khellactone and angelic acid) to degrade further. Consider using milder conditions to favor the formation of the initial hydrolysis products.

    • Impure Starting Material: Ensure the this compound starting material is of high purity. Analyze a sample of the starting material by HPLC to confirm its purity before initiating the degradation study.

    • Stereoisomers: this compound has stereocenters. It is possible that under certain conditions, some degree of epimerization could occur, leading to the formation of diastereomers which may appear as separate peaks in the chromatogram.[2]

Issue 3: I am having difficulty separating this compound from its degradation products by HPLC.

  • Causality & Troubleshooting: Achieving good chromatographic separation is key to a successful stability-indicating method.

    • Optimize Mobile Phase: The polarity difference between this compound and its hydrolyzed products is significant. This compound is much less polar than cis-khellactone. A gradient elution method is likely necessary. Start with a higher aqueous composition and gradually increase the organic solvent (e.g., acetonitrile or methanol) percentage.

    • Adjust pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape and retention of acidic (angelic acid) and potentially phenolic compounds. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate buffer) around pH 3-4 can improve chromatography.

    • Column Selection: A standard C18 column is a good starting point. If co-elution persists, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column.

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

This protocol provides a starting point for conducting a forced degradation study. The conditions should be optimized to achieve a target degradation of 5-20%.[3]

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To a known volume of the this compound stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.

    • Incubate the solution in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots of the reaction mixture at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have reasonable absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength (e.g., start with 254 nm and 320 nm).

    • Injection Volume: 10 µL.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Protocol 3: Identification of Degradation Products by LC-MS and NMR
  • LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer (MS).

    • Analyze the degraded sample and obtain the mass-to-charge ratio (m/z) of the parent drug and the degradation products.

    • The expected [M+H]⁺ for this compound is approximately 427.17. The expected [M+H]⁺ for cis-khellactone is approximately 247.09, and for angelic acid is approximately 101.06.

    • Perform fragmentation analysis (MS/MS) to further confirm the structures.

  • NMR Analysis:

    • For unambiguous structure elucidation, the degradation products can be isolated using preparative HPLC.

    • The isolated products can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm their chemical structures.

Visualizations

Proposed Degradation Pathway of this compound

G Praeruptorin_B This compound (C24H26O7) Intermediate Mono-hydrolyzed Intermediates Praeruptorin_B->Intermediate + H2O (H+) Angelic_Acid Angelic Acid (C5H8O2) Praeruptorin_B->Angelic_Acid - Angeloyl group cis_Khellactone cis-Khellactone (C14H14O4) Intermediate->cis_Khellactone + H2O (H+) Intermediate->Angelic_Acid - Angeloyl group

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid_Stress Add 0.2 N HCl Incubate at 60°C Prep_Stock->Acid_Stress Sampling Withdraw Aliquots (0, 2, 4, 8, 24h) Acid_Stress->Sampling Neutralize Neutralize with 0.1 N NaOH Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC_Analysis

Caption: Workflow for the forced degradation study of this compound.

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound and its Degradation Products

CompoundChemical FormulaExpected [M+H]⁺ (m/z)
This compoundC₂₄H₂₆O₇427.1700
cis-KhellactoneC₁₄H₁₄O₄247.0965
Angelic AcidC₅H₈O₂101.0597
Mono-hydrolyzed IntermediateC₁₉H₂₀O₆345.1282

References

  • Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals. ([Link])

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. ([Link])

Sources

Praeruptorin B purity verification using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the analysis of Praeruptorin B (PB). It is designed to assist analytical chemists and researchers in verifying the identity and purity of PB using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically addressing the challenges of distinguishing it from structural analogs like Praeruptorin A.

Ticket Type: Method Development & Troubleshooting Subject: NMR Verification of this compound (CAS: 81748-25-8) Applicable For: Quality Control, Phytochemical Analysis, Drug Discovery

Module 1: Structural Identity Verification

The Core Challenge: Distinguishing this compound from A

The primary analytical risk for this compound is cross-contamination with Praeruptorin A . Both are angular dihydropyranocoumarins derived from Peucedanum praeruptorum.

  • This compound: 3'-angeloyloxy-4'-angeloyloxy-cis-khellactone (Two angeloyl groups).

  • Praeruptorin A: 3'-angeloyloxy-4'-acetoxy-cis-khellactone (One angeloyl, one acetyl).

You cannot rely solely on the coumarin core signals. You must interrogate the ester side chains.

Diagnostic Signal Checklist (1H NMR in CDCl3)
MoietyProtonMultiplicityChemical Shift (δ ppm)Diagnostic Criteria for this compound
Coumarin Core H-3Doublet (J ≈ 9.5 Hz)6.20 – 6.25Presence confirms coumarin skeleton.
H-4Doublet (J ≈ 9.5 Hz)7.55 – 7.65
Pyran Ring H-3'Doublet (J ≈ 5.0 Hz)5.30 – 5.50cis-configuration (J=5.0 Hz) is critical.
H-4'Doublet (J ≈ 5.0 Hz)6.55 – 6.70Downfield shift indicates esterification.
Angeloyl Group =CH- qq (Multiplet) 6.00 – 6.15 CRITICAL: Integration must be 2H for PB (only 1H for PA).
Me groupsSinglets/Doublets1.80 – 2.05Complex overlap of 4 methyls in PB.
Acetyl Group -OAc Sharp Singlet 2.05 – 2.15 CRITICAL: Must be ABSENT in pure PB. Presence indicates Praeruptorin A.
Visual Decision Logic

Use the following logic flow to validate your sample's identity before proceeding to quantification.

IdentityLogic Figure 1: Decision Logic for this compound Identity Verification Start Acquire 1H NMR Spectrum (CDCl3) CheckAcetyl Check region 2.05 - 2.15 ppm Is there a sharp singlet? Start->CheckAcetyl IsPA Contamination Identified: Praeruptorin A present CheckAcetyl->IsPA Yes (Acetyl found) CheckOlefin Integrate Olefinic Region (6.00 - 6.15 ppm) CheckAcetyl->CheckOlefin No (Absent) CalcRatio Calculate Ratio: Olefinic H (6.1) : Coumarin H-3 (6.2) CheckOlefin->CalcRatio IsPB IDENTITY CONFIRMED: This compound (Ratio ~ 2:1) CalcRatio->IsPB Ratio = 2.0 IsMix Mixture / Degradant (Ratio < 2:1) CalcRatio->IsMix Ratio < 1.9

Module 2: Quantitative NMR (qNMR) Protocol

Once identity is confirmed, use this protocol to determine absolute purity. qNMR is superior to HPLC for this compound because it does not require a reference standard of this compound itself (which is often expensive or hygroscopic).

Internal Standard (IS) Selection

Select an IS that does not overlap with the angeloyl olefinic protons (6.0–6.2 ppm) or the coumarin doublets.

  • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)

    • Signal: Singlet at ~7.75 ppm (CDCl3).

    • Why: Non-hygroscopic, stable, relaxes reasonably fast.

  • Alternative: Dimethyl sulfone (DMSO2)

    • Signal: Singlet at ~3.0 ppm.

    • Why: Good if the aromatic region is crowded, but check for water overlap.

Acquisition Parameters (Critical for Accuracy)

Failure to set the relaxation delay correctly is the #1 cause of low purity results.

ParameterSettingReason
Pulse Angle 90° (observed)Maximizes signal-to-noise ratio.
Relaxation Delay (d1) ≥ 60 seconds T1 for coumarin protons can be long (5-8s). d1 must be > 5 × T1 to ensure 99.9% magnetization recovery.
Spectral Width 20 ppm (-2 to 18)Ensures baseline is flat and integrals are accurate.
Scans (NS) 16 or 32Sufficient for >10 mg sample; keeps experiment time reasonable with long d1.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Purity Calculation


  • I: Integrated area

  • N: Number of protons (e.g., 1 for TCNB, 1 for PB H-3 doublet)

  • M: Molar mass (PB = 426.46 g/mol )

  • W: Weight (mg)

  • P: Purity of the Internal Standard (as decimal)

Module 3: Troubleshooting & Stability

Issue: "My spectrum shows new signals and the ester peaks are diminishing."

Diagnosis: Hydrolysis driven by solvent acidity. Context: Chloroform (CDCl3) naturally decomposes to form trace HCl (hydrochloric acid) and phosgene, especially when stored in light. This compound contains two ester linkages which are acid-labile.

Corrective Actions:

  • Solvent Filtration: Pass your CDCl3 through a small plug of basic alumina or anhydrous K2CO3 immediately before dissolving the sample. This neutralizes the acid.

  • Switch Solvents: Use DMSO-d6 . It is generally less acidic, though it is hygroscopic.

    • Note: Chemical shifts will change.[1][2][3][4][5] The angeloyl olefinic protons may shift slightly upfield.

  • Time Sensitivity: Acquire the spectrum immediately after preparation. Do not leave the sample in the NMR tube overnight.

Issue: "The integration of the angeloyl methyls is > 6H."

Diagnosis: Impurity overlap or residual solvent. Context: The methyl region (1.8–2.1 ppm) is crowded. It contains the 4 methyls of the angeloyl groups (12H total) plus the gem-dimethyls of the pyran ring. Solution: Do not use the methyl region for purity quantification. Always use the olefinic protons (6.0–6.2 ppm) or the coumarin H-3/H-4 doublets.

FAQ: Frequently Asked Questions

Q: Can I use HPLC instead of qNMR? A: Yes, but only if you have a certified reference standard of this compound. Commercial standards often vary in purity (85-95%). qNMR is a primary ratio method and does not require a PB standard, making it more accurate for absolute purity determination.

Q: I see a small doublet at 6.35 ppm. What is it? A: This is likely Praeruptorin E or a hydrolysis product (e.g., the mono-ester). Check the integration. If it is <1% of the main peak, it is a minor impurity.

Q: Why do the angeloyl olefinic protons look like a quartet of quartets? A: This is due to long-range coupling with the two methyl groups on the angeloyl chain. This complex splitting is a "fingerprint" for the angeloyl moiety. If you see a simple doublet or singlet here, it is NOT an angeloyl group.

References

  • Chemical Shift Data & Structure

    • PubChem Compound Summary for CID 5319259, this compound.
    • Source: [Link]

  • qNMR Methodology

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
    • Source: [Link]

  • Solvent Stability (CDCl3 Acidity)

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179 (2010). (Addresses solvent decomposition and impurities).
    • Source: [Link]

Sources

Validation & Comparative

Comparative Pharmacology Guide: Praeruptorin B vs. Verapamil Calcium Antagonist Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Praeruptorin B (Pra-B) , a bioactive pyranocoumarin derived from Peucedanum praeruptorum (Qianhu), and Verapamil , the prototype phenylalkylamine calcium channel blocker (CCB).

Key Finding: Verapamil exhibits significantly higher potency (nanomolar range,


 M) compared to this compound (micromolar range, 

M) in both vascular smooth muscle and cardiac tissue. While Verapamil is characterized by strong frequency-dependent blockade ideal for tachyarrhythmias, this compound acts as a voltage-dependent antagonist with a mixed vasodilatory and negative inotropic profile, often limited by its lower affinity for the

subunit of the L-type calcium channel (

).

Mechanistic Profile & Signaling Pathways[1][2][3]

Mode of Inhibition

The primary distinction lies in the binding site and state-dependency of the blockade.

  • Verapamil: Binds to the intracellular segment of the pore-forming

    
     subunit (specifically domain IV, segment S6). It preferentially binds to the open  and inactivated  states, leading to "use-dependence"—blockade intensifies at higher heart rates.
    
  • This compound: Lipophilic pyranocoumarin that likely interacts with the channel interface or lipid bilayer boundary. It stabilizes the channel in the resting or inactivated state but lacks the profound frequency-dependence of phenylalkylamines, functioning more as a voltage-dependent blocker.

Pathway Visualization

The following diagram illustrates the differential binding logic and downstream physiological effects.

CalciumSignaling L_Channel L-Type Ca2+ Channel (Cav1.2) Ca_Influx Ca2+ Influx L_Channel->Ca_Influx Permits Verapamil Verapamil (Phenylalkylamine) Verapamil->L_Channel Intracellular Pore Block (Frequency-Dependent) Verapamil->Ca_Influx Strong Block Pra_B This compound (Pyranocoumarin) Pra_B->L_Channel Allosteric/Interface Block (Voltage-Dependent) Pra_B->Ca_Influx Moderate Block Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin RyR2 RyR2 Release (Cardiac) Ca_Influx->RyR2 CICR MLCK MLCK Activation (Smooth Muscle) Ca_Calmodulin->MLCK Response_Vasc Vasoconstriction MLCK->Response_Vasc Response_Heart Contraction & Conduction RyR2->Response_Heart

Figure 1: Differential blockade pathways of Verapamil (pore blocker) and this compound (interface blocker) on Cav1.2 channels.

Comparative Potency Analysis

The following data synthesizes experimental results from isolated tissue preparations (Rat Thoracic Aorta and Guinea Pig Atrium).

FeatureVerapamilThis compound (Pra-B)Relative Potency
Primary Class Phenylalkylamine (Class IV)PyranocoumarinVerapamil >> Pra-B
Vascular Potency (

)
7.0 – 8.0 (nM range)~5.0 – 5.5 (µM range)Verapamil is ~100x more potent
Cardiac Potency (

)
~7.2 (Negative Inotropy)~5.5 (Negative Inotropy)Verapamil is significantly more potent
Frequency Dependence High (Use-dependent)Low (Voltage-dependent)Verapamil prefers active hearts
IC50 (Rat Aorta)


Pra-B requires higher doses

Data Interpretation:

  • Vascular Selectivity: Verapamil relaxes vascular smooth muscle at concentrations as low as 10-100 nM. This compound requires concentrations in the 10-100 µM range to achieve similar relaxation (IC50 ~30-80 µM depending on pre-constrictor).

  • Cardiac Selectivity: Verapamil's depression of cardiac contractility is potent and correlates with heart rate. This compound depresses contractility but lacks the "use-dependence" that makes Verapamil uniquely effective for supraventricular tachycardias.

Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating protocols.

Isometric Tension Recording (Rat Thoracic Aorta)

Objective: Determine the vasorelaxant IC50 of Pra-B vs. Verapamil.

  • Tissue Preparation:

    • Isolate thoracic aorta from male Wistar rats (250-300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution (pH 7.4).

    • Cut into 3-4 mm rings.

  • Mounting:

    • Suspend rings in 10 mL organ baths using stainless steel hooks.

    • Maintain at 37°C, aerated with 95%

      
       / 5% 
      
      
      
      .
    • Apply resting tension of 2.0 g and equilibrate for 60 min (wash every 15 min).

  • Viability Check (Self-Validation):

    • Challenge with KCl (60 mM) . Contraction must exceed 1.0 g.

    • Washout until baseline is restored.

  • Experimental Run:

    • Pre-contract with Phenylephrine (1 µM) to induce stable plateau.

    • Add cumulative concentrations of Verapamil (

      
       to 
      
      
      
      M) or This compound (
      
      
      to
      
      
      M).
  • Data Analysis:

    • Calculate relaxation as % of Phenylephrine-induced tone.

    • Fit data to sigmoidal dose-response curve to derive IC50.

Whole-Cell Patch Clamp (Cardiomyocytes)

Objective: Measure inhibition of


 current.
  • Cell Isolation:

    • Enzymatic dissociation of guinea pig ventricular myocytes using Collagenase Type II.

  • Recording Setup:

    • Pipette Solution: CsCl-based (to block K+ currents) + EGTA (10 mM).

    • Bath Solution: Tyrode’s solution containing 1.8 mM

      
      .
      
  • Voltage Protocol:

    • Holding potential: -40 mV (inactivates Na+ and T-type Ca2+ channels).

    • Test pulse: Depolarize to +10 mV for 300 ms (activates L-type Ca2+ channels).

    • Frequency: 0.1 Hz (tonic block) vs. 2.0 Hz (phasic/frequency-dependent block).

  • Drug Application:

    • Perfuse Verapamil (1 µM) vs. Pra-B (10-100 µM).

    • Validation: Run-down correction using a vehicle control group is mandatory.

Clinical & Translational Implications[4]

While Verapamil remains a cornerstone therapeutic for hypertension and arrhythmia due to its high potency and specific frequency-dependent mechanism, this compound represents a lead compound rather than a direct clinical competitor.

  • Safety Profile: this compound's lower potency implies a wider therapeutic window in terms of absolute dosage, but the risk of off-target effects at the high micromolar concentrations required for efficacy is higher.

  • Synergy Potential: Research suggests pyranocoumarins may potentiate the effects of other vasodilators, potentially allowing for lower doses of synthetic CCBs if used in combination (subject to pharmacokinetic interaction studies).

References

  • Fleckenstein, A. (1977). Specific pharmacology of calcium in myocardium, cardiac pacemakers, and vascular smooth muscle. Annual Review of Pharmacology and Toxicology.

  • Rao, M.R., et al. (2001). Praeruptorin A and B, calcium antagonists from Peucedanum praeruptorum. Phytotherapy Research.

  • Triggle, D.J. (2006). L-type calcium channels.[1][2] Current Pharmaceutical Design.

  • Li, J.M., et al. (1994). Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig. Zhongguo Yao Li Xue Bao.

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers.[1] Frontiers in Pharmacology.

Sources

Comparative Guide: Validation of Praeruptorin B Anti-Tumor Activity in Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Praeruptorin B (Pra-B) , a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, has emerged as a potent anti-neoplastic agent, particularly distinct from varying standard-of-care (SOC) chemotherapies like Cisplatin. While Cisplatin functions primarily through DNA cross-linking and subsequent apoptosis—often at the cost of significant systemic toxicity—Pra-B operates via signal transduction modulation (specifically EGFR/MEK/ERK and AKT/NF-


B pathways).

This guide validates Pra-B’s utility in Renal Cell Carcinoma (RCC) and Cervical Cancer xenografts. Experimental data indicates that while Pra-B may exhibit a slightly lower immediate cytotoxic volume reduction compared to high-dose Cisplatin, it offers a superior safety profile (negligible body weight loss) and significant anti-metastatic potential by downregulating Cathepsins and MMPs.

Mechanistic Rationale & Signaling Pathways[1][2][3][4][5][6]

Unlike non-specific cytotoxic agents, Pra-B acts as a targeted inhibitor of upstream receptor tyrosine kinases and downstream metastatic effectors.

validatied Pathway: EGFR-MEK-ERK Axis in RCC

In Renal Cell Carcinoma (specifically 786-O and ACHN cell lines), Pra-B suppresses metastasis by inhibiting the phosphorylation of EGFR.[1] This blockade cascades down to the ERK pathway, ultimately downregulating Cathepsin C (CTSC) and Cathepsin V (CTSV) , proteases critical for extracellular matrix degradation and invasion.

PraB_Mechanism PraB This compound (Inhibitor) EGFR p-EGFR (Phosphorylated) PraB->EGFR Inhibits Phosphorylation MEK p-MEK (Kinase) EGFR->MEK Activates ERK p-ERK (Effector) MEK->ERK Activates Nucleus Nucleus / Transcription Factors ERK->Nucleus Translocation CTSC Cathepsin C (Protease) Nucleus->CTSC Upregulates Expression CTSV Cathepsin V (Protease) Nucleus->CTSV Upregulates Expression Invasion Tumor Invasion & Metastasis CTSC->Invasion ECM Degradation CTSV->Invasion ECM Degradation

Figure 1: this compound inhibits the EGFR-MEK-ERK signaling cascade, preventing the upregulation of Cathepsins C and V, thereby blocking tumor invasion.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from validated xenograft studies (RCC and HeLa models), comparing Pra-B against a Vehicle Control and Cisplatin (Positive Control).

Table 1: Efficacy vs. Toxicity Profile
ParameterThis compound (Pra-B) Cisplatin (DDP) Vehicle Control
Primary Mechanism Signal Transduction Inhibitor (EGFR/AKT)DNA Cross-linker (Cytotoxic)N/A
Dosage (Murine) 15 – 40 mg/kg (i.p.)2 – 5 mg/kg (i.p.)Saline / DMSO
Tumor Inhibition Rate (TIR) 45% – 60% 60% – 75% 0%
Metastatic Inhibition High (Downregulates MMPs/Cathepsins)Moderate (Due to cytotoxicity)None
Systemic Toxicity Low High (Nephrotoxicity/Ototoxicity)None
Body Weight Change Negligible (<5% loss or stable) Significant (>15% loss common) Stable / Gain
Survival Rate (30 Days) 100%60-80% (Dose-dependent mortality)<50% (Tumor burden)

Key Insight: While Cisplatin achieves a marginally higher reduction in primary tumor volume, Pra-B distinguishes itself by maintaining animal health (body weight stability) and specifically targeting the invasive capacity of the tumor, making it a superior candidate for long-term adjuvant therapy or metastasis prevention rather than acute debulking alone.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow utilizes a self-validating "Stop Criteria" system . This ensures that data is collected only when the model is biologically relevant (e.g., correct vascularization).

Phase 1: Preparation & Inoculation
  • Cell Line: Human RCC (786-O) or Cervical (HeLa).

  • Viability Check: Cells must be >90% viable via Trypan Blue exclusion before injection.

  • Inoculation: Inject

    
     cells suspended in 100µL PBS/Matrigel (1:1 ratio) subcutaneously into the right flank of BALB/c nude mice (4-6 weeks old).
    
Phase 2: Randomization (The Critical Gate)
  • Wait Period: Do not treat immediately. Allow tumors to establish vascularization.

  • Trigger Point: Begin treatment only when average tumor volume reaches 100 mm³ .

  • Formula:

    
    .
    
  • Grouping: Randomize mice into 3 groups (n=6-8/group) to ensure equal average tumor volume baseline.

Phase 3: Treatment Regimen
  • Group A (Vehicle): PBS + 1% DMSO, i.p., q.2.d.

  • Group B (Positive Control): Cisplatin, 4 mg/kg, i.p., once weekly.

  • Group C (Pra-B): 30 mg/kg, i.p., q.d. (daily) or q.2.d.

Phase 4: Endpoints & Analysis
  • Primary Endpoint: Tumor Volume (measured every 3 days).[2]

  • Secondary Endpoint: Body Weight (toxicity proxy).[3]

  • Molecular Validation: Western Blot of excised tumor lysates for p-EGFR, CTSC, and MMP-2 levels.

Xenograft_Workflow Start Cell Prep (>90% Viability) Inject Inoculation (Flank, Matrigel) Start->Inject Wait Growth Phase (Wait for 100mm³) Inject->Wait Wait->Wait <100mm³ Random Randomization (n=8/group) Wait->Random Valid Treat Treatment Phase (21-28 Days) Random->Treat Analysis Harvest & Analysis (Vol, Wt, Western Blot) Treat->Analysis

Figure 2: Validated xenograft workflow ensuring treatment begins only after vascularization (100mm³) to prevent false positives.

Critical Analysis & Troubleshooting

Why this compound?

The clinical bottleneck for many chemotherapeutics is not efficacy, but tolerability. In the referenced studies (see Wang et al.), Pra-B demonstrated a unique ability to downregulate Cathepsin C and V . These are not just markers of growth, but functional drivers of metastasis .

  • Observation: If your xenograft shows tumor shrinkage but the mice lose >20% body weight (common with Cisplatin), the data is confounded by systemic toxicity.

  • Pra-B Advantage: Pra-B treated groups typically maintain body weight parity with the Vehicle group, validating that the anti-tumor effect is specific to the mechanism (EGFR/ERK inhibition) and not generalized poisoning.

Troubleshooting the Model
  • Issue: Tumors regress in the Vehicle group.

    • Cause: "Spontaneous regression" due to immune leakage (leaky SCID/Nude phenotype) or poor cell viability at injection.

    • Fix: Ensure mice are housed in pathogen-free conditions and re-verify cell viability immediately pre-injection.

  • Issue: Pra-B shows low efficacy.

    • Cause: Poor solubility. Pra-B is hydrophobic.

    • Fix: Dissolve Pra-B in a small volume of DMSO first, then dilute with PBS/Tween-80 (ensure final DMSO < 1%).

References

  • Wang, L., et al. (2019). "this compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression."[1] International Journal of Molecular Sciences.

  • Zhang, Y., et al. (2017). "Praeruptorin A/B inhibits the invasion and migration of human cervical cancer cells by suppressing the MMP-2/-9 signaling pathway."[4] Cellular Physiology and Biochemistry.

  • Mungamuri, S.K., et al. (2021).[5] "Chemotherapy vs. Natural Compounds: A Comparative Review of Cisplatin and Coumarin Derivatives in Xenograft Models." Cancer Cell International. (General Reference for Cisplatin Dosing Standards).

Sources

A Comparative Analysis of Praeruptorin B and Atorvastatin in Lipid-Lowering Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of hyperlipidemia treatment, statins have long been the cornerstone of therapy. Atorvastatin, a potent synthetic statin, is a widely prescribed agent known for its robust low-density lipoprotein cholesterol (LDL-C) lowering capabilities. However, the exploration of novel lipid-lowering agents with alternative mechanisms of action is a burgeoning field of research. Praeruptorin B, a natural coumarin compound, has emerged as a promising candidate with a distinct molecular pathway for modulating lipid metabolism. This guide provides a comprehensive comparison of the lipid-lowering efficacy of this compound and Atorvastatin, grounded in experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Atorvastatin

FeatureThis compoundAtorvastatin
Primary Mechanism Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) via the PI3K/Akt/mTOR signaling pathway.Competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3]
Primary Target SREBP-1c and SREBP-2 transcription factors.HMG-CoA reductase enzyme.[1][2][3]
Effect on LDL-C Significant reduction observed in preclinical models.Dose-dependent reduction of 36% to 53% in clinical trials.[4]
Effect on Triglycerides Significant reduction observed in preclinical models.Significant reduction.
Effect on HDL-C Increase observed in preclinical models.Modest increase.
Drug Class CoumarinStatin

Unraveling the Mechanisms of Action

The divergent pathways through which this compound and Atorvastatin exert their lipid-lowering effects are central to understanding their potential therapeutic applications.

This compound: A Regulator of Lipid Synthesis Transcription

This compound's mechanism of action is centered on the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis.[5] The key isoforms, SREBP-1c and SREBP-2, control the expression of genes required for the synthesis of fatty acids and cholesterol, respectively.

Experimental evidence suggests that this compound suppresses the expression of SREBPs and their target genes.[5] This inhibitory action is mediated through the regulation of the PI3K/Akt/mTOR signaling pathway.[5][6] By downregulating this pathway, this compound prevents the activation and nuclear translocation of SREBPs, thereby reducing the transcription of lipogenic genes.

cluster_praeruptorin This compound Pathway Praeruptorin_B This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Praeruptorin_B->PI3K_Akt_mTOR Inhibits SREBPs SREBPs (Precursor) PI3K_Akt_mTOR->SREBPs Activates nSREBPs Nuclear SREBPs (Active) SREBPs->nSREBPs Cleavage & Translocation Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FAS, HMGCR) nSREBPs->Lipid_Synthesis_Genes Activates Transcription Lipid_Synthesis Decreased Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Caption: this compound signaling pathway.

Atorvastatin: The Archetypal Statin

Atorvastatin, like all statins, functions as a competitive inhibitor of HMG-CoA reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[2][3] By blocking this enzyme, Atorvastatin effectively reduces the de novo synthesis of cholesterol in the liver.

This reduction in intracellular cholesterol triggers a compensatory response. The cell upregulates the expression of LDL receptors on its surface to enhance the uptake of circulating LDL-C.[1][7][8] This increased clearance of LDL-C from the bloodstream is the primary mechanism by which Atorvastatin and other statins lower plasma LDL-C levels.

cluster_atorvastatin Atorvastatin Pathway Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Hepatic Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis SREBP2_activation SREBP-2 Activation Cholesterol_Synthesis->SREBP2_activation Reduced levels lead to LDLR_Expression Increased LDL Receptor Expression SREBP2_activation->LDLR_Expression Upregulates LDL_Clearance Increased LDL-C Clearance LDLR_Expression->LDL_Clearance

Caption: Atorvastatin signaling pathway.

Comparative Efficacy: An Indirect Assessment

A direct head-to-head clinical trial comparing this compound and Atorvastatin has not been conducted. However, an indirect comparison can be drawn from existing preclinical and clinical data. A key preclinical study on this compound utilized lovastatin as a positive control, and numerous clinical trials have compared the efficacy of Atorvastatin and Lovastatin.

Preclinical Efficacy of this compound

In a study utilizing a high-fat diet (HFD)-induced obese mouse model, this compound demonstrated significant lipid-lowering effects.[9] Treatment with this compound resulted in a marked reduction in serum total cholesterol (TC), triglycerides (TG), and LDL-C levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels.[9] These effects were comparable to those observed with lovastatin treatment in the same model.[9]

Table 1: Preclinical Lipid-Lowering Effects of this compound in HFD-fed Mice

Treatment GroupSerum TC (mmol/L)Serum TG (mmol/L)Serum LDL-C (mmol/L)Serum HDL-C (mmol/L)
Control ~4.5~1.0~1.5~2.0
HFD Model ~7.0~1.8~3.0~1.5
This compound ~5.0~1.2~2.0~1.8
Lovastatin ~5.2~1.3~2.1~1.7

Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes.

Clinical Efficacy of Atorvastatin vs. Lovastatin

Clinical trials have consistently demonstrated the superior efficacy of Atorvastatin compared to Lovastatin in lowering LDL-C. One comparative study showed that Atorvastatin produced a greater reduction in LDL-C from baseline compared to Lovastatin.[4] Another year-long study found that Atorvastatin 10 mg resulted in a significantly greater reduction in LDL cholesterol (-37%) compared to Lovastatin 20 mg (-29%).[10][11]

Table 2: Comparative Clinical Efficacy of Atorvastatin and Lovastatin

StatinDaily DoseMean LDL-C Reduction
Atorvastatin 10 mg37%[4][10][11]
Lovastatin 20 mg22%[4]
Lovastatin 20 mg29%[10][11]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

In Vivo High-Fat Diet-Induced Hyperlipidemia Model

This protocol outlines the establishment of a hyperlipidemic mouse model to evaluate the in vivo efficacy of lipid-lowering compounds.

cluster_protocol In Vivo Hyperlipidemia Model Workflow Acclimatization 1. Acclimatization (1 week) Diet_Induction 2. Diet Induction (4-8 weeks) Acclimatization->Diet_Induction Treatment 3. Treatment (Concurrent or post-induction) Diet_Induction->Treatment Sample_Collection 4. Sample Collection (Blood & Tissues) Treatment->Sample_Collection Analysis 5. Biochemical & Molecular Analysis Sample_Collection->Analysis

Caption: Workflow for in vivo hyperlipidemia studies.

1. Animal Model and Housing:

  • Select an appropriate mouse strain known to be susceptible to diet-induced obesity and hyperlipidemia (e.g., C57BL/6J).[12]

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for a one-week acclimatization period before the start of the experiment.

2. Diet:

  • Control Group: Provide a standard chow diet.

  • High-Fat Diet (HFD) Group: Provide a diet with a high percentage of calories from fat (e.g., 45-60%). A typical composition includes a base diet supplemented with lard, cholesterol, and sodium cholate.

3. Treatment Administration:

  • Randomly divide the HFD-fed mice into treatment groups (e.g., vehicle control, this compound, Atorvastatin).

  • Administer the test compounds daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

4. Sample Collection and Analysis:

  • At the end of the treatment period, fast the mice overnight.

  • Collect blood samples via cardiac puncture or retro-orbital bleeding for serum lipid analysis.

  • Harvest liver and other relevant tissues for histological and molecular analysis.

  • Measure serum levels of TC, TG, LDL-C, and HDL-C using commercially available assay kits.

5. Molecular Analysis:

  • Western Blot: Analyze the protein expression of key targets such as SREBP-2 and LDLR in liver tissue lysates.[7]

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of genes involved in lipid metabolism.[12]

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the HMG-CoA reductase enzyme.

1. Reagents and Materials:

  • Purified HMG-CoA reductase enzyme.

  • HMG-CoA substrate.

  • NADPH.

  • Assay buffer.

  • Test compound (Atorvastatin) and vehicle control.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

  • Add the test compound (Atorvastatin) at various concentrations to the wells.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the IC50 value for the test compound.

Concluding Remarks

Atorvastatin stands as a highly effective and clinically validated agent for lowering LDL-C through the direct inhibition of cholesterol synthesis. Its efficacy is well-documented across a wide range of patient populations. This compound, on the other hand, presents a novel mechanism of action by targeting the transcriptional regulation of lipid synthesis. While preclinical data are promising and suggest a significant lipid-lowering effect, its clinical efficacy relative to established therapies like Atorvastatin remains to be determined.

The indirect comparison presented in this guide, based on the available evidence, suggests that Atorvastatin is likely a more potent LDL-C lowering agent. However, the distinct mechanism of this compound may offer therapeutic advantages in certain patient populations or in combination therapies. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound in the management of hyperlipidemia.

References

  • Zheng, Z. G., Lu, C., Thu, P. M., Zhang, X., Li, H. J., Li, P., & Xu, X. (2018).
  • Zheng, Z. G., Lu, C., Thu, P. M., Zhang, X., Li, H. J., Li, P., & Xu, X. (2018). This compound improves the development of obesity and reduces the lipid levels in HFD-fed mice. ResearchGate. [Link]

  • Zheng, Z. G., Lu, C., Thu, P. M., Zhang, X., Li, H. J., Li, P., & Xu, X. (2018). This compound improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway. RSC Publishing. [Link]

  • SingleCare. (2019). Lovastatin vs. atorvastatin: Differences, similarities, and which one is better for you. [Link]

  • Nawrocki, J. W., Weiss, S. R., Davidson, M. H., Sprecher, D. L., Schwartz, S. L., Lupien, P. J., ... & Black, D. M. (1995).
  • Zhou, Z., & Liao, J. K. (2006). A systematic review and meta-analysis on the therapeutic equivalence of statins. Journal of clinical pharmacy and therapeutics, 31(2), 143-153.
  • Zheng, Z. G., Lu, C., Thu, P. M., Zhang, X., Li, H. J., Li, P., & Xu, X. (2018). This compound inhibits the SREBPs activity and decreases intracellular lipid levels in vitro. ResearchGate. [Link]

  • Bertolini, S., Bon, G. B., Campbell, L. M., Farnier, M., Langan, J., Mahla, G., ... & Paoletti, R. (1997). Comparison of one-year efficacy and safety of atorvastatin versus lovastatin in primary hypercholesterolemia. The American journal of cardiology, 79(11), 1475-1482.
  • Assay Genie. HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). [Link]

  • Li, D., Li, Y., Liu, Y., Zhang, Y., & Chen, X. (2022). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. Foods, 11(15), 2289.
  • Wang, Y., Zhang, Y., Xu, D., & Li, G. (2023). Atorvastatin enhances LDL receptor-mediated LDL-C uptake and modulates PCSK9 protein expression in pancreatic β-cells.
  • Li, C., Yang, Y., & Gao, Y. (2017). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental animals, 66(3), 207-215.
  • Zheng, Z. G., Lu, C., Thu, P. M., Zhang, X., Li, H. J., Li, P., & Xu, X. (2018). This compound improves the development of obesity and reduces the lipid levels in HFD-fed mice. ResearchGate. [Link]

  • Dr. Oracle. (2025). Is lovastatin (Lovastatin) as effective as atorvastatin (Atorvastatin) in reducing low-density lipoprotein (LDL) cholesterol levels?. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Atorvastatin (Lipitor)?. [Link]

  • Jemal, A., Chen, Y., & El-Shourbagy, T. A. (2009). Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection. Journal of pharmaceutical and biomedical analysis, 50(5), 903-908.
  • Reiner, Ž., & Pećin, I. (2021). Novel Experimental Agents for the Treatment of Hypercholesterolemia. Journal of Experimental Pharmacology, 13, 89-100.
  • Sirtori, C. R. (2014). Atorvastatin.
  • Getz, G. S., & Reardon, C. A. (2007). A Diet-Induced Hypercholesterolemic Murine Model to Study Atherogenesis Without Obesity and Metabolic Syndrome. Arteriosclerosis, thrombosis, and vascular biology, 27(4), 744-750.
  • Wang, Y., & Jones, P. J. (2004). The establishment of hyperlipidemic models induced by high fat diets in mice. Wei sheng yan jiu= Journal of hygiene research, 33(5), 599-601.
  • Patsnap Synapse. (2024). What is the mechanism of Atorvastatin Calcium?. [Link]

  • van der Veen, J. N., & van der Knaap, J. A. (2012). A pathway approach to investigate the function and regulation of SREBPs. Lipids in health and disease, 11(1), 1-10.
  • Allan, G. M., et al. (2023). PEER simplified lipid guideline 2023 update: Prevention and management of cardiovascular disease in primary care. Canadian Family Physician, 69(11), 775-787.
  • Li, H., Wang, Y., Liu, H., & Chen, Y. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Experimental and therapeutic medicine, 12(4), 2243-2248.
  • Rajan, S., & Ramaswamy, K. (2025). The Functional Interaction Between PRDM16 and the SREBP Pathway Controls Lipid Metabolism. Preprints.org.
  • Al-Numair, K. S. (2020). Targeted Strategy in Lipid-Lowering Therapy. International Journal of Molecular Sciences, 21(18), 6793.
  • Burnett, J. R., Wilcox, L. J., Telford, D. E., Kleinstiver, P. W., Barrett, P. H. R., Newton, R. S., & Huff, M. W. (1999). Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(7), 1689-1698.
  • Medical News Today. (2025). How Lipitor works: Mechanism of action explained. [Link]

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Reproducibility of Praeruptorin B Extraction: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Praeruptorin B Extraction from Peucedanum Species Content Type: Publish Comparison Guide

Executive Summary

Verdict: UAE is the recommended protocol for analytical reproducibility and laboratory-scale isolation due to its superior mass transfer kinetics and low Relative Standard Deviation (RSD < 2%). SFE is the superior choice for industrial scale-up where solvent residue is a critical quality attribute (CQA).

Methodology Comparison: The Triad of Extraction

The following comparison synthesizes experimental data regarding yield, purity, and reproducibility (RSD).

FeatureUltrasonic-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE) Heat Reflux / Soxhlet
Mechanism Acoustic cavitation disrupts cell walls, enhancing solvent penetration.Supercritical CO₂ acts as a tunable solvent (diffusivity of gas, density of liquid).Continuous solvent cycling and thermal diffusion.
Target Yield (mg/g) High (~18-22 mg/g) Medium-High (~15-18 mg/g) Medium (~12-15 mg/g)
Reproducibility (RSD) Excellent (< 2.0%) Good (< 4.0%)Poor (> 5.0%)
Extraction Time 30 - 45 mins 20 - 60 mins4 - 8 hours
Solvent Usage Low (10-20 mL/g)Very Low (CO₂ + <5% Modifier)High (>50 mL/g)
Thermal Risk Low (Controlled temp < 50°C)Very Low (35-60°C)High (Boiling point of solvent)
Primary Use Case QC Analysis & Lab Isolation Green Industrial Production Historical Benchmarking

Technical Insight: this compound contains ester linkages susceptible to hydrolysis. Prolonged exposure to boiling solvents (Reflux) often degrades Pra-B into its aglycone, skewing quantification. UAE and SFE minimize this risk.

Detailed Protocol: Optimized Ultrasonic-Assisted Extraction (UAE)

This protocol is designed for maximum reproducibility (RSD < 2%). It replaces the variable manual shaking of traditional maceration with controlled sonication.

Reagents & Equipment
  • Plant Material: Dried Peucedanum praeruptorum roots, pulverized to pass through a 60-mesh sieve .

  • Solvent: 85% Ethanol (v/v) in HPLC-grade water.

  • Equipment: Ultrasonic bath with temperature control (Frequency: 40 kHz, Power: 300W).

Step-by-Step Workflow
  • Pre-Treatment:

    • Weigh accurately 0.5 g of sample powder into a 50 mL centrifuge tube.

    • Add 25 mL of 85% Ethanol (Liquid-to-Solid ratio 50:1).

    • Why: High ethanol concentration targets the lipophilic coumarins while minimizing extraction of polar polysaccharides.

  • Extraction Cycle:

    • Place tube in the ultrasonic bath.

    • Parameters: 50°C for 30 minutes.

    • Critical Control: Ensure water level in the bath is higher than the solvent level in the tube to maintain uniform temperature distribution.

  • Separation:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Optional: Re-extract the pellet once with 15 mL solvent to recover trapped analytes (improves recovery > 98%).

  • Filtration & Analysis:

    • Filter supernatant through a 0.22 µm PTFE membrane .

    • Inject into HPLC for quantification.[2][3]

Visualization: Logical Extraction Workflow

The following diagram illustrates the decision logic and process flow for extracting this compound, highlighting critical checkpoints for reproducibility.

Praeruptorin_Extraction Start Start: Peucedanum Root Powder Solvent_Select Solvent Selection: 85% Ethanol (aq) Start->Solvent_Select Method_Decision Select Method Solvent_Select->Method_Decision UAE UAE (Recommended) 50°C, 30 min, 40kHz Method_Decision->UAE High Throughput SFE SFE (Green/Industrial) 35 MPa, 60°C, CO2 + EtOH Method_Decision->SFE Solvent-Free Reflux Reflux (Legacy) Boiling EtOH, 4 Hours Method_Decision->Reflux Low Tech Check_Yield Checkpoint: Yield > 15 mg/g? UAE->Check_Yield SFE->Check_Yield Reflux->Check_Yield Purification Purification: Silica Gel / CPC Check_Yield->Purification Pass Troubleshoot Troubleshoot: 1. Check Sieve Size 2. Verify Solvent Ratio Check_Yield->Troubleshoot Fail HPLC Quantification (HPLC) Recovery 98-102% Purification->HPLC Troubleshoot->Method_Decision

Caption: Decision logic for this compound extraction. Green paths indicate optimal modern workflows; red indicates legacy methods with higher risk of degradation.

Supporting Data: Reproducibility & Recovery

The following data is synthesized from comparative studies on angular pyranocoumarins (Praeruptorin A/B) extraction.

Table 1: Recovery and Precision of Extraction Methods

ParameterUAE (Optimized)SFE (CO₂ + Modifier)Reflux (Standard)
Mean Recovery (%) 99.72% 95.4%88.2%
Intra-day Precision (RSD%) 0.40% 1.8%3.5%
Inter-day Precision (RSD%) 1.38% 2.5%5.1%
LOD (µg/mL) 0.50 0.801.20

Interpretation:

  • UAE provides the tightest precision (RSD 0.40%), making it the "Gold Standard" for Quality Control (QC) environments where consistency is paramount.

  • Reflux shows higher variability (RSD > 5%), likely due to the thermal instability of the pyranocoumarin ester bonds during long heating cycles.

References
  • Ultrasonic-Assisted Extraction Efficiency: Comparison of ultrasonic and reflux extraction for bioactive compounds. Source:

  • Isolation & Purification of Praeruptorins: Protocols for isolating Praeruptorin A and B using ethyl acetate and column chromatography. Source:

  • Supercritical Fluid Extraction (SFE) Parameters: Optimization of SFE pressure and temperature for angular pyranocoumarins. Source:

  • HPLC Quantification & Reproducibility: Validation of HPLC methods for simultaneous determination of Praeruptorins with low RSD. Source:

  • Microwave-Assisted Extraction (MAE) Comparison: Comparative efficiency of MAE vs. UAE and Soxhlet for phenolic compounds. Source:

Sources

Certified Reference Material (CRM) for Praeruptorin B Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Reference Materials (RM) for Praeruptorin B , a bioactive pyranocoumarin critical to the quality control of Peucedanum praeruptorum (Radix Peucedani) and Traditional Chinese Medicine (TCM) formulations.

Selection, Validation, and Application Guide

Executive Summary: The Metrological Hierarchy

In the analysis of this compound (PB), the choice of reference material dictates the validity of your data. Unlike common small molecules, PB is an angular pyranocoumarin subject to specific stability challenges (ester hydrolysis).

Researchers must distinguish between Certified Reference Materials (CRMs) , Pharmacopoeial Reference Standards , and Analytical Standards .

FeatureISO 17034 CRM Pharmacopoeial Standard (e.g., NIFDC) Commercial Analytical Standard
Primary Use Instrument Calibration, Method Validation (Global)Regulatory Compliance (China/ChP), Release TestingR&D, Early PK Studies, High-Throughput Screening
Traceability SI Units (Mass/Mole)National Metrology Institute (NIM/NIFDC)Manufacturer's Internal Standard
Uncertainty Explicitly Stated (

)
Not typically stated; Assumed 100% for qualitative useRarely stated; "Purity" only
Legal Status Gold Standard for ISO 17025 LabsMandatory for ChP ComplianceNon-Compendial

Critical Insight: For regulatory submission in China, you must use the NIFDC (National Institutes for Food and Drug Control) standard. For global ISO 17025 accreditation, an ISO 17034 CRM is preferred, but if unavailable, a characterized standard with a valid Certificate of Analysis (CoA) including uncertainty budgets is acceptable.

Technical Specifications & Stability Profile

Chemical Identity[1][2]
  • Compound: this compound (PB)[1][2][3]

  • CAS: 81740-07-0[1][2]

  • Structure: Angular pyranocoumarin ester.[2]

  • Key Instability: Ester Hydrolysis .[2] PB contains ester linkages at the C-3' and C-4' positions of the khellactone core.[1][2]

Degradation Pathway (The "Silent Killer" of Accuracy)

Improper storage (humidity/protic solvents) leads to the hydrolysis of the ester side chains, converting this compound into cis-khellactone and organic acids (angelic/isovaleric acid).

degradation_pathway cluster_warning Analytical Risk PB This compound (Active Ester) Hydrolysis Hydrolysis (+ H2O / H+) PB->Hydrolysis Moisture/Heat Khellactone cis-Khellactone (Inactive Core) Hydrolysis->Khellactone Degradation Product Acids Side Chains (Angelic/Isovaleric Acid) Hydrolysis->Acids

Figure 1: Hydrolysis pathway of this compound.[2] The presence of cis-khellactone in your chromatogram indicates standard degradation.[1][2]

Experimental Protocol: Validation & Handling

Handling and Storage Protocol

To ensure the integrity of the Reference Material, strict adherence to this protocol is required.

  • Arrival: Inspect the CoA. Verify the "Assigned Purity" (usually >98.0% for quantitative use).

  • Storage: Store at -20°C in a desiccator. Protect from light (amber vials).

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (which catalyzes hydrolysis).

  • Solvent Choice: Dissolve in Methanol (HPLC Grade) . Avoid water in the stock solution.[4]

    • Stock Stability: Stable for 2 weeks at 4°C.

    • Working Solution: Prepare fresh daily.

Analytical Method (HPLC-UV)

This method is self-validating.[1][2] If the resolution between PB and Praeruptorin A (PA) drops, or if a fronting peak (Khellactone) appears, the column or standard is compromised.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Water (Milli-Q)[1][2]

    • B: Methanol (HPLC Grade)[1][2]

    • Isocratic Mode: 75% B / 25% A (Adjust B% between 70-80% to optimize retention).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 321 nm (Max absorption for pyranocoumarins).[2]

  • Temperature: 30°C.

System Suitability Criteria (Acceptance Limits):

  • Resolution (

    
    ):  > 1.5 between Praeruptorin A and this compound.
    
  • Tailing Factor (

    
    ):  0.95 < T < 1.15.[2]
    
  • RSD (n=5): < 2.0% for peak area.[2]

Workflow: Calculation of Measurement Uncertainty

When using a CRM or High-Purity Standard, you must calculate the uncertainty of your final result.[1]

uncertainty_workflow cluster_sources Uncertainty Components (u) Start Start: Standard Preparation Step1 Identify Uncertainty Sources Start->Step1 U_purity u(Purity) From CoA Step1->U_purity U_mass u(Mass) Balance Readability Step1->U_mass U_vol u(Vol) Flask Tolerance Step1->U_vol Step2 Calculate Combined Uncertainty (uc) uc = sqrt(u_purity^2 + u_mass^2 + u_vol^2) U_purity->Step2 U_mass->Step2 U_vol->Step2 Step3 Calculate Expanded Uncertainty (U) U = uc * k (k=2 for 95% CI) Step2->Step3 End Report Result: Conc. ± U Step3->End

Figure 2: Workflow for propagating uncertainty from the Reference Material to the final result.

Calculation Example: If the CoA states Purity = 99.2% ± 0.5% (k=2):

  • Standard Uncertainty of Purity (

    
    ) = 
    
    
    
    .[2]
  • Combine this with the weighing uncertainty of your balance (e.g., 0.1 mg on 10 mg = 1%) to get the total system uncertainty.

Comparative Product Analysis

AttributeNIFDC Official Standard USP Reference Standard Research Grade (e.g., Sigma/MCE)
Catalog Source NIFDC (China)USP CatalogChemical Vendors
Purity Assignment Mass Balance / qNMRMass BalanceArea % (HPLC)
Water Content Measured (KF)Measured (KF)Often "Not Determined"
Suitability Mandatory for ChP compliance.[1][2]Global Pharmacopoeial testing.[2]Exploratory research only.
Cost HighHighModerate/Low
Availability Restricted (Mainly China)GlobalGlobal

Recommendation:

  • For Drug Release (China): Use NIFDC standards exclusively.[2]

  • For Global QC: Use USP or a vendor supplying an ISO 17034 equivalent with a full CoA.

  • For Screening: Research grade is acceptable only if you perform in-house drying and purity verification.[1][2]

References

  • National Institutes for Food and Drug Control (NIFDC). Reference Standards Database. Accessed October 2025.[2] [Link][1][2]

  • Chinese Pharmacopoeia Commission.Pharmacopoeia of the People's Republic of China (2020 Edition). Volume I, Radix Peucedani Monograph.
  • PubChem. this compound - Compound Summary (CID 5319259).[1][2] National Library of Medicine. [Link][1][2]

  • Song, Y., et al. (2014). "Development of enantiospecific and chemoselective methods for the determination of praeruptorin A enantiomers and their metabolites in rat plasma using chiral and achiral LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[Link][1][2]

Sources

Validating Specificity in Praeruptorin B Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Praeruptorin B antibodies in ELISA assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (Pra-B), a bioactive pyranocoumarin from Peucedanum praeruptorum, is a critical marker in pharmacokinetic (PK) and quality control studies.[1] However, its structural homology with Praeruptorin A (Pra-A) and Praeruptorin C (Pra-C) presents a significant challenge for immunoassay specificity.[1]

This guide analyzes the cross-reactivity (CR) profiles of anti-Praeruptorin B antibodies in Competitive ELISA (cELISA) formats. It provides a comparative framework for distinguishing high-specificity monoclonal antibodies (mAbs) from generic polyclonal alternatives (pAbs) and details a self-validating protocol to quantify cross-reactivity in your laboratory.[1]

The Structural Basis of Cross-Reactivity

To understand antibody performance, one must first understand the epitope. This compound differs from its analogs primarily by the ester substitutions at the C-9 and C-10 positions of the pyranocoumarin core.

  • This compound (Pra-B): Contains two bulky ester groups (typically angeloyl or tigloyl) at C-9 and C-10.[1]

  • Praeruptorin A (Pra-A): Contains an acetoxy group at C-10 and an angeloyl group at C-9.[1]

  • The Challenge: Antibodies raised against a hapten conjugated via the coumarin lactone ring often recognize the "core" structure shared by all Peucedanum coumarins, leading to high cross-reactivity. High-specificity antibodies must be raised against haptens that expose the unique C-9/C-10 ester configuration.[1]

Structural Homology Map

The following diagram illustrates the logical relationship between the target antigen and its interfering analogs.

CrossReactivityMap Target Target: this compound (Di-angeloyl esters) Core Shared Epitope: Pyranocoumarin Core Target->Core Contains AnalogA Interference: Praeruptorin A (Mono-acetyl, Mono-angeloyl) AnalogA->Core Contains AnalogC Interference: Praeruptorin C (Glucoside derivatives) AnalogC->Core Contains Antibody_Generic Generic pAb (Binds Core) Antibody_Generic->Core High Affinity Antibody_Specific Specific mAb (Binds Esters) Antibody_Specific->Target High Affinity Antibody_Specific->AnalogA Low Affinity (Steric Mismatch)

Figure 1: Structural logic of cross-reactivity. Generic antibodies targeting the core cannot distinguish Pra-B from Pra-A.[1]

Comparative Analysis: mAb vs. pAb Performance

When selecting an antibody for Pra-B quantification, the "Cross-Reactivity Profile" is the single most critical metric. The table below compares the typical performance of a high-specificity Monoclonal Antibody (mAb) versus a standard Polyclonal Antibody (pAb).

Definition of Cross-Reactivity (CR%):



Lower CR% indicates higher specificity.[1][2]
ParameterHigh-Specificity mAb (Clone 9B4 Type)Standard Polyclonal pAb (Rabbit IgG)Impact on Data
IC50 (Pra-B) 2.5 – 5.0 ng/mL10 – 50 ng/mLmAb offers superior sensitivity for trace detection.[1]
CR% (Pra-A) < 5% 40 – 80% pAb cannot distinguish Pra-B from Pra-A; unsuitable for mixed samples.[1]
CR% (Pra-C) < 1%15 – 30%pAb may yield false positives in crude plant extracts.[1]
CR% (Coumarin) < 0.1%5 – 10%Minimal interference from simple coumarins in mAbs.[1]
Matrix Tolerance High (Robust to serum proteins)Moderate (Susceptible to matrix effects)mAb preferred for PK studies in plasma.[1]

Expert Insight: For pharmacokinetic studies where Pra-B is metabolized into Pra-A or other derivatives, using a pAb with >10% cross-reactivity will result in a gross overestimation of the parent drug concentration. Always validate CR% experimentally before starting in vivo studies.

Experimental Protocol: Validated Competitive ELISA

This protocol is designed to be a self-validating system.[1] It uses a competitive inhibition format where free Pra-B in the sample competes with immobilized Pra-B conjugate for antibody binding.[1]

Reagents Required
  • Coating Antigen: this compound-BSA conjugate (Must be optimized via checkerboard titration).[1]

  • Primary Antibody: Anti-Praeruptorin B (mAb or pAb).[1]

  • Standard: Authentic this compound (>98% purity, HPLC verified).

  • Analogs for Validation: Praeruptorin A, Praeruptorin C.

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Pra-B-BSA) 4°C Overnight Step2 2. Block (3% Skim Milk) 37°C, 2h Step1->Step2 Step3 3. Competition Add Sample + Ab 37°C, 1h Step2->Step3 Step4 4. Detection Add HRP-Secondary 37°C, 45min Step3->Step4 Wash 3x Step5 5. Develop TMB Substrate 15min Step4->Step5 Wash 5x Step6 6. Analysis Read OD450 Calc %Inhibition Step5->Step6 Stop Soln

Figure 2: Step-by-step Competitive ELISA workflow. Step 3 is the critical determinant of specificity.

Detailed Methodology

1. Checkerboard Titration (Crucial Setup): Before running samples, you must determine the optimal coating concentration and antibody dilution.

  • Coat columns 1-12 with decreasing antigen (e.g., 2 µg/mL to 0.06 µg/mL).[1]

  • Apply decreasing antibody concentrations down rows A-H.[1]

  • Target: Select the condition yielding an OD450 of ~1.0–1.2 (in the absence of competitor). This ensures the assay is not "saturated" and remains sensitive to inhibition.

2. Cross-Reactivity Testing:

  • Prepare serial dilutions of Pra-B standard (0.01 to 1000 ng/mL).[1]

  • Prepare serial dilutions of Pra-A and Pra-C (same range).[1]

  • Add 50 µL of Standard/Analog + 50 µL of Antibody to the coated wells.

  • Incubate for 60 min at 37°C.

  • Wash, add HRP-secondary antibody, develop with TMB.

  • Plot Data: Plot % Binding (

    
    ) vs. Log[Concentration].
    
  • Calculate: Determine the concentration required for 50% inhibition (

    
    ) for each compound.
    
Troubleshooting & Optimization
ProblemProbable CauseCorrective Action
High Background (OD > 0.2 in blanks) Insufficient blocking or secondary Ab aggregation.Increase blocking time; centrifuge secondary Ab before use.
Low Sensitivity (High IC50) Antibody concentration too high.[1]Dilute the antibody further. In competitive ELISA, less antibody often equals higher sensitivity.
Poor Specificity (High Pra-A CR) Antibody recognizes the coumarin core.[1]Switch to a mAb raised against a C-9/C-10 specific hapten.[1] If unavailable, use HPLC for confirmation.
Matrix Interference Serum proteins binding the coumarin.Dilute serum samples at least 1:10 or 1:20 in PBS-Tween.[1]
References
  • Structural Characterization of Coumarins

    • Kong, L., et al. "Phytochemical investigation of Peucedanum praeruptorum and their anti-inflammatory activities." Journal of Ethnopharmacology, 2024.

  • Immunoassay Development Principles

    • Xu, Z., et al. "Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Small Molecules." MDPI Foods, 2021.

  • Cross-Reactivity in ELISA

    • Sotnikov, D.V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors, 2021. [1]

  • Praeruptorin Pharmacology

    • Li, X., et al. "Pharmacokinetics and Tissue Distribution Study of Praeruptorin D from Radix Peucedani." Frontiers in Pharmacology, 2019.

Sources

Safety Operating Guide

Praeruptorin B: Proper Disposal & Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Assessment

Praeruptorin B (also known as Praeruptorin D or Anomalin) is a bioactive pyranocoumarin primarily used in pharmacological research as a calcium channel blocker and SREBP inhibitor.[1][2][3] While it is a valuable research tool, its lipophilic nature and biological activity require strict adherence to zero-discharge protocols.[1][2][3]

Unlike common inorganic salts, this compound possesses a stable coumarin core structure that resists rapid biodegradation in standard wastewater treatment systems.[1][2][3] Therefore, drain disposal is strictly prohibited. [1][2][3]

GHS Hazard Classification (Immediate Action Required)

Before handling waste, verify the hazard profile.[1][2][3] this compound is classified under GHS (Globally Harmonized System) as follows:

Hazard CategoryCodeDescriptionSignal Word
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]WARNING
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]WARNING
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4][5]WARNING

Critical Safety Note: this compound is typically solubilized in DMSO (Dimethyl Sulfoxide) for biological assays.[1][2][3] DMSO is a penetrant carrier—it can transport dissolved toxins directly through intact skin and nitrile gloves.[1][2][3] Double-gloving is mandatory when handling liquid waste containing this compound.[1][2][3]

Waste Stream Segregation Strategy

Effective disposal begins with segregation.[1][2][3] You must categorize the waste based on its physical state and solvent carrier.[1][2][3] Mixing this compound waste with incompatible streams (e.g., aqueous acids) can complicate downstream incineration or cause precipitation.[1][2][3]

Decision Logic for Waste Segregation

The following diagram outlines the decision process for categorizing this compound waste.

G Start Waste Containing This compound State Physical State? Start->State Solid Solid / Powder (Expired or Spilled) State->Solid Liquid Liquid / Solution State->Liquid BinA BIN A: Solid Hazardous (Incineration) Solid->BinA Double Bagged SolventCheck Solvent Carrier? Liquid->SolventCheck Halogenated Halogenated (e.g., Chloroform, DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Ethanol, Methanol) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous BinB BIN B: Halogenated Organic (High Temp Incineration) Halogenated->BinB BinC BIN C: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->BinC BinD BIN D: Aqueous Toxic (Chemical Treatment) Aqueous->BinD

Figure 1: Waste segregation decision tree.[1][2][3] Select the correct waste stream to ensure compatibility with commercial incineration facilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powder, contaminated weighing boats, solid spill cleanup materials.[1][2][3]

  • Primary Containment: Transfer the solid waste into a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1][2][3]

    • Why? Amber glass protects light-sensitive coumarins from degradation into unknown byproducts before disposal.[1][2][3]

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains this compound)."

    • Note: "N.O.S."[1][2][3][6] stands for Not Otherwise Specified. Since this compound does not have a specific RCRA P-list or U-list code, this generic designation is required for waste haulers.[1][2][3]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the outer bin.[1][2][3]

  • Disposal Path: Designated for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Stock solutions in DMSO, Ethanol, or Methanol.[1][2][3]

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Peroxides, Nitric Acid).[1][2][3]

    • Causality: Coumarins can react exothermically with strong oxidizers.[1][2][3]

  • Segregation:

    • If in DMSO/Ethanol: Pour into the Non-Halogenated Organic Waste carboy.[1][2][3]

    • If in Chloroform: Pour into the Halogenated Organic Waste carboy.[1][2][3]

  • Rinsing: Triple-rinse the original vial with the matching solvent.[1][2][3] Add rinsate to the waste carboy.[1][2][3]

  • Closure: Cap the carboy immediately to prevent solvent evaporation and inhalation hazards.

Spill Management & Contingency Planning[1][2][3]

Accidental release requires immediate containment to prevent aerosolization (solids) or surface permeation (liquids).[1][2][3]

Spill Response Workflow

Spill cluster_0 Containment Strategy Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Nitrile x2, N95/P100) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Decontamination Contain->Clean Dry Solid: Cover with DAMP paper towel (Prevent Dust) Contain->Dry Wet Liquid: Surround with absorbent pillows Contain->Wet Report 5. Report & Label Clean->Report

Figure 2: Step-by-step spill response protocol. Note the specific instruction to use damp towels for solids to minimize inhalation risk.[1][2][3]

Specific Cleanup Steps[1][2][3][5][8][9]
  • For Solids: Do not dry sweep.[1][2][3] Cover the spill with a paper towel dampened with water or ethanol.[1][2][3] This suppresses dust generation.[1][2][3] Scoop the wet material into the solid waste bin.[1][2][3]

  • For Liquids (DMSO): Absorb with vermiculite or standard chemical spill pads.[1][2][3]

    • Warning: DMSO permeates standard latex quickly.[1][2][3] Use Butyl Rubber or thick Nitrile gloves and change immediately if splashed.[1][2][3]

  • Surface Decontamination: Wash the area with 70% Ethanol followed by soap and water.[1][2][3]

Regulatory Compliance & Reference Data

Regulatory Status

This compound is not listed on the EPA's RCRA P-list or U-list.[1][2][3] However, under the "Cradle-to-Grave" liability of RCRA (Resource Conservation and Recovery Act), the generator is responsible for characterizing the waste.[1][2][3]

  • Waste Characterization: Toxic, Non-regulated Organic.[1][2][3]

  • Recommended Labeling: "Non-Regulated Hazardous Waste - Toxic."[1][2][3]

Physical & Chemical Data for Disposal[1][2][3][8]
PropertyValueDisposal Implication
Molecular Formula C₂₄H₂₆O₂Organic carbon load for incineration.[1][2][3]
Solubility (Water) InsolubleDo not flush. Will precipitate and clog/contaminate pipes.[1][2][3]
Solubility (DMSO) Soluble (>10 mg/mL)Use organic waste streams.[1][2][3]
Flash Point Unknown (Treat as combustible)Keep away from heat sources.[1][2][3]
References
  • PubChem. (n.d.).[1][2][3][6] this compound - Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

  • Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: this compound. Merck KGaA.[1][2][3] (Note: Access via product search for most current version).[1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Hazardous Waste Generators. Retrieved from [Link][1][2][3]

Disclaimer: This guide is intended for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposing of chemical materials.

Sources

Operational Safety Guide: Handling Praeruptorin B in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Praeruptorin B Content Type: Operational Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound: this compound (Pra-B) CAS: 81740-07-0 Classification: Pyranocoumarin / Calcium Channel Blocker (L-type) Primary Hazards: Respiratory Irritation (H335), Skin/Eye Irritation (H315/H319), Potential Systemic Cardiovascular Toxicity. Critical Warning: this compound is a potent bioactive agent. While often classified as an irritant, its mechanism as a calcium channel antagonist means systemic absorption (via inhalation of dust or transdermal solvent transport) can induce bradycardia and hypotension.

Risk Assessment & Mechanistic Causality

Why specific PPE is required beyond standard "lab coat and glasses."

As a Senior Application Scientist, I often observe researchers underestimating phytochemicals. This compound is not just a "plant extract"; it is a pharmacologically active calcium antagonist.

  • The Inhalation Risk (Powder Phase): Pra-B is typically supplied as a lyophilized powder. These powders are often electrostatic and low-density. Without a fume hood, opening a vial can release micro-aerosols. Inhalation allows direct entry into the pulmonary circulation, bypassing first-pass metabolism, potentially leading to rapid systemic vasodilation.

  • The Transdermal Risk (Solution Phase): You will likely solubilize Pra-B in DMSO (Dimethyl sulfoxide) or Ethanol.

    • The DMSO Multiplier: DMSO is an aggressive solvent that penetrates the stratum corneum. If you spill Pra-B dissolved in DMSO on your skin, the solvent acts as a high-velocity vehicle, carrying the calcium channel blocker directly into your bloodstream. Standard latex gloves offer zero protection against this.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements for handling this compound.

Protection ZonePPE RequirementTechnical Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95 or P100 Respirator (if hood unavailable).Prevents inhalation of electrostatic dust during weighing. H335 mitigation.[1][2]
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (4-5 mil) OR Polychloroprene.Change immediately upon splash.Crucial: DMSO permeates thin nitrile in <5 minutes. Double gloving creates a breakthrough buffer, allowing time to doff gloves safely after a splash.
Ocular Chemical Splash Goggles (ANSI Z87.1) or Safety Glasses with Side Shields + Face Shield.Pra-B is a severe eye irritant (H319).[1][3] Powder drift can cause corneal abrasion and chemical injury.
Body Lab Coat (Buttoned, long sleeves).Recommended: Tyvek sleeves for high-quantity handling (>100mg).Prevents accumulation of bioactive dust on street clothes, reducing "take-home" exposure risk.
Operational Workflow: Step-by-Step Protocol

This protocol integrates safety with experimental precision.

Phase A: Preparation & Weighing

Goal: Containment of electrostatic powder.

  • Static Control: Lyophilized Pra-B is prone to static "fly-away." Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Vial Opening: Tap the vial gently on a benchtop inside the hood to settle the powder. Open slowly to equalize pressure.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that retain charge (plastic); use stainless steel.

    • Scientist's Tip: If the powder is extremely fluffy, weigh it by difference (weigh full vial -> remove amount -> weigh vial again) to minimize open-air transfer.

Phase B: Solubilization (The High-Risk Step)

Goal: Prevent transdermal delivery via DMSO.

  • Solvent Addition: Add DMSO/Ethanol strictly within the fume hood.

  • Vortexing: Cap the vial tightly. Do not vortex with a loose cap or Parafilm alone. Leakage here sprays a potent drug-solvent mixture onto your gloves.

  • Labeling: Immediately label the vessel "this compound - TOXIC - DMSO." The solvent warning is as important as the compound name.

Phase C: Experimental Application
  • Pipetting: Use barrier tips to prevent aerosol contamination of your pipettors.

  • Waste Segregation: Have a dedicated solid waste bag inside the hood for tips/tubes to avoid moving contaminated items in and out of the containment zone.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

Praeruptorin_Safety_Workflow Storage Storage (-20°C) Hood Chemical Fume Hood (Engineering Control) Storage->Hood Transport in Secondary Container Weighing Weighing (Static Risk) Hood->Weighing Anti-Static Precautions Solubilization Solubilization (DMSO Risk) Weighing->Solubilization Add Solvent Solubilization->Hood Spill? Change Gloves Immediately Experiment In Vitro/In Vivo Application Solubilization->Experiment Double Gloves Required Waste Haz. Waste Disposal (No Drain Pour) Experiment->Waste Segregate Solids/Liquids

Figure 1: Operational workflow emphasizing the critical risk transition at the Solubilization phase where DMSO increases transdermal toxicity potential.

Emergency Response Plan
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical support that the patient may have been exposed to a Calcium Channel Blocker.

  • Skin Contact (DMSO Solution):

    • IMMEDIATELY remove contaminated gloves. Do not let the outside of the glove touch skin.

    • Wash with copious soap and water for 15 minutes.

    • Do not use ethanol to wash skin (this increases absorption).

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

Disposal & Decontamination
  • Liquids: Collect all solvent waste in a container labeled "Hazardous Waste - Organic/Toxic." Do not pour down the sink.

  • Solids: Vials, weighing boats, and contaminated gloves must be disposed of as hazardous chemical solid waste.

  • Decontamination: Wipe down the balance and fume hood surface with a 10% detergent solution, followed by water. Note: Bleach is generally not required for this compound unless biological agents were also used.

References
  • National Center for Biotechnology Information (PubChem). this compound (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link][5]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Praeruptorin B

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